3-(4-Bromophenoxy)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(4-bromophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVDNSUWQERNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Bromophenoxy)azetidine hydrochloride (CAS Number: 1380571-76-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-Bromophenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The document delves into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1][2] Their rigid, sp³-rich structure offers a unique conformational constraint compared to more flexible aliphatic amines or larger heterocyclic systems.[1] This structural feature can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[2] The incorporation of an azetidine moiety has been a successful strategy in the development of several approved drugs.[2] this compound, in particular, combines the desirable properties of the azetidine core with a versatile bromophenoxy group, making it a key intermediate for the synthesis of a diverse range of potential therapeutic agents. The bromo-substituent serves as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Bromophenoxy)azetidine and its hydrochloride salt is presented below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BrClNO | [3] |
| Molecular Weight | 279.55 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water, methanol, DMSO (predicted for hydrochloride salt) | N/A |
| SMILES | BrC1=CC=C(OC2CNC2)C=C1.[H]Cl | [3] |
| InChI Key | FWLCPBKLVSGXQV-UHFFFAOYSA-N (for free base) | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. This involves the formation of the aryl ether bond followed by the deprotection of the Boc group and formation of the hydrochloride salt. Two primary methods for the etherification step are the Mitsunobu reaction and the Williamson ether synthesis.
Overall Synthetic Workflow
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An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenoxy)azetidine hydrochloride is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its constrained nature can impart favorable conformational rigidity and metabolic stability to drug candidates. The incorporation of a 4-bromophenoxy moiety introduces a halogenated aromatic group, which can modulate pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and potential halogen bonding interactions. As the hydrochloride salt, the compound's aqueous solubility is enhanced, which is a critical consideration for drug formulation and delivery.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and standardized experimental protocols for its characterization. This information is crucial for researchers engaged in the synthesis, formulation, and biological evaluation of this and related compounds.
Chemical Structure and Properties
The chemical structure of this compound is presented below. The azetidine nitrogen is protonated, forming a hydrochloride salt.
Caption: Chemical structure of this compound.
| Property | Value | Source/Comment |
| CAS Number | 1380571-76-5 | [1] |
| Molecular Formula | C₉H₁₁BrClNO | [1] |
| Molecular Weight | 264.55 g/mol | Calculated |
| Appearance | White to off-white solid | Expected based on similar compounds. |
| Melting Point | Not experimentally determined. Expected to be >300 °C. | The parent azetidine hydrochloride has a melting point of >300 °C.[2][3][4] A definitive experimental determination is recommended. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in non-polar organic solvents. | The hydrochloride salt form generally confers aqueous solubility.[4] Experimental verification is necessary for quantitative data. |
| pKa | Not experimentally determined. Estimated to be in the range of 8.5-9.5. | The pKa of the parent azetidine is 11.29.[5][6][7][8] The electron-withdrawing effect of the 4-bromophenoxy group is expected to lower the pKa of the azetidine nitrogen. |
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a rapid rate initially to approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting range is reported as the range between the onset and completion of melting.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its application in biological assays and for formulation development.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents should be tested, including water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol, and methanol.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Solubility is typically reported in mg/mL or µg/mL.
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) of the protonated azetidine nitrogen is a key parameter that influences the compound's ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is limited. The ionic strength of the solution should be kept constant, for example, by using a background electrolyte like 0.15 M KCl.
-
Titration:
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Caption: Workflow for pKa Determination.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenoxy group, typically in the range of δ 6.8-7.5 ppm. The protons on the azetidine ring will appear as multiplets in the upfield region, generally between δ 3.0-5.0 ppm. The N-H protons of the hydrochloride salt may be broadened and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The carbons of the azetidine ring will resonate in the aliphatic region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹, characteristic of an amine salt.
-
C-H stretching: Signals for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.
-
C-O stretching: A strong absorption for the aryl ether linkage, typically in the range of 1200-1270 cm⁻¹.
-
C-Br stretching: A signal in the fingerprint region, usually below 600 cm⁻¹.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) may not be readily available, information from related compounds suggests the following:
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[9][10]
-
Toxicology: The toxicological properties have not been fully investigated. Similar compounds may cause skin and eye irritation.[9]
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly closed.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data for this specific molecule is not yet publicly available, this guide offers a comprehensive framework for its characterization by presenting established methodologies and expected values based on structurally related compounds. The detailed protocols and theoretical background provided herein will be a valuable resource for researchers working with this and similar molecules in the pursuit of new therapeutic discoveries.
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1H NMR and 13C NMR spectra of 3-(4-Bromophenoxy)azetidine hydrochloride
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Bromophenoxy)azetidine Hydrochloride
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound is a molecule of interest, combining a strained four-membered azetidine heterocycle with a substituted aromatic moiety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for confirming the molecular structure and purity of such compounds. This in-depth guide serves as a technical resource for researchers and scientists, providing a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will explore the theoretical underpinnings of the spectral features, present a robust experimental protocol, and offer a detailed interpretation of the predicted chemical shifts and coupling patterns, grounded in established spectroscopic principles.
Section 1: Molecular Structure and NMR-Relevant Features
The structure of this compound presents several key features that directly influence its NMR spectra. The azetidine nitrogen exists in its protonated, hydrochloride salt form, which significantly impacts the chemical environment of the adjacent protons and carbons. The molecule is comprised of two main components: the aliphatic azetidine ring and the para-substituted bromophenoxy group.
Diagram 1: Labeled Molecular Structure
Caption: Labeled structure of 3-(4-Bromophenoxy)azetidine.
Key Structural Considerations for NMR:
-
Protonated Azetidine Ring: The nitrogen atom is protonated, creating a positive charge. This charge strongly deshields the adjacent protons (Hₐ) and carbons (C2/C4), shifting their signals significantly downfield.[1] The rate of proton exchange on the nitrogen (Hₙ) can affect the appearance of its signal, often resulting in a broad peak.[2]
-
Ether Linkage: The electronegative oxygen atom deshields the adjacent methine proton (H꜀) and carbon (C3), causing a downfield shift in their respective spectra.[3][4][5][6][7]
-
Para-Disubstituted Benzene Ring: The aromatic ring has two substituents in a para arrangement. This high degree of symmetry simplifies the spectra, resulting in fewer unique signals than a less symmetrically substituted ring.[8][9][10] Specifically, we expect two sets of equivalent aromatic protons (Hₑ and Hբ) and four unique aromatic carbon signals.[8][11][12] The electron-donating nature of the ether oxygen and the electron-withdrawing nature of the bromine atom will dictate the precise chemical shifts of these aromatic signals.[12][13]
Section 2: Experimental Protocol for NMR Data Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality NMR data. The choice of solvent and experimental parameters is dictated by the chemical nature of the analyte.
Rationale for Experimental Choices
-
Solvent Selection: As a hydrochloride salt, the compound is expected to have high polarity and good solubility in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves most amine salts and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-separated from the expected analyte signals.[14][15] Using a solvent like D₂O could lead to the exchange of the labile N-H protons with deuterium, causing their signals to disappear.[2]
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0.00 ppm) for referencing both ¹H and ¹³C spectra, ensuring accuracy and comparability across different experiments.
Diagram 2: Experimental Workflow
Caption: Workflow for NMR spectral acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Standard Addition: Add a small amount of TMS to the NMR tube as an internal reference standard.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.
-
Spectrometer Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[16]
-
Typical Parameters: 1024-4096 scans, spectral width of 220-240 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR). Reference the spectra to the TMS signal at 0.00 ppm.
Section 3: Predicted ¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum provides rich information on the number of different types of protons, their chemical environment, and their connectivity.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Coupling |
| Hₙ (N⁺H₂) | 9.0 - 10.0 | Broad Singlet (br s) | 2H | Labile protons on the positively charged nitrogen.[17] The signal is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on concentration and residual water. |
| Hբ (C3'/C5'-H) | 7.50 - 7.60 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing bromine atom. Deshielded. Will appear as a doublet due to coupling with Hₑ (³J ≈ 8-9 Hz).[12] |
| Hₑ (C2'/C6'-H) | 6.95 - 7.05 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating ether oxygen. Shielded relative to Hբ. Will appear as a doublet due to coupling with Hբ (³J ≈ 8-9 Hz).[12][18] |
| H꜀ (C3-H) | 5.0 - 5.2 | Multiplet (m) | 1H | Methine proton significantly deshielded by the adjacent ether oxygen.[5][7] It will couple with the four adjacent Hₐ protons, resulting in a complex multiplet. |
| Hₐ (C2/C4-H) | 4.2 - 4.5 | Multiplet (m) | 4H | Methylene protons deshielded by the adjacent positively charged nitrogen. These four protons are diastereotopic and will exhibit complex geminal and vicinal coupling with each other and with H꜀, resulting in overlapping multiplets. |
Section 4: Predicted ¹³C NMR Spectrum: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1' (C-O) | 155 - 158 | Quaternary aromatic carbon attached to the highly electronegative oxygen atom. Expected to be the most downfield aromatic carbon.[3][8] |
| C3'/C5' (CH) | 132 - 134 | Aromatic carbons ortho to the bromine. |
| C2'/C6' (CH) | 117 - 119 | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |
| C4' (C-Br) | 115 - 118 | Quaternary aromatic carbon attached to bromine. Its chemical shift is influenced by the "heavy atom effect," which provides additional shielding, often causing it to appear further upfield than expected based solely on electronegativity.[19][20] |
| C3 (CH-O) | 68 - 72 | Aliphatic carbon directly attached to the ether oxygen, resulting in a significant downfield shift into the typical C-O range.[4][5] |
| C2/C4 (CH₂-N⁺) | 48 - 52 | Aliphatic carbons adjacent to the positively charged nitrogen atom. The protonation causes a downfield shift.[1] Due to molecular symmetry, these two carbons are equivalent and produce a single signal. |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The key diagnostic signals include the characteristic AA'BB' pattern in the aromatic region of the ¹H spectrum, the downfield shifts of the azetidine ring protons and carbons due to the influence of the protonated nitrogen and ether oxygen, and the four distinct signals in the aromatic region of the ¹³C spectrum confirming the para-substitution pattern. This guide provides a robust framework for researchers to confidently interpret their experimental data, ensuring the structural integrity of this important chemical scaffold in the rigorous context of drug discovery and development.
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Mass spectrometry data for 3-(4-Bromophenoxy)azetidine hydrochloride
An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-(4-Bromophenoxy)azetidine Hydrochloride
Introduction
This compound is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a brominated aromatic system via an ether bond. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development, often serving as key building blocks for novel therapeutic agents. The azetidine moiety can impart unique conformational constraints and physicochemical properties, while the bromophenoxy group provides a handle for further synthetic modification and influences the molecule's ADME profile.
Accurate structural confirmation and purity assessment are paramount in the development pipeline. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and elucidating structural features through controlled fragmentation analysis.[1]
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating analytical approach.
Core Molecular Properties and Expected Mass Spectrum
A foundational understanding of the analyte's properties is critical before any analysis. The subject compound is a hydrochloride salt, but under typical electrospray ionization (ESI) conditions, we analyze the protonated free base.
-
Molecular Formula (Free Base): C₉H₁₀BrNO
-
Monoisotopic Mass (Free Base): 226.9946 g/mol [2]
A key structural feature is the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a highly characteristic isotopic pattern in the mass spectrum. Any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[3][4][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Experimental Workflow: From Sample to Spectrum
The following section details a robust workflow for the analysis, from sample preparation to data acquisition. The causality behind each step is explained to ensure methodological integrity.
Sample Preparation and Liquid Chromatography (LC)
Proper sample preparation and chromatographic separation are crucial for presenting a clean, ionizable sample to the mass spectrometer, free from interfering contaminants.
Protocol:
-
Solvent Selection: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. These polar aprotic solvents are compatible with reversed-phase chromatography and promote solubility.
-
Working Solution: Create a working solution at 1-10 µg/mL by diluting the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
LC System: Utilize a standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent choice for retaining this moderately polar molecule.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Rationale: The addition of formic acid to the mobile phase serves a dual purpose: it acidifies the eluent to ensure the basic azetidine nitrogen remains protonated for good chromatographic peak shape, and it provides a source of protons to facilitate efficient ionization in the ESI source, promoting the formation of the [M+H]⁺ ion.[6]
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes will effectively elute the compound from the column and separate it from potential impurities.
Mass Spectrometry: Ionization and Detection
The choice of ionization method is dictated by the analyte's chemical nature.
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method.[7] ESI is a soft ionization technique ideal for polar molecules containing basic sites, such as the nitrogen in the azetidine ring. It imparts minimal excess energy, ensuring the molecular ion remains intact for detection.[7][8]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. HRMS provides accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental composition.
-
Ionization Mode: Positive ion mode should be selected to detect the protonated molecule, [M+H]⁺.
The overall experimental workflow is visualized in the diagram below.
Data Interpretation: From Molecular Ion to Fragments
Full Scan (MS1) Spectrum: Identifying the Precursor
The initial full scan mass spectrum provides the molecular weight of the analyte. For 3-(4-Bromophenoxy)azetidine, we expect to see the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺ for ⁷⁹Br: 226.9946 (C₉H₁₀⁷⁹BrNO) + 1.0073 (H⁺) = 228.0019 m/z
-
Expected [M+H]⁺ for ⁸¹Br: 228.9925 (C₉H₁₀⁸¹BrNO) + 1.0073 (H⁺) = 230.0000 m/z
The spectrum should be dominated by an intense doublet at ~228.0 m/z and ~230.0 m/z with nearly identical peak heights. The presence of this characteristic 1:1 isotopic pattern is the primary confirmation of a bromine-containing species.[4][5] Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed at 249.9838 m/z and 251.9817 m/z.
| Ion Species | Isotope | Calculated m/z | Expected Ratio |
| [M+H]⁺ | ⁷⁹Br | 228.0019 | ~1 |
| ⁸¹Br | 230.0000 | ~1 | |
| [M+Na]⁺ | ⁷⁹Br | 249.9838 | ~1 |
| ⁸¹Br | 251.9817 | ~1 |
Tandem MS (MS/MS): Structural Elucidation via CID
To confirm the molecule's structure, the [M+H]⁺ precursor ion (typically the more abundant ⁷⁹Br isotope at m/z 228.0) is isolated and subjected to fragmentation. Collision-Induced Dissociation (CID) is a technique where ions collide with neutral gas molecules (like nitrogen or argon), causing them to fragment.[9][10] The resulting product ions provide a structural fingerprint.
The fragmentation of 3-(4-Bromophenoxy)azetidine is dictated by its constituent parts: the bromophenyl ring, the ether linkage, and the azetidine ring. The proton is likely localized on the most basic site, the azetidine nitrogen.
Proposed Fragmentation Pathway: The primary fragmentation events are expected to involve the cleavage of the strained azetidine ring and the bonds adjacent to the ether oxygen.
-
Loss of Azetidine Moiety: A common fragmentation pathway for ethers is cleavage of the C-O bond.[11][12] Heterolytic cleavage of the azetidine-oxygen bond can lead to the formation of a stable bromophenol fragment.
-
Ring Opening of Azetidine: The strained four-membered ring can undergo ring-opening, followed by the loss of small neutral molecules like ethene (C₂H₄). Alpha-cleavage adjacent to the nitrogen is a characteristic fragmentation pathway for amines.[12]
-
Loss of Bromine: While less common as an initial step, loss of the bromine radical can occur at higher collision energies.
The proposed fragmentation cascade is visualized below.
Summary of Key Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 228.0 (⁷⁹Br) | 173.0 | C₃H₅N (55 Da) | Protonated 4-bromophenol |
| 228.0 (⁷⁹Br) | 155.0 | C₃H₇NO (73 Da) | 4-bromophenyl cation (from loss of azetidin-3-ol) |
| 173.0 (⁷⁹Br) | 155.0 | H₂O (18 Da) | 4-bromophenyl cation (from subsequent loss of water) |
| 228.0 (⁷⁹Br) | 56.0 | C₆H₅BrO (172 Da) | Protonated azetene cation (from cleavage of ether bond) |
Note: The m/z values provided are for fragments containing the ⁷⁹Br isotope. Corresponding fragments containing ⁸¹Br will be observed at 2 Da higher.
Conclusion
The mass spectrometric analysis of this compound is a clear and robust process when guided by fundamental principles of ionization and fragmentation. The unmistakable 1:1 isotopic signature of bromine provides an immediate and confident indicator of the compound's presence in both full scan and tandem MS modes. By employing soft ionization (ESI) and collision-induced dissociation (CID), one can readily confirm the molecular weight and deduce key structural features through characteristic fragmentation patterns, including cleavage of the ether linkage and fragmentation of the azetidine ring. This guide provides the experimental framework and interpretive logic necessary for researchers to confidently characterize this and structurally related molecules, ensuring data integrity in the drug discovery and development process.
References
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- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
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- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- PubMed. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development.
- Wikipedia. (n.d.). Electrospray ionization.
- PubMed Central. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- PubChemLite. (n.d.). 3-(4-bromophenoxy)azetidine (C9H10BrNO).
- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
- Wikipedia. (n.d.). Collision-induced dissociation.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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A Technical Guide to the Systematic Nomenclature and Structural Elucidation of C₉H₁₁BrClNO Hydrochloride
Abstract
The molecular formula C₉H₁₁BrClNO represents a multitude of possible chemical structures, or isomers, rather than a single, unique compound. This guide addresses this inherent ambiguity by postulating a plausible isomer and detailing the systematic process for its naming according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. We will use a substituted cathinone as a representative example to illustrate the principles of chemical naming and the empirical methodologies required for definitive structural validation. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing both the theoretical framework for nomenclature and the practical workflows for structural elucidation.
Part 1: The Challenge of Isomerism with C₉H₁₁BrClNO
A molecular formula provides the elemental composition of a compound but offers no information about the arrangement and connectivity of those atoms. For C₉H₁₁BrClNO, the possibilities for isomerism are vast, including variations in the carbon skeleton, the positions of the bromine and chlorine atoms, and the nature of the oxygen- and nitrogen-containing functional groups.
The designation "hydrochloride" is a critical piece of information. It indicates that the compound is a salt, formed by the reaction of a basic compound (typically an amine) with hydrogen chloride (HCl).[1][2] This means the chlorine atom in the formula is the chloride anion (Cl⁻), and the organic portion is a protonated cation. The molecular formula of the freebase (the neutral amine) is therefore C₉H₁₀BrNO .[3][4][5]
For the purposes of this guide, we will proceed with a plausible and relevant structural class that fits this formula: a substituted cathinone. Cathinones are β-keto analogues of phenethylamines and represent a large class of psychoactive compounds frequently encountered in forensic and pharmacological research.[6][7] A logical candidate for the freebase formula C₉H₁₀BrNO is 4-bromocathinone .
-
Parent Structure (Cathinone): C₉H₁₁NO[6]
-
Modification: Substitution of one bromine atom onto the phenyl ring (replacing one hydrogen atom).
-
Resulting Freebase Formula: C₉H₁₀BrNO
-
Hydrochloride Salt Formula: C₉H₁₀BrNO · HCl → C₉H₁₁BrClNO
We will use this candidate, 1-(4-bromophenyl)-2-aminopropan-1-one hydrochloride , as our working example.
Part 2: Systematic IUPAC Nomenclature Workflow
The IUPAC system provides a logical, step-by-step process to generate an unambiguous name for a chemical structure.
Step 1: Identify the Principal Functional Group and Parent Chain
The structure contains two primary functional groups: a ketone (-C=O) and an amine (-NH₂). According to IUPAC priority rules, the ketone takes precedence over the amine. The longest continuous carbon chain containing the ketone is a three-carbon chain. Therefore, the parent name is propan-1-one .
Step 2: Identify and Number the Substituents
The propan-1-one chain has several substituents:
-
An amino group at carbon 2.
-
A phenyl group at carbon 1.
Numbering starts from the end closest to the principal functional group (the ketone), making the carbonyl carbon C1. This gives the base name 2-amino-1-phenylpropan-1-one . This specific structure is the well-known compound cathinone.[6]
Step 3: Name Substituents on the Phenyl Ring
The phenyl ring itself has a substituent: a bromine atom. To indicate its position, the carbons of the phenyl ring are numbered starting from the point of attachment to the parent chain (C1'). The bromine atom is at the opposite position, C4'. This substituent is named (4-bromophenyl) .
Combining this with the parent name gives: 2-amino-1-(4-bromophenyl)propan-1-one .
Step 4: Specify Stereochemistry
Carbon 2 (the α-carbon) is a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). These are designated as (S) or (R) based on the Cahn-Ingold-Prelog priority rules. Since most synthetic cathinones are produced as racemic mixtures (an equal mix of both enantiomers), the name should ideally reflect this.[8] For a specific enantiomer, the designation would be, for example, (S)-2-amino-1-(4-bromophenyl)propan-1-one .
Step 5: Name the Salt
As an amine salt, the name of the anion is appended to the name of the cationic organic base.[9] The full, unambiguous IUPAC name for our candidate molecule is therefore:
2-amino-1-(4-bromophenyl)propan-1-one hydrochloride
The process is visualized in the flowchart below.
Caption: IUPAC naming decision workflow for the proposed isomer.
Part 3: Self-Validating Protocols for Structural Elucidation
A proposed name based on a molecular formula is purely hypothetical. To achieve scientific integrity, the structure must be confirmed empirically using a suite of analytical techniques.[10][11] Each technique provides a piece of the puzzle, and together they form a self-validating system where the results from one method must be consistent with the others.[12]
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the cornerstone for confirming the elemental composition of a molecule.[13] It measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the calculation of a unique molecular formula for the detected ion.
Methodology:
-
Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in a suitable solvent (e.g., methanol).
-
Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. This will generate the protonated freebase ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).
-
Data Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]⁺ ion. Compare this experimental mass to the theoretical mass calculated for the protonated form of C₉H₁₀BrNO. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be clearly visible.
Data Summary Table:
| Parameter | Theoretical Value for [C₉H₁₁BrNO]⁺ | Experimental Result |
|---|---|---|
| Monoisotopic Mass | 227.9973 Da | Must be within ± 5 ppm |
| Isotopic Pattern | Presence of M and M+2 peaks of ~1:1 intensity | Must be observed |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, specifically ¹H (proton) and ¹³C.[14] It is the most powerful technique for unambiguously determining the specific isomeric structure.[10]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. For the proposed 1-(4-bromophenyl)-2-aminopropan-1-one structure, one would expect:
-
Two signals in the aromatic region (7-8 ppm), appearing as doublets due to the para-substitution pattern.
-
A signal for the proton at C2 (a quartet, split by the adjacent methyl protons).
-
A signal for the methyl group protons at C3 (a doublet, split by the C2 proton).
-
Broad signals for the amine protons (-NH₂), which may exchange with solvent.
-
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum to confirm the number of unique carbon environments.
-
2D NMR (COSY & HSQC): Acquire two-dimensional spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming the atom connectivity.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.[14]
Methodology:
-
Sample Preparation: Prepare the solid sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).
-
Data Analysis: Identify key absorption bands.
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
N-H Stretch (Amine): One or two bands in the region of 3300-3500 cm⁻¹.
-
C-H Aromatic Stretch: Bands just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.
-
The combined, consistent data from HRMS, multi-dimensional NMR, and FTIR would provide authoritative confirmation of the proposed structure.
Caption: Integrated workflow for empirical structure elucidation.
References
-
EMCDDA. (n.d.). EMCDDA framework and practical guidance for naming cathinones. European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
-
Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromomethcathinone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
St. Olaf College. (n.d.). Naming Salts (Ionic Compounds). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of inorganic chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]
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ausetute.com.au. (n.d.). IUPAC Naming of Salts (Binary Inorganic Ionic Compounds) Introductory Chemistry Tutorial. Retrieved from [Link]
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Harnessing the Spring: A Technical Guide to the Role of Azetidine Ring Strain in Chemical Reactivity
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, occupies a unique position in synthetic and medicinal chemistry. Its reactivity and conformational properties are fundamentally governed by a considerable degree of ring strain, a feature that distinguishes it from both the highly labile three-membered aziridine and the more flexible five-membered pyrrolidine. This guide provides an in-depth exploration of how this inherent strain is not a liability but a powerful, tunable driver of chemical reactivity. We will dissect the origins and quantification of this strain, examine how it dictates the course of ring-opening reactions, and explore advanced strain-release strategies for the synthesis of complex, functionalized azetidines. Finally, we will connect these principles to the scaffold's celebrated role in modern drug discovery, where its constrained geometry is leveraged to enhance pharmacological properties.
The Energetic Landscape of the Azetidine Ring
The chemical behavior of any cyclic molecule is intrinsically linked to its ring strain, which is the potential energy stored within the ring due to deviation from ideal bond angles and lengths. For saturated four-membered rings like azetidine, this strain is a composite of two primary factors:
-
Angle Strain: The internal C-C-C and C-N-C bond angles in an azetidine ring are compressed to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This compression forces the bonding electron orbitals closer together than optimal, storing substantial energy. The concept is analogous to the geometric constraints that make bridgehead double bonds in small bicyclic systems highly unstable, as described by Bredt's Rule, where p-orbital misalignment prevents stable π-bond formation.[1][2]
-
Torsional Strain: This arises from the eclipsing interactions between adjacent C-H bonds, as the puckered conformation of the ring cannot fully achieve the staggered arrangement seen in strain-free acyclic systems.
The reactivity of azetidines is driven by this considerable ring strain, yet the ring is significantly more stable than that of related aziridines, allowing for both facile handling and unique reactivity that can be triggered under appropriate conditions.[3][4]
Data Presentation: Comparative Ring Strain Energies
To contextualize the reactivity of azetidine, it is useful to compare its strain energy to that of its neighboring homologous rings.
| Heterocycle | Ring Size | Typical Strain Energy (kcal/mol) | Key Characteristic |
| Aziridine | 3 | ~27-28 | Highly strained, very reactive |
| Azetidine | 4 | ~25.4-26.3 [3][5] | Moderately strained, tunable reactivity |
| Pyrrolidine | 5 | ~6 | Low strain, flexible, stable |
| Piperidine | 6 | ~0 | Essentially strain-free |
Table 1: A comparison of approximate ring strain energies for common saturated nitrogen heterocycles.
Caption: Origin of angle strain in the azetidine ring.
Strain as a Latent Driving Force: Ring-Opening Reactions
The most direct chemical consequence of ring strain is the thermodynamic favorability of ring-opening reactions. By cleaving a C-N or C-C bond, the molecule releases its stored potential energy to form a more stable, acyclic product. However, unsubstituted, "non-activated" azetidines are generally inert to nucleophiles because a good leaving group is absent.[6] To harness the strain for synthetic purposes, the ring must first be "activated."
Electrophilic Activation and the Azetidinium Ion
The most common activation strategy involves converting the ring nitrogen into a better leaving group. This is achieved by treating the azetidine with an electrophile, such as a proton (from an acid) or an alkylating agent, to form a quaternary azetidinium ion.[7] This process has two profound effects:
-
Increased Ring Strain: The positive charge on the nitrogen atom further polarizes and weakens the C-N bonds, increasing the ring's inherent strain.
-
Creation of a Potent Electrophile: The azetidinium ion is a highly reactive species, making the adjacent carbon atoms exceptionally susceptible to nucleophilic attack.
This activation is often the key step in acid-mediated decomposition pathways, where a pendant nucleophile can attack the ring intramolecularly.[8][9] The rate of such reactions is highly dependent on the pH and the pKₐ of the azetidine nitrogen, as protonation is the prerequisite for ring-opening.[8]
Caption: General workflow for electrophilic activation and nucleophilic ring-opening.
Protocol: Lewis Acid-Mediated Ring-Opening of an N-Sulfonylazetidine
This protocol describes a representative SN2-type ring-opening, a self-validating system where the regioselective formation of the product confirms the mechanistic pathway.[10]
Objective: To synthesize a 1,3-haloamine via the regioselective ring-opening of an N-activated azetidine.
Materials:
-
N-Tosyl-2-phenylazetidine (1.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-tosyl-2-phenylazetidine (1.0 equiv) and tetrabutylammonium bromide (1.5 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Cooling is essential to control the exothermicity of the Lewis acid addition and to prevent potential side reactions.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (1.2 equiv) dropwise to the stirred solution over 5 minutes. Expertise Insight: BF₃·OEt₂ coordinates to the sulfonyl oxygen atoms and the nitrogen, significantly increasing the electrophilicity of the ring carbons and facilitating the SN2 attack.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Trustworthiness Check: The quench neutralizes the Lewis acid, stopping the reaction and preventing product degradation during workup.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-bromo-1-phenylpropyl)-4-methylbenzenesulfonamide.
Advanced Synthetic Strategies Leveraging Strain
Beyond simple ring-opening, the concept of "strain-release" has been ingeniously exploited to drive the synthesis of azetidines from even more strained precursors. The most prominent examples involve 1-azabicyclo[1.1.0]butanes (ABBs), which are considered "spring-loaded" molecules containing immense strain due to their fused three- and four-membered ring system.[11][12]
The reaction of an ABB with a nucleophile or in a multicomponent sequence is powerfully driven by the release of this substantial strain energy, leading to the formation of a functionalized, and comparatively more stable, azetidine ring.[13][14] This strategy allows for the rapid construction of densely functionalized azetidines that would be difficult to access through other methods.[15][16]
Caption: Strain-release driven synthesis of azetidines from ABBs.
The Azetidine Motif in Drug Discovery: A Strain-Property Relationship
The same strained, rigid conformation that drives the azetidine ring's reactivity also makes it a "privileged" scaffold in medicinal chemistry.[17][18] Its unique three-dimensional structure is not a liability but a design element that confers several advantageous properties to bioactive molecules:
-
Enhanced Binding Affinity: The rigid conformation reduces the entropic penalty upon binding to a biological target, as the molecule has fewer rotatable bonds to "freeze" into the correct orientation.[18]
-
Improved Physicochemical Properties: As a small, sp³-rich scaffold, it can increase the aqueous solubility and reduce the lipophilicity of a drug candidate compared to larger, more aromatic structures.[17]
-
Metabolic Stability: The azetidine ring can act as a metabolically stable bioisostere for more labile groups like amides or other heterocycles, improving a drug's pharmacokinetic profile.[17][19]
-
Novel Chemical Space: The defined 3D exit vectors from the azetidine ring allow chemists to explore novel regions of chemical space, leading to improved selectivity and potency.[12]
These benefits are evidenced by the incorporation of the azetidine motif into several FDA-approved drugs.
Data Presentation: FDA-Approved Drugs Featuring an Azetidine Scaffold
| Drug Name | Therapeutic Area | Role of the Azetidine Ring |
| Baricitinib | Rheumatoid Arthritis | The azetidine-nitrile group is crucial for binding to the Janus kinase (JAK) active site, enhancing selectivity.[17] |
| Cobimetinib | Melanoma (Cancer) | The azetidine moiety improves the drug's pharmacokinetic properties and provides a vector for solvent interaction.[17] |
| Azelnidipine | Hypertension | The azetidine ring contributes to the overall conformation required for potent calcium channel blocking activity. |
| Sarolaner | Veterinary Antiparasitic | The spiro-azetidine core provides a rigid, 3D structure essential for its insecticidal and acaricidal activity.[17] |
Table 2: Selected examples of marketed drugs where the azetidine ring plays a critical role in their function.
Conclusion
The ring strain of azetidine is the defining feature of its chemical identity. It imparts a dual character to the scaffold: a latent reactivity that can be unleashed through chemical activation for potent synthetic transformations, and a conformational rigidity that provides a powerful tool for modern drug design. By understanding the principles that govern this strain, researchers can more effectively harness it, whether to drive a complex ring-opening reaction, design a strain-release-driven synthesis, or to fine-tune the properties of a next-generation therapeutic. The continued development of novel methods to synthesize and functionalize this "spring-loaded" heterocycle ensures that the azetidine ring will remain a cornerstone of innovation in both organic synthesis and medicinal chemistry.[17]
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An In-Depth Technical Guide to 3-(4-Bromophenoxy)azetidine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring system has emerged as a crucial structural motif.[1][2] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties that are highly advantageous for drug design. Its inherent ring strain and sp³-rich character contribute to a rigid conformation, which can enhance binding affinity to biological targets by pre-organizing substituents into a favorable orientation.[1][3] Furthermore, the incorporation of an azetidine scaffold can improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability, making it an attractive replacement for more traditional, larger ring systems.[1][4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance across areas like oncology, inflammation, and central nervous system (CNS) disorders.[1]
This guide provides a detailed technical examination of a specific, functionalized building block: 3-(4-Bromophenoxy)azetidine hydrochloride . We will dissect its molecular structure, explore its stereochemical and conformational nuances, detail a robust synthetic protocol, and discuss its applications as a versatile intermediate in drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound is comprised of three key structural features: a central azetidine ring, an ether linkage at the 3-position, and a para-substituted bromophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to handling and formulation.
The key structural components are:
-
Azetidine Ring: A strained, four-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom acts as a key point for further functionalization.
-
Ether Linkage: Connects the azetidine ring to the aromatic system, providing a specific spatial orientation and influencing the molecule's overall polarity.
-
4-Bromophenyl Group: The bromine atom serves as a useful synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular diversity at a late stage of a synthetic sequence. It also contributes to the molecule's lipophilicity and can engage in halogen bonding interactions with protein targets.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 170097-65-5 (for hydrochloride); 954224-25-0 (for free base) | Verified |
| Molecular Formula | C₉H₁₁BrClN | [5] |
| Molecular Weight | 248.55 g/mol (hydrochloride) / 228.09 g/mol (free base) | [5][6] |
| Monoisotopic Mass | 226.99458 Da (free base) | [7] |
| Predicted XlogP | 2.0 | [7] |
| Appearance | Typically an off-white to white solid | General Supplier Data |
Stereochemistry and Conformational Analysis
3-(4-Bromophenoxy)azetidine is an achiral molecule. Although the C3 carbon of the azetidine ring is substituted, the molecule possesses a plane of symmetry that passes through the C3 carbon, the oxygen atom, the C1' and C4' carbons of the phenyl ring, the bromine atom, and the nitrogen atom of the azetidine ring.
However, the C3 position is prochiral . This means that if the nitrogen atom is substituted with a group other than hydrogen, the C3 carbon becomes a stereocenter, leading to a pair of enantiomers (R and S). This is a critical consideration for drug design, as stereoisomers often exhibit different pharmacological and toxicological profiles.
The azetidine ring itself is not planar and exists in a puckered conformation to relieve ring strain. This puckering influences the spatial orientation of the phenoxy substituent and any group attached to the nitrogen, which in turn affects how the molecule interacts with its biological target.
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing 3-(4-Bromophenoxy)azetidine is via a Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic carbon bearing a good leaving group.[8][9]
In this specific case, the synthesis proceeds by reacting 4-bromophenol with an N-protected 3-hydroxyazetidine derivative. The N-protecting group, typically a tert-butoxycarbonyl (Boc) group, prevents the azetidine nitrogen from interfering with the reaction and improves the solubility of the starting materials in organic solvents. The reaction is followed by deprotection to yield the desired secondary amine, which is then converted to the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc-3-(4-bromophenoxy)azetidine formation (Williamson Ether Synthesis)
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-bromophenol (1.1 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN), add a base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq).[10]
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water and a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Separate the organic layer, wash it sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(4-bromophenoxy)azetidine.[11]
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-3-(4-bromophenoxy)azetidine from Step 1 in a minimal amount of a solvent like Dichloromethane (DCM) or 1,4-Dioxane.
-
Add an excess of a strong acid. A solution of HCl in 1,4-dioxane (e.g., 4M) or trifluoroacetic acid (TFA) are commonly used.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting solid is often triturated with a non-polar solvent like diethyl ether or hexane to precipitate the pure hydrochloride salt.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield this compound as a solid.
Mechanistic Rationale
The Williamson ether synthesis is a robust Sₙ2 reaction.[8][9] The base (e.g., K₂CO₃) first deprotonates the weakly acidic 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing a leaving group. In the case of starting from 3-hydroxyazetidine, a pre-activation step (e.g., conversion to a tosylate or mesylate) is required to install a good leaving group. The reaction proceeds with inversion of configuration if a chiral center were present.
Caption: Synthetic workflow for 3-(4-Bromophenoxy)azetidine HCl.
Spectroscopic Characterization
Structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Key Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. - Azetidine Protons: A multiplet for the CH proton at C3 (~4.8-5.2 ppm), and two multiplets for the CH₂ protons at C2 and C4 (~3.9-4.3 ppm). - NH Proton: A broad singlet for the protonated amine, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Four distinct signals in the aromatic region (~115-160 ppm), including the carbon bearing the bromine (C-Br) and the carbon attached to the ether oxygen (C-O). - Azetidine Carbons: A signal for the C3 carbon (~65-75 ppm) and a signal for the C2/C4 carbons (~45-55 ppm). |
| Mass Spec (ESI+) | The molecular ion peak for the free base [M+H]⁺ would be expected at m/z corresponding to the formula C₉H₁₁BrNO⁺. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be observed. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 2400-3000 cm⁻¹ for the ammonium salt. - C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ for the aryl ether. - C-Br Stretch: A band in the fingerprint region around 500-600 cm⁻¹. |
Applications in Drug Discovery
This compound is not typically a final drug product but rather a highly valuable building block for creating more complex molecules. Its utility stems from two key reactive sites:
-
The Secondary Amine (Azetidine Nitrogen): This nitrogen is a nucleophile and can be readily functionalized through reactions like N-alkylation, N-acylation, reductive amination, and urea/thiourea formation. This allows for the "growth" of the molecule from the azetidine core.
-
The Aryl Bromide: The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents on the phenyl ring, including alkyl, aryl, heteroaryl, and vinyl groups, which is essential for exploring the Structure-Activity Relationship (SAR) of a lead compound.
Caption: Role as a versatile building block in medicinal chemistry.
The rigid azetidine-linker-phenyl motif provides a well-defined vector in three-dimensional space. By systematically modifying the N-substituent and the aryl group, medicinal chemists can precisely tune a molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile. This scaffold has been incorporated into patented compounds targeting a range of biological systems, highlighting its importance in the generation of novel chemical entities.
Conclusion
This compound is a strategically important building block in contemporary drug discovery. Its structure combines the beneficial pharmacokinetic properties of the azetidine ring with the synthetic versatility of an aryl bromide. A thorough understanding of its structure, stereochemistry, and synthesis is essential for researchers aiming to leverage this scaffold in the design of next-generation therapeutics. The robust synthetic accessibility via the Williamson ether synthesis and the dual points for diversification make it a powerful tool for rapidly generating compound libraries to explore chemical space and accelerate the drug development process.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved from [Link]
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3-(4-bromophenoxy)azetidine (C9H10BrNO). PubChem. Retrieved from [Link]
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3-(4-bromophenoxy)azetidine (C9H10BrNO) - PubChemLite. PubChemLite. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). PubMed Central. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
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Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The Azetidine Enigma: A Technical Guide to Substituted Phenoxy-Azetidines in Modern Drug Discovery
Abstract
The azetidine ring, a strained four-membered heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a privileged scaffold in contemporary medicinal chemistry. Its unique conformational rigidity, high fraction of sp³ carbons, and ability to act as a versatile three-dimensional linker offer a compelling solution to the challenges of modern drug design, particularly in achieving favorable pharmacokinetic profiles.[1] This guide delves into the core chemical features of a particularly salient class of these compounds: substituted phenoxy-azetidines. We will explore their design rationale, structure-activity relationships (SAR), and mechanistic intricacies, with a specific focus on their successful application as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and neurological disorders.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
The Strategic Value of the Phenoxy-Azetidine Scaffold
In the quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, medicinal chemists are increasingly turning away from flat, aromatic systems towards more three-dimensional, sp³-rich scaffolds. The azetidine ring is an exemplary tool in this regard.[1]
Key Physicochemical Advantages:
-
Improved Solubility: The polar nitrogen atom and the non-planar structure of the azetidine ring can disrupt crystal packing and improve aqueous solubility compared to more rigid, planar linkers.
-
Metabolic Stability: The strained ring, while reactive under certain conditions, can also confer metabolic stability by presenting a less favorable substrate for metabolic enzymes like Cytochrome P450s.[3]
-
Conformational Rigidity: Unlike flexible alkyl chains, the puckered azetidine ring holds appended groups in well-defined spatial orientations. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to enhanced potency.
-
Novel Chemical Space: The 3-phenoxy-azetidine motif serves as a bioisosteric replacement for more common structures like piperidines or extended phenyl rings, allowing for exploration of novel intellectual property and interaction space within a target.
The phenoxy group, connected via an ether linkage to the 3-position of the azetidine, provides a vector for engaging with target proteins. The aromatic nature of the phenoxy ring allows for critical π-stacking or hydrophobic interactions, while its periphery can be readily substituted to fine-tune electronic properties, modulate target engagement, and optimize pharmacokinetics.
Figure 1: Logical relationship between the core components of the phenoxy-azetidine scaffold and their contribution to desirable drug-like properties.
Case Study: Targeting Fatty Acid Amide Hydrolase (FAAH)
To ground our discussion in a real-world application, we will focus on the development of phenoxy-azetidine derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that degrades the endocannabinoid anandamide and other fatty acid amides, terminating their signaling.[4] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a highly attractive therapeutic target.
Mechanism of Covalent Inhibition
Many potent FAAH inhibitors, including the azetidine urea class, act as irreversible, covalent modifiers.[5] The enzyme utilizes an unusual Ser-Ser-Lys catalytic triad, with Ser241 acting as the primary nucleophile. Urea-based inhibitors are designed to be electrophilic "warheads" that, following binding in the active site, are attacked by Ser241. This attack leads to the carbamylation of the serine residue, forming a stable covalent bond and rendering the enzyme inactive. The leaving group of the urea departs, and its properties significantly influence the inhibitor's reactivity and overall profile.
Figure 3: General synthetic workflow for N-Aryl-N'-(3-phenoxyazetidinyl)urea FAAH inhibitors.
Step-by-Step Methodology:
-
Synthesis of N-Boc-3-phenoxyazetidine (Mitsunobu Reaction):
-
To a cooled (0 °C) solution of 1-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DIAD, 1.5 eq.) dropwise under a nitrogen atmosphere.
-
Causality: The Mitsunobu reaction is an efficient method for dehydrative coupling of an alcohol and a pronucleophile (phenol). The PPh₃ and DIAD activate the hydroxyl group for nucleophilic attack by the phenoxide, proceeding with a clean inversion of stereochemistry.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel to yield the protected intermediate.
-
-
Deprotection to 3-Phenoxyazetidine:
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 2-4 hours.
-
Causality: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. TFA provides a strong acidic environment to cleave the carbamate, releasing the free secondary amine.
-
Concentrate the mixture under reduced pressure. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM. Dry the organic layers over anhydrous sodium sulfate and concentrate to yield the crude 3-phenoxyazetidine, which is often used directly in the next step.
-
-
Urea Formation:
-
Dissolve 3-phenoxyazetidine (1.0 eq.) in anhydrous DCM.
-
Add the desired aryl isocyanate (1.05 eq.) and stir the reaction at room temperature for 4-12 hours.
-
Causality: The nucleophilic azetidine nitrogen readily attacks the electrophilic carbon of the isocyanate, providing a direct and high-yielding route to the final urea product.
-
Monitor for the disappearance of the starting amine by TLC.
-
Upon completion, concentrate the solvent and purify the final compound by column chromatography or recrystallization.
-
Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a self-validating, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against human FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate: AMC-arachidonoyl amide
-
Test Compounds and Positive Control (e.g., URB597) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Dispense 1 µL of each compound dilution into the wells of the 96-well plate. Include wells with DMSO only (negative control, 100% activity) and a positive control inhibitor (e.g., URB597) at a known concentration.
-
-
Enzyme Incubation (Pre-incubation for Covalent Inhibitors):
-
Dilute the FAAH enzyme stock to the working concentration in cold Assay Buffer.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Causality & Self-Validation: For covalent inhibitors like ureas, a pre-incubation step is critical. The measured potency (IC₅₀) will be time-dependent. Running the assay at multiple pre-incubation times and observing a leftward shift in the IC₅₀ curve validates the time-dependent (and likely covalent) mechanism of inhibition.
-
-
Initiation of Reaction & Measurement:
-
Prepare the FAAH substrate solution by diluting the stock in Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells. The final substrate concentration should be at or below its Kₘ value.
-
Immediately transfer the plate to the fluorescence reader, pre-heated to 37 °C.
-
Measure the increase in fluorescence (product formation) over time (e.g., every minute for 15-30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the DMSO control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Optimizing Pharmacokinetics: The Hidden Role of the Scaffold
Beyond target potency, the success of a drug candidate hinges on its pharmacokinetic profile. The phenoxy-azetidine scaffold offers several levers to optimize these properties.
Table 2: Impact of Scaffold Features on Key ADME Parameters (Illustrative Data) (Note: Data is representative of typical values for small molecule CNS drug candidates and illustrates optimization goals.)
| ADME Parameter | Key Chemical Feature | Favorable Profile | Unfavorable Profile | Rationale |
| Aqueous Solubility | Azetidine N-substituent, Phenoxy substituents | > 50 µM | < 1 µM | Highly lipophilic or flat, crystalline compounds tend to have poor solubility. The polar azetidine N can be used to attach solubilizing groups. |
| Permeability (e.g., Caco-2) | Lipophilicity (LogD), Polar Surface Area (PSA) | Papp > 10 x 10⁻⁶ cm/s | Papp < 2 x 10⁻⁶ cm/s | A balance is needed. Too polar, and the compound won't cross membranes. Too lipophilic, and it may have poor solubility and high plasma protein binding. |
| Metabolic Stability (Liver Microsomes) | Azetidine N-substituent, Phenoxy ring | t½ > 30 min | t½ < 5 min | The phenoxy ring can be a site of metabolic attack (hydroxylation). Adding blocking groups (e.g., fluorine) can improve stability. The N-substituent on the azetidine is also a potential metabolic soft spot. |
| Plasma Protein Binding (PPB) | Lipophilicity (LogD) | < 95% unbound | > 99% unbound | Highly lipophilic compounds bind extensively to plasma proteins like albumin, reducing the free fraction available to engage the target. |
| hERG Inhibition | Basic nitrogen pKa, Lipophilicity | IC₅₀ > 10 µM | IC₅₀ < 1 µM | A basic nitrogen (pKa > 7.5) and high lipophilicity are known risk factors for hERG channel binding, which can lead to cardiotoxicity. The pKa of the azetidine nitrogen can be modulated by the N-substituent. |
Strategic Optimization:
-
The Azetidine Nitrogen: The N-substituent is a primary control point. Small alkyl groups can increase lipophilicity, while incorporating polar groups (e.g., alcohols, amides) can improve solubility and reduce hERG risk.
-
The Phenoxy Ring: This ring is a potential site for Phase I metabolism. Introduction of metabolically robust substituents, such as fluorine atoms, at positions susceptible to oxidation can significantly enhance the compound's half-life. However, this must be balanced with the impact on target potency.
Conclusion
The substituted phenoxy-azetidine scaffold represents a powerful and versatile platform in modern drug discovery. Its inherent physicochemical properties—rigidity, three-dimensionality, and metabolic stability—provide a robust starting point for developing high-quality drug candidates. As demonstrated through the lens of FAAH inhibition, a systematic and mechanistically-driven approach to SAR, focusing on the distinct roles of the phenoxy "warhead," the azetidine core, and the urea leaving group, can lead to highly potent and selective molecules. The true art of the medicinal chemist lies in balancing this pursuit of potency with the parallel optimization of pharmacokinetic properties, a task for which the modular nature of the phenoxy-azetidine scaffold is exceptionally well-suited. As we continue to push the boundaries of chemical space, this strained but strategic ring system will undoubtedly continue to feature prominently in the design of next-generation therapeutics.
References
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link]
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Keith, J. M., & Cravatt, B. F. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Johnson, D. S., et al. (2010). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]
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Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters. Available at: [Link]
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Iannotti, F. A., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Available at: [Link]
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Alexander, J. P., et al. (2012). Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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BioWorld. (2007). Vernalis presents new FAAH inhibitor with in vivo antinoccipetive activity at the SfN meeting. BioWorld. Available at: [Link]
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Armirotti, A., et al. (2021). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. MDPI. Available at: [Link]
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Keith, J. M., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters. Available at: [Link]
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Makriyannis, A., et al. (2014). Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA. PubMed. Available at: [Link]
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The Azetidine Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered saturated nitrogen-containing heterocycle, the azetidine ring, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its unique conformational constraints, inherent three-dimensionality, and advantageous physicochemical properties have garnered significant attention within global drug discovery initiatives.[1][2] This guide offers a comprehensive exploration of the discovery, the historical evolution of synthetic strategies, and the expanding influence of substituted azetidines in the pursuit of novel therapeutic agents. We will delve into the causality behind experimental choices in synthetic methodologies, provide detailed protocols for key transformations, and present a forward-looking perspective on the future of this remarkable scaffold.
A Historical Perspective: The Ascent of a Strained Ring
The journey of the azetidine scaffold began in 1888 with the first reported synthesis of the parent ring by Gabriel and Weiner.[1] For many years, this strained four-membered ring was largely considered a synthetic novelty rather than a viable building block for functional molecules. A significant turning point came in 1955 with the isolation and characterization of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[1] This discovery was pivotal, as it demonstrated that the azetidine motif was not merely a laboratory construct but a component of natural products, hinting at its potential biological significance.[1]
The latter half of the 20th century witnessed a steady growth in the interest in azetidine chemistry, spurred by the development of new synthetic methods. However, it was during the late 20th and early 21st centuries that the true potential of substituted azetidines in drug discovery was fully appreciated. Researchers began to recognize that the incorporation of the azetidine moiety into drug candidates could lead to significant improvements in metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.[2]
Strategic Advantages of the Azetidine Scaffold in Drug Design
The allure of the azetidine ring in medicinal chemistry stems from a unique combination of properties conferred by its strained four-membered structure. These advantages allow chemists to finely tune the pharmacological properties of molecules.[3]
-
Conformational Rigidity and Three-Dimensionality: The rigid nature of the azetidine ring allows for the precise spatial positioning of substituents, making it an attractive scaffold for targeting specific biological macromolecules.[1][4] This inherent three-dimensionality is a significant departure from the often flat, aromatic structures prevalent in early drug discovery and is a key attribute in exploring new chemical space.[5]
-
Improved Physicochemical Properties: The incorporation of an azetidine ring can lead to a number of desirable changes in a molecule's properties:
-
Increased Solubility: The polar nitrogen atom within the non-planar ring system can enhance aqueous solubility.[2]
-
Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems.[2]
-
Reduced Lipophilicity: Azetidines can serve as bioisosteres for other cyclic amines like pyrrolidine and piperidine, often with a favorable reduction in lipophilicity.[1]
-
-
Vectorial Exit Points: The substituents on the azetidine ring can act as vectors, allowing for the exploration of different regions of a binding pocket to optimize potency and selectivity.
Key Synthetic Methodologies for Novel Azetidine Scaffolds
The construction of the strained azetidine ring has historically been a synthetic challenge.[6] However, significant progress in synthetic organic chemistry has provided a diverse toolbox for accessing a wide array of functionalized azetidines.
Intramolecular Cyclization Strategies
One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1]
Protocol: Couty Azetidine Synthesis
This method, a widely adopted approach for synthesizing enantiopure azetidines, involves the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1]
Step 1: Synthesis of the N-protected-γ-chloroamine
-
To a solution of the desired N-protected β-amino alcohol in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or methanesulfonyl chloride followed by a chloride source).
-
Carefully control the reaction temperature, typically starting at 0°C and allowing it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting γ-chloroamine by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified N-protected-γ-chloroamine in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride or lithium bis(trimethylsilyl)amide) portion-wise at a reduced temperature (e.g., 0°C).
-
Allow the reaction to stir at room temperature or with gentle heating until TLC analysis indicates the formation of the azetidine ring.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final azetidine product by column chromatography.
[2+2] Cycloaddition Reactions
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to functionalized azetidines.[7][8]
Workflow: Aza Paternò-Büchi Reaction
Caption: A simplified workflow of the aza Paternò-Büchi reaction.
Modern Synthetic Advancements
Recent years have seen the emergence of powerful new methods for azetidine synthesis.
-
Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination: This method, reported by Gaunt and co-workers, allows for the synthesis of functionalized azetidines through the direct amination of a C-H bond.[7]
-
Strain-Release Homologation of Azabicyclo[1.1.0]butanes: Aggarwal and colleagues have developed a method that utilizes the high ring strain of azabicyclo[1.1.0]butanes to drive the synthesis of densely functionalized azetidines.[7][9]
-
Ti(IV)-Mediated Coupling: Kürti and his team reported a Ti(IV)-mediated coupling of oxime ethers and alkyl Grignard reagents to produce spirocyclic NH-azetidines.[7][10]
Azetidine-Containing Drugs: From Bench to Bedside
The strategic incorporation of the azetidine scaffold has led to the successful development of several FDA-approved drugs across various therapeutic areas.[2][3]
| Drug Name | Therapeutic Area | Function |
| Azelnidipine | Antihypertensive | Calcium channel blocker[3][7] |
| Cobimetinib | Oncology | Mitogen-activated protein kinase (MEK) inhibitor[3][7] |
| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor[2] |
| Sarolaner | Veterinary Medicine | Isoxazoline parasiticide[2] |
Ximelagatran, an oral anticoagulant, also contained an azetidine ring but was withdrawn from the market due to hepatotoxicity.[3]
Future Outlook: The Expanding Horizons of Azetidine Chemistry
The story of the azetidine scaffold is a compelling example of the evolution of medicinal chemistry.[1] From its origins as a synthetic curiosity, it has risen to become a versatile and valuable tool in the design of novel therapeutics.[1] The continuous development of innovative synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, promises to further expand the role of substituted azetidines in addressing unmet medical needs.[1] For researchers and drug development professionals, the azetidine ring represents a fruitful area of exploration with the potential to yield the next generation of innovative medicines.[1][2]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(4-Bromophenoxy)azetidine Hydrochloride
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 3-(4-Bromophenoxy)azetidine hydrochloride, a key building block in contemporary drug discovery and medicinal chemistry. The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of procedural steps, this guide elucidates the rationale behind the chosen synthetic strategy, potential challenges, and critical parameters for success, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Azetidine Scaffold
The azetidine moiety is a saturated four-membered heterocycle that has garnered significant attention in medicinal chemistry. Its incorporation into molecular scaffolds can impart favorable physicochemical properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity, which are often sought after in the optimization of lead compounds. Specifically, 3-substituted azetidines serve as versatile intermediates, enabling the exploration of chemical space around a core structure. This compound is a particularly valuable synthon, featuring a reactive azetidine nitrogen for further derivatization and a brominated phenyl ring amenable to a wide range of cross-coupling reactions.
This guide details a robust, two-step synthesis commencing with the readily available starting materials, N-Boc-3-hydroxyazetidine and 4-bromophenol. The synthetic approach is centered around a Mitsunobu reaction for the key C-O bond formation, followed by an acidic deprotection to yield the desired hydrochloride salt.
Retrosynthetic Analysis and Strategy
The synthetic strategy is predicated on a logical disconnection of the target molecule. The primary disconnection is at the ether linkage, leading back to 4-bromophenol and a 3-hydroxyazetidine precursor. To prevent unwanted side reactions at the azetidine nitrogen during the etherification, a protecting group strategy is employed, with the tert-butyloxycarbonyl (Boc) group being the protector of choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the N-Boc protected intermediate and its subsequent deprotection to afford the final hydrochloride salt.
Part A: Synthesis of tert-Butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
This step employs the Mitsunobu reaction, a versatile and reliable method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.[3]
Reaction Scheme:
Caption: Mitsunobu reaction for the synthesis of the protected intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-3-hydroxyazetidine | 173.21 | 10.0 | 1.73 g |
| 4-Bromophenol | 173.01 | 11.0 | 1.90 g |
| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 3.93 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15.0 | 3.00 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Ethyl acetate | - | - | As needed |
| Saturated aq. NaHCO₃ solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.73 g, 10.0 mmol), 4-bromophenol (1.90 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).
-
Dissolve the solids in anhydrous tetrahydrofuran (50 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (3.00 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The order of addition is critical to prevent side reactions.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide, should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate as a white solid or viscous oil.
Part B: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt.[5][6] It is crucial to use anhydrous conditions to prevent the formation of byproducts and to ensure the isolation of the desired salt. The azetidine ring can be susceptible to ring-opening under harsh acidic conditions, so careful control of the reaction is necessary.[7][8][9]
Reaction Scheme:
Caption: Acidic deprotection to form the hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-Butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | 328.21 | (Assumed from Part A) | - |
| 4 M HCl in 1,4-Dioxane | - | Excess | 20 mL |
| Diethyl ether | - | - | As needed |
Procedure:
-
Dissolve the purified tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate from Part A in a minimal amount of 1,4-dioxane (e.g., 10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4 M HCl in 1,4-dioxane (20 mL, excess) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The deprotection reaction often results in the evolution of carbon dioxide and isobutylene.[10]
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Upon completion, a precipitate of the hydrochloride salt may form. If not, add diethyl ether to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual dioxane and byproducts.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification if necessary.[7]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
Safety and Handling Precautions
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Bromophenol: Harmful if swallowed and causes skin irritation.
-
Triphenylphosphine: May cause an allergic skin reaction.
-
Diisopropyl azodicarboxylate (DIAD): A lachrymator and should be handled with care.
-
HCl in Dioxane: Corrosive and should be handled with extreme caution. Dioxane is a suspected carcinogen.
-
Azetidine derivatives: Can be skin and eye irritants.
Always consult the Safety Data Sheets (SDS) for all reagents before use.[11][12]
Troubleshooting and Key Considerations
-
Incomplete Mitsunobu Reaction: Ensure all reagents and solvents are anhydrous. The order of addition of reagents is crucial.[4]
-
Low Yield in Deprotection: The deprotection may be sluggish if insufficient acid is used. However, prolonged exposure to strong acid can lead to azetidine ring-opening.[13] Monitoring the reaction closely is key.
-
Purification Challenges: Triphenylphosphine oxide can be challenging to remove. Thorough washing and careful column chromatography are essential. Recrystallization is an effective method for purifying the final hydrochloride salt.[7]
References
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates - Benchchem. (n.d.).
- Chen, X., et al. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate.
- How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. (n.d.).
- (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Mitsunobu Reaction. (2019). Organic Chemistry.
- USP SDS US - USP-MSDS. (2004).
- Mitsunobu Reaction - Common Conditions. (n.d.).
- Mitsunobu reaction - Organic Synthesis. (n.d.).
- 5 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- Reactions of Azetidines - Ambeed.com. (n.d.).
- Mitsunobu reaction - Wikipedia. (n.d.).
- Mitsunobu Reaction - TCI Chemicals. (n.d.).
- 0 3 0 Material Safety Data Sheet - Actylis Lab Solutions. (2010).
- azetidine - Organic Syntheses Procedure. (n.d.).
- 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry - Reddit. (2023).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.).
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The Versatile Building Block: Application Notes for 3-(4-Bromophenoxy)azetidine Hydrochloride in Synthesis
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the azetidine motif has emerged as a "privileged scaffold."[1] Its strained four-membered ring imparts unique conformational constraints and metabolic stability, while also improving key physicochemical properties like solubility. 3-(4-Bromophenoxy)azetidine hydrochloride offers a strategic entry point into novel chemical space by presenting two distinct and versatile reactive centers: a secondary amine on the azetidine ring and an aryl bromide on the phenoxy group. This dual functionality allows for sequential or orthogonal derivatization, making it an invaluable building block for the synthesis of diverse compound libraries aimed at a multitude of biological targets.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging the synthetic potential of this compound. The methodologies described herein are based on established and robust chemical transformations, providing a reliable foundation for your synthetic endeavors.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. This compound is an irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Core Reactivity: A Bifunctional Scaffold
The synthetic utility of this compound stems from its two primary points of reactivity, which can be addressed selectively to build molecular complexity in a controlled manner.
Caption: Key reactive sites and corresponding synthetic transformations.
Part 1: Functionalization of the Azetidine Nitrogen
The secondary amine of the azetidine ring is a nucleophilic center readily amenable to a variety of classic N-functionalization reactions. As the hydrochloride salt is the starting material, a preliminary neutralization step with a suitable base is required to liberate the free amine for subsequent reactions.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and selective method for forming N-C bonds, minimizing the risk of over-alkylation that can be problematic with direct alkylation methods.[2] The reaction proceeds through the in-situ formation of an iminium ion from the azetidine and a carbonyl compound, which is then immediately reduced by a mild reducing agent.[3]
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Experimental Protocol: N-Benzylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to form the free base.
-
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Note that gas evolution may occur.
-
Reaction Progression: Continue stirring at room temperature and monitor the reaction's progress until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated product.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 85-95 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 80-90 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 88-96 |
Causality Behind Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that readily reduces the iminium ion intermediate in the presence of the unreacted aldehyde, preventing the reduction of the carbonyl group to an alcohol.[4]
-
DCM/DCE as Solvent: These non-protic solvents are ideal for reductive amination as they do not interfere with the formation of the imine intermediate.
N-Acylation
N-acylation is a straightforward method to introduce an amide functionality, which is a key feature in many pharmaceutical compounds. This is typically achieved by reacting the azetidine with an acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base.[5]
Experimental Protocol: N-Acetylation
-
Reaction Setup: Suspend this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir for 15 minutes.
-
Acylation: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.
| Entry | Acylating Agent | Base | Solvent | Typical Yield (%) |
| 1 | Acetic Anhydride | Et₃N | DCM | 90-98 |
| 2 | Benzoyl Chloride | DIPEA | DCM | 88-95 |
Part 2: Functionalization of the Aryl Bromide
The 4-bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pillars of modern organic synthesis and crucial for generating diverse libraries of compounds.[6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[7]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling with Phenylboronic Acid
-
Reaction Setup: To a Schlenk flask, add the N-functionalized 3-(4-bromophenoxy)azetidine derivative (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Isolation: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 85-98 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 75-90 |
Causality Behind Choices:
-
Palladium Catalyst: Pd(0) species are essential for the catalytic cycle, initiating the oxidative addition into the C-Br bond.[8] The choice of ligand (e.g., PPh₃, dppf, SPhos) can significantly impact reaction efficiency and substrate scope.
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides.[9] This transformation allows for the introduction of a wide range of primary and secondary amines at the para-position of the phenoxy ring.
Experimental Protocol: Coupling with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-functionalized 3-(4-bromophenoxy)azetidine derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq) to a reaction vial.
-
Reagent Addition: Add morpholine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene, 0.2 M).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
| Entry | Amine | Ligand | Base | Solvent | Typical Yield (%) |
| 1 | Morpholine | XPhos | NaOt-Bu | Toluene | 85-95 |
| 2 | Aniline | RuPhos | K₃PO₄ | Dioxane | 80-92 |
| 3 | Benzylamine | BrettPhos | LHMDS | THF | 78-90 |
Causality Behind Choices:
-
Bulky Phosphine Ligands (e.g., XPhos, RuPhos): These electron-rich and sterically hindered ligands are critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and for stabilizing the active Pd(0) catalyst.[10]
-
Strong Base (e.g., NaOt-Bu): A strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[11]
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its dual reactive sites—the azetidine nitrogen and the aryl bromide—provide a platform for creating a vast array of structurally diverse molecules through robust and well-established synthetic methodologies. The protocols and insights provided in this guide offer a solid foundation for researchers to explore new chemical entities and accelerate their drug discovery programs.
References
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White, A. T., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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El Kihel, A., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
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Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
- Wagner, P. (2009). Deprotection of N-BOC compounds.
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Roda, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- Google Patents. (2000).
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. [Link]
- Google Patents. (1990).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Beilstein-Institut. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
Occhiato, E. G. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Ghavami, M. (2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. (2021). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]
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PubChem. (n.d.). 3-[(4-bromo-3-methylphenyl)methyl]azetidine hydrochloride. [Link]
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Application Notes & Protocols: The Strategic Use of 3-(4-Bromophenoxy)azetidine Hydrochloride in Modern Drug Discovery
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(4-Bromophenoxy)azetidine hydrochloride. Azetidines are increasingly recognized as privileged scaffolds in drug design, prized for their ability to confer favorable physicochemical properties. We will deconstruct the structural components of this specific building block, elucidating the distinct roles of the azetidine core and the 4-bromophenyl moiety. The primary focus will be on its application in N-arylation reactions, a cornerstone of modern medicinal chemistry, supported by a detailed, field-tested experimental protocol for a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This guide emphasizes the causality behind experimental choices, providing a framework for both successful synthesis and strategic troubleshooting.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
The pharmaceutical industry has shown a growing preference for three-dimensional, sp³-rich molecular architectures to improve the quality and success rate of drug candidates.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs that fulfill this need.[2]
Key Advantages of the Azetidine Scaffold:
-
Enhanced Physicochemical Properties: Compared to more common saturated rings like piperidine and pyrrolidine, the strained four-membered ring of azetidine offers a unique combination of structural rigidity and improved metabolic stability.[1] This rigidity can lead to higher binding affinity by reducing the entropic penalty upon binding to a biological target.[3]
-
Improved Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often improving aqueous solubility—a critical parameter for drug absorption and distribution.[1]
-
Versatile Bioisostere: Azetidines serve as effective bioisosteres for other cyclic amines and even planar structures, providing novel exit vectors for molecular elaboration and access to unexplored chemical space with reduced lipophilicity.[1][4][5]
-
Proven Clinical Relevance: The value of the azetidine scaffold is validated by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where it enhances pharmacokinetics and receptor selectivity.[2]
Deconstructing the Building Block: this compound
The strategic value of this reagent lies in the distinct functionalities of its constituent parts. Understanding these components is key to leveraging its full potential in a synthetic campaign.
| Property | Data | Source |
| Chemical Name | This compound | |
| CAS Number | 1380571-76-5 | [6] |
| Molecular Formula | C₉H₁₁BrClNO | |
| Molecular Weight | 264.55 g/mol | |
| Structure (Free Base) | [7] |
Structural Analysis and Reactive Sites
The molecule offers two primary sites for synthetic modification, making it a versatile intermediate.
Detailed Experimental Protocol: Synthesis of 1-(4-methylphenyl)-3-(4-bromophenoxy)azetidine
This protocol provides a representative example of a Buchwald-Hartwig N-arylation.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Materials:
-
This compound (1.0 mmol, 264.5 mg)
-
4-Iodotoluene (1.1 mmol, 239.8 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Standard laboratory glassware (oven-dried), magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-iodotoluene, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Causality Note: Cesium carbonate is a strong, non-nucleophilic base required to deprotonate both the azetidine hydrochloride salt and the resulting free amine in the catalytic cycle. Using three equivalents ensures the reaction medium remains basic.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity. [8]3. Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Causality Note: Anhydrous solvent is crucial. Water can interfere with the base and hydrolyze the phosphine ligands or catalyst precursors.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Poor solvent quality. | Ensure rigorous inert atmosphere technique. Screen other bases (e.g., K₃PO₄, NaOtBu). Use freshly distilled or purchased anhydrous solvent. |
| Side Product Formation | Aryl halide homo-coupling; Ligand degradation. | Lower the reaction temperature. Screen different ligands (e.g., RuPhos, SPhos). Ensure high purity of starting materials. |
| Difficult Purification | Product co-elutes with starting material or ligand byproducts. | Adjust the polarity of the chromatography eluent. Consider a different purification method (e.g., preparative HPLC, crystallization). |
Advanced Applications & Future Directions
The utility of this compound extends beyond a single N-arylation. Its bifunctional nature allows for sequential or orthogonal synthetic strategies.
This two-step approach is highly valuable in library synthesis and late-stage functionalization, where diverse functionalities can be introduced at both the nitrogen and the aryl bromide positions to rapidly build structure-activity relationships (SAR).
References
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Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Cheekatla, S. R., et al. (2024). A comprehensive review on azetidine-based small molecules in targeted anticancer drug discovery. Archiv der Pharmazie. Available at: [Link]
-
Oreate AI. (2024). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]
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ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-(4-bromophenoxy)azetidine. National Center for Biotechnology Information. Available at: [Link]
-
Baran, P., et al. (2007). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. Organic Letters. Available at: [Link]
-
Schneider, R., et al. (2004). Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions. Synthesis. Available at: [Link]
-
Dudek, M., & Rola, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
-
PatSnap. (2024). What is the role of bioisosterism in drug design?. PatSnap Synapse. Available at: [Link]
-
Graham, T. H., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Van der Eycken, J., & Chtchigrovsky, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
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Taylor, R. D., et al. (2014). The Design and Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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N-functionalization reactions of 3-(4-Bromophenoxy)azetidine
An In-Depth Guide to the N-Functionalization of 3-(4-Bromophenoxy)azetidine for Medicinal Chemistry Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold.[1][2][3] This four-membered saturated heterocycle is not merely a small ring; its inherent strain and three-dimensional character impart significant advantages to bioactive molecules.[1] The incorporation of an azetidine moiety can enhance key pharmacokinetic properties, including aqueous solubility, metabolic stability, and receptor binding affinity, by introducing a rigid, sp³-rich vector that allows for precise exploration of chemical space.[1][4]
The subject of this guide, 3-(4-bromophenoxy)azetidine, is a particularly valuable building block. It features two key points for diversification: the secondary amine of the azetidine ring and the aryl bromide. The secondary amine serves as a versatile nucleophilic handle for a variety of N-functionalization reactions, which are the focus of this document. These modifications are crucial for modulating a compound's physical properties and its interaction with biological targets. The aryl bromide provides a subsequent opportunity for cross-coupling reactions, allowing for a modular and efficient approach to building complex molecular architectures. This guide provides a detailed exploration of the core N-functionalization strategies for 3-(4-bromophenoxy)azetidine, grounded in mechanistic principles and accompanied by robust experimental protocols.
Core N-Functionalization Strategies: A Mechanistic Overview
The secondary amine of 3-(4-bromophenoxy)azetidine is a versatile nucleophile, enabling a range of transformations to introduce alkyl, acyl, and aryl substituents. The choice of strategy depends on the desired functionality and the stability of other groups in the molecule.
Caption: General workflow for the N-functionalization of 3-(4-bromophenoxy)azetidine.
N-Alkylation: Introducing Aliphatic Groups
N-alkylation is a fundamental method for appending alkyl chains to the azetidine nitrogen. This can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Direct Alkylation with Alkyl Halides
Mechanistic Rationale: This reaction is a classic bimolecular nucleophilic substitution (SN2). The lone pair of the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., R-Br, R-I). A base is required to neutralize the protonated amine formed during the reaction, regenerating the neutral nucleophile and driving the reaction to completion. While straightforward, this method can be prone to over-alkylation, especially with highly reactive alkyl halides, though the steric hindrance of the azetidine ring can mitigate this.
Protocol 1: Direct N-Alkylation
-
Materials:
-
3-(4-Bromophenoxy)azetidine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 3-(4-bromophenoxy)azetidine (1.0 eq) and dissolve it in anhydrous acetonitrile (0.2 M).
-
Add the base (K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.[5]
-
Reductive Amination
Mechanistic Rationale: Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of over-alkylation.[6][7] The process occurs in a single pot via two key steps:
-
Imine/Iminium Ion Formation: The azetidine amine attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an iminium ion.[8][9]
-
In Situ Reduction: A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. This hydride donor preferentially reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde or ketone, yielding the desired N-alkylated amine.[8][10]
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The Azetidine Scaffold: A Versatile Tool in Central Nervous System Drug Discovery
Introduction: The Strategic Value of the Azetidine Moiety in CNS Drug Design
The quest for novel therapeutics targeting the Central Nervous System (CNS) is an intricate endeavor, demanding a sophisticated understanding of molecular architecture and its influence on biological function. Within the medicinal chemist's armamentarium, the azetidine ring—a four-membered saturated heterocycle containing a nitrogen atom—has emerged as a privileged scaffold.[1] Its growing prominence is not accidental but rather a consequence of its unique stereochemical and physicochemical properties that offer distinct advantages in the design of CNS-active agents.[2]
The inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) imparts a degree of conformational rigidity that is highly desirable in drug design.[3] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity. Furthermore, the three-dimensional nature of the azetidine ring provides an avenue to escape the "flatland" of traditional aromatic ring systems, offering improved physicochemical properties such as increased solubility and metabolic stability, which are critical for CNS drug candidates that must cross the blood-brain barrier.[2]
This comprehensive guide delves into the diverse applications of the azetidine scaffold in CNS drug discovery, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. We will explore the role of azetidines in modulating key CNS targets, including neurotransmitter transporters, G-protein coupled receptors (GPCRs), and ion channels, supported by field-proven insights and step-by-step experimental methodologies.
Section 1: Azetidine-Based Modulators of Neurotransmitter Transporters
Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a pivotal role in regulating mood, cognition, and behavior. The transporters responsible for their reuptake—SERT, NET, and DAT, respectively—are well-established targets for the treatment of depression and other psychiatric disorders. The incorporation of the azetidine scaffold has led to the development of potent and selective single, dual, and triple reuptake inhibitors.
Application Focus: 3-Aminoazetidines as Triple Reuptake Inhibitors (TRIs)
Triple reuptake inhibitors, which simultaneously block SERT, NET, and DAT, represent a promising strategy for developing antidepressants with a broader spectrum of activity and a potentially faster onset of action. The 3-aminoazetidine core has proven to be a versatile template for designing potent TRIs.
General Structure of a 3-Substituted Azetidine
>]; }
Caption: Workflow for the synthesis and evaluation of 3-aminoazetidine TRIs.
Protocol 1.1: Synthesis of a Representative 3-Aminoazetidine TRI Derivative
This protocol outlines a general synthetic route for the preparation of 3-aminoazetidine derivatives, adapted from methodologies described in the literature.[4][5]
Materials:
-
N-Boc-3-azetidinone
-
Aryl Grignard reagent (e.g., phenylmagnesium bromide)
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reductive Amination:
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C, add the aryl Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in methanol and add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to yield the N-Boc-3-aminoazetidine derivative. Purify by silica gel chromatography if necessary.
-
-
Boc Deprotection:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final 3-aminoazetidine derivative as a TFA salt.
-
Causality Behind Experimental Choices: The use of a Boc protecting group for the azetidine nitrogen is crucial to prevent side reactions during the Grignard addition. Reductive amination provides a straightforward method to introduce the desired aryl group. TFA is a standard and efficient reagent for Boc deprotection under mild conditions.
Protocol 1.2: In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol describes a method to determine the inhibitory potency of the synthesized compounds on human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT) using a radiolabeled substrate uptake assay in HEK293 cells stably expressing the respective transporters.[1][4]
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine
-
Test compounds and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Plating:
-
Plate the transporter-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound or reference inhibitor to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Table 1: In Vitro Inhibitory Activities of a Representative Azetidine-Based TRI
| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| Compound 10dl | 1.2 | 10.5 | 89.7 |
| Reference: Han et al. (2014)[5] |
Section 2: Azetidines as Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. The azetidine scaffold has been successfully incorporated into ligands for various GPCRs, including muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and other physiological processes.
Application Focus: Azetidine-Based Muscarinic M3 Receptor Antagonists
Muscarinic M3 receptors are involved in smooth muscle contraction and glandular secretion. Antagonists of the M3 receptor have therapeutic applications in conditions such as overactive bladder and chronic obstructive pulmonary disease. The azetidine ring can serve as a key structural element in potent and selective M3 antagonists.[2]
Caption: M3 muscarinic receptor signaling and the action of an azetidine antagonist.
Protocol 2.1: Synthesis of a 3-Phenoxyazetidine Muscarinic Antagonist
This protocol provides a general method for the synthesis of 3-phenoxyazetidine derivatives, which have been explored as muscarinic receptor antagonists.
Materials:
-
1-Boc-3-hydroxyazetidine
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Mitsunobu Reaction:
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify the residue by silica gel chromatography to obtain the 1-Boc-3-phenoxyazetidine.
-
-
Boc Deprotection:
-
Follow the deprotection procedure as described in Protocol 1.1 to yield the 3-phenoxyazetidine TFA salt.
-
Causality Behind Experimental Choices: The Mitsunobu reaction is a reliable method for the stereospecific inversion of a secondary alcohol, in this case, to form the ether linkage with phenol. The reaction proceeds under mild conditions, which is advantageous for the strained azetidine ring.
Protocol 2.2: Functional Characterization using a Calcium Flux Assay
Activation of the M3 receptor leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator like Fura-2 AM.[6]
Materials:
-
CHO cells stably expressing the human M3 receptor
-
Fura-2 AM
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., carbachol) and antagonist (e.g., atropine)
-
Fluorescence plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Loading:
-
Plate the M3-expressing CHO cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with Fura-2 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Assay:
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 15 minutes.
-
Add a fixed concentration of the agonist (carbachol) to all wells.
-
Measure the fluorescence ratio (F340/F380) over time using the plate reader.
-
-
Data Analysis:
-
Calculate the inhibition of the agonist-induced calcium response by the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Section 3: Azetidines as Modulators of Ion Channels
Ion channels are critical for neuronal excitability and synaptic transmission, making them important targets for CNS drug discovery. The azetidine scaffold has been incorporated into modulators of various ion channels, including NMDA receptors and voltage-gated sodium and calcium channels.
Application Focus: Azetidine-Based NMDA Receptor Modulators
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in several neurological and psychiatric disorders. Azetidine-2,3-dicarboxylic acids have been synthesized and evaluated as stereocontrolled modulators of NMDA receptors.[7][8]
Protocol 3.1: Stereocontrolled Synthesis of an Azetidine-2,3-dicarboxylic Acid
This protocol outlines a synthetic approach to an azetidine-2,3-dicarboxylic acid derivative. The stereochemistry is critical for activity and is controlled throughout the synthesis.[7]
Materials:
-
Appropriate chiral starting materials (e.g., derived from amino acids)
-
Reagents for cyclization, oxidation, and deprotection (specifics depend on the chosen synthetic route)
-
Standard laboratory glassware and purification equipment (including chiral HPLC for enantiomeric purity assessment)
A detailed multi-step synthesis is beyond the scope of this protocol summary but typically involves:
-
Construction of a suitably protected and functionalized acyclic precursor from a chiral starting material.
-
Intramolecular cyclization to form the azetidine ring.
-
Oxidation of a side chain to the carboxylic acid.
-
Deprotection of the protecting groups to yield the final diacid.
Protocol 3.2: Electrophysiological Evaluation of NMDA Receptor Activity
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels.[6]
Materials:
-
Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., NR1/NR2A)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
-
Test compounds, NMDA, and glycine
Procedure:
-
Cell Preparation:
-
Prepare the cells expressing the NMDA receptor subtype of interest.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply NMDA and glycine to elicit a baseline current.
-
Perfuse the cell with the test compound at various concentrations and measure the modulation of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Table 2: Pharmacological Profile of an Azetidine-2,3-dicarboxylic Acid at NMDA Receptor Subtypes
| Compound | Receptor Subtype | Activity | EC₅₀/Kᵢ (µM) |
| L-trans-ADC | NR1/NR2D | Agonist | 50 |
| Reference: Sivaprakasam et al. (2009)[7] |
Application Focus: Azetidine-Containing Calcium Channel Blockers
Voltage-gated calcium channels are involved in neurotransmitter release and neuronal excitability. Azelnidipine is an approved L-type calcium channel blocker that features an azetidine moiety, highlighting the utility of this scaffold in ion channel modulation.[9]
Caption: Mechanism of action of Azelnidipine as an L-type calcium channel blocker.
Protocol 3.3: Synthesis of Azelnidipine
The synthesis of Azelnidipine is a multi-step process. A key step involves the Hantzsch dihydropyridine synthesis.[10][11]
A simplified overview of the synthesis involves:
-
Preparation of the Azetidine Moiety: Synthesis of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate.
-
Preparation of the Benzylidene Intermediate: Reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate.
-
Hantzsch Reaction: Condensation of the azetidine-containing intermediate with the benzylidene intermediate and an ammonia source to construct the dihydropyridine core.
-
Purification: The final product is purified by crystallization.[10]
Section 4: Physicochemical and Pharmacokinetic Properties of Azetidine-Containing CNS Compounds
The success of a CNS drug candidate is critically dependent on its ability to cross the blood-brain barrier and exhibit favorable pharmacokinetic properties. The incorporation of an azetidine ring can positively influence these parameters.[12]
Table 3: Comparative Pharmacokinetic Parameters of Representative Azetidine-Containing Compounds
| Compound Class | Example Compound | Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| MerTK Inhibitor | Compound 31 | Mouse | 1300 | 2 | 7400 | 3.5 | 45 | |
| Triple Reuptake Inhibitor | Compound 6be | Mouse | 150 | 0.5 | 350 | 1.5 | - |
Note: This table provides examples and is not an exhaustive list. Pharmacokinetic parameters are highly dependent on the overall structure of the molecule.
Conclusion
The azetidine scaffold has unequivocally established its value in the design of novel CNS-active compounds. Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to modulate a wide array of CNS targets with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this guide serve as a foundational resource for researchers seeking to leverage the potential of the azetidine moiety in their drug discovery programs. As synthetic methodologies for creating diverse and complex azetidines continue to evolve, the impact of this versatile heterocycle on the future of CNS therapeutics is poised to grow even further.
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Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 127-134. [Link]
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Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 127-134. [Link]
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Application Note: Enhancing Metabolic Stability in Drug Discovery by Incorporating Azetidine Moieties
Introduction: The Challenge of Metabolic Instability in Drug Development
In the intricate process of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's success.[1][2] A significant portion of promising drug candidates fail in clinical trials due to unfavorable pharmacokinetic properties, with rapid metabolism being a primary culprit.[3] The liver, the body's primary metabolic hub, employs a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, to chemically modify and eliminate foreign compounds (xenobiotics).[4][5] While this is a vital detoxification mechanism, it can prematurely inactivate a therapeutic agent, leading to a short half-life, low bioavailability, and the need for frequent, high doses, which can increase the risk of adverse effects.[6] Therefore, medicinal chemists are constantly seeking strategies to "shield" drug molecules from extensive metabolic breakdown. One increasingly powerful and effective strategy is the incorporation of the azetidine moiety.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthetic strategies, and practical protocols for utilizing azetidine rings to enhance the metabolic stability of drug candidates.
The Azetidine Moiety: A Privileged Scaffold for Improved Pharmacokinetics
Azetidine is a four-membered saturated nitrogen-containing heterocycle that has emerged as a valuable building block in medicinal chemistry.[9][10][11][12] Its growing popularity stems from a unique combination of physicochemical properties that directly address the challenge of metabolic instability.[7][8]
-
Structural Rigidity and Reduced Lipophilicity: The strained four-membered ring of azetidine imparts significant conformational rigidity to a molecule.[7][12] This can limit the molecule's ability to adopt conformations that are favorable for binding to the active sites of metabolic enzymes. Furthermore, the incorporation of this polar heterocycle can reduce a compound's overall lipophilicity, which is often associated with decreased non-specific binding and, in some cases, reduced susceptibility to metabolism by certain CYPs.
-
Blocking Sites of Metabolism: Azetidines can serve as effective bioisosteres for more metabolically labile groups, such as gem-dimethyl or tert-butyl groups, which are prone to oxidative metabolism. By replacing these groups with an azetidine ring, the sites of metabolic attack are effectively blocked.
-
Improved Physicochemical Properties: Beyond metabolic stability, the incorporation of azetidines has been shown to improve aqueous solubility and provide advantageous exit vectors for further chemical modification, all while increasing the fraction of sp3 centers, a desirable trait in modern drug design.[8]
Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine motif, underscoring its real-world utility in creating metabolically robust therapeutics.[7]
Synthetic Strategies for Incorporating Azetidine Moieties
The successful integration of an azetidine ring into a lead compound requires a robust synthetic strategy. Fortunately, recent advances in organic synthesis have made azetidines more accessible.[9][10] A variety of methods are available, and the choice of a specific route will depend on the overall structure of the target molecule and the desired substitution pattern on the azetidine ring.
One common and effective approach involves the use of commercially available azetidine building blocks. For instance, N-Boc-azetidin-3-one can serve as a versatile starting material for the synthesis of a wide range of functionalized azetidines through reactions like the Horner-Wadsworth-Emmons reaction followed by aza-Michael additions.[13] Another powerful strategy is the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents to rapidly generate bis-functionalized azetidines.[14]
For more complex targets, multi-step sequences starting from β-amino alcohols can provide access to enantiomerically pure and highly substituted azetidines.[15] This typically involves a sequence of N-arylation, mesylation, and subsequent base-induced ring closure.[11]
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the impact of azetidine incorporation on metabolic stability, a series of in vitro assays are essential.[1] These assays provide a quantitative measure of a compound's susceptibility to metabolism by liver enzymes.[1][2] The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.
Protocol 1: Microsomal Stability Assay
This assay is a high-throughput method to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[4][6][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[17]
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator with shaker (set to 37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[4]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead to assess non-enzymatic degradation).[16]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to the respective wells.[18] The organic solvent will precipitate the proteins and halt enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[18]
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL of microsomal protein in the incubation)
Protocol 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[6][20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a more physiologically relevant system.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
96-well collagen-coated plates
-
Incubator with shaker (set to 37°C, 5% CO2)
-
Ice-cold acetonitrile or methanol
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Hepatocytes and Reagents:
-
Thaw and prepare the hepatocytes according to the supplier's protocol to ensure high viability. Dilute the cells to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[21]
-
Prepare stock solutions of the test compounds and positive controls.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells.
-
Incubate the plate at 37°C with 5% CO2 on an orbital shaker.[3]
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[3]
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL) [22][23]
Data Interpretation and Visualization
The results from these assays will provide a clear quantitative comparison of the metabolic stability of the parent compound versus its azetidine-containing analog. A significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for the azetidine-containing compound would strongly support the hypothesis that the modification has improved metabolic stability.
Table 1: Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) - Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) - Microsomes | In Vitro Half-life (t½, min) - Hepatocytes | Intrinsic Clearance (CLint, µL/min/10^6 cells) - Hepatocytes |
| Parent Compound | 15 | 46.2 | 35 | 19.8 |
| Azetidine Analog | > 60 | < 11.6 | 150 | 4.6 |
| Verapamil (Control) | 8 | 86.6 | 18 | 38.5 |
| Dextromethorphan (Control) | 45 | 15.4 | 90 | 7.7 |
Note: The data presented for the Parent Compound and Azetidine Analog are hypothetical and for illustrative purposes.
Visualizing the Impact of Azetidine Incorporation
Graphviz diagrams can be used to illustrate the conceptual and experimental workflows.
Caption: Conceptual diagram illustrating how azetidine incorporation blocks metabolic sites.
Caption: Experimental workflow for in vitro metabolic stability assays.
Conclusion
The strategic incorporation of azetidine moieties represents a powerful and validated approach to mitigating metabolic instability in drug candidates. By leveraging the unique physicochemical properties of this four-membered heterocycle, medicinal chemists can design molecules with improved pharmacokinetic profiles, ultimately increasing the likelihood of successful clinical development. The protocols and principles outlined in this application note provide a practical framework for the synthesis and evaluation of azetidine-containing compounds, empowering researchers to make data-driven decisions in their drug discovery programs.
References
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
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Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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Creative Bioarray. In Vitro Metabolic Stability. [Link]
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Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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Cyprotex. Microsomal Stability. [Link]
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ResearchGate. Examples of azetidine-based bioisosters. [Link]
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Organic Chemistry Portal. Azetidine synthesis. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Singh, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Wikipedia. Azetidine. [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
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American Chemical Society Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
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AxisPharm. Hepatocyte Stability Assay Test. [Link]
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PubMed. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex. [Link]
-
National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ResearchGate. (2012, August 10). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation. [Link]
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PubMed. Impact of gastric acid suppressants on cytochrome P450 3A4 and P-glycoprotein: consequences for FK506 assimilation. [Link]
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PubMed Central. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. [Link]
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MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
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National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
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Royal Society of Chemistry Publishing. Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]
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Application Note: Strategic Cross-Coupling of 3-(4-Bromophenoxy)azetidine for Accelerated Drug Discovery
Introduction: The Azetidine Moiety in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in contemporary drug discovery.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of properties: improved solubility, enhanced metabolic stability, and novel intellectual property space.[1][3] The sp³-rich nature of the azetidine scaffold serves as a valuable bioisostere for more common rings like piperidine or pyrrolidine, often leading to improved pharmacokinetic profiles and target engagement. Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[1]
3-(4-Bromophenoxy)azetidine is a particularly valuable building block. It combines the desirable azetidine core with a synthetically versatile aryl bromide handle, opening the door to a vast chemical space through palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols and expert insights for three cornerstone transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—enabling researchers to efficiently elaborate this key intermediate into diverse compound libraries.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-heteroaryl linkages due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5][6][7]
Mechanistic Rationale
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A Pd(0) species initiates the cycle by inserting into the carbon-bromine bond of 3-(4-bromophenoxy)azetidine. The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The final reductive elimination step expels the new biaryl product and regenerates the active Pd(0) catalyst.[4][5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 3-(4'-methyl-[1,1'-biphenyl]-4-yloxy)azetidine
This protocol details the coupling of 3-(4-bromophenoxy)azetidine with p-tolylboronic acid.
Materials:
-
3-(4-Bromophenoxy)azetidine (1.0 eq)
-
p-Tolylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-(4-bromophenoxy)azetidine (1.0 eq), p-tolylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 eq).
-
Scientist's Note: The use of a pre-catalyst like Pd(PPh₃)₄ simplifies the procedure as it is relatively air-stable, but the active catalyst is the Pd(0) species.[5] For more challenging substrates, a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand can offer greater flexibility.[8]
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The mixture should be thoroughly sparged with inert gas for 15-20 minutes.
-
Scientist's Note: The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is convenient; Pd(II)/ligand systems can be more active.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid. Cs₂CO₃ is more soluble and often more effective.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic system to dissolve both organic and inorganic reagents.[10] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[11][12][13] This reaction is indispensable for coupling 3-(4-bromophenoxy)azetidine with a diverse range of primary and secondary amines.
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[14][15] The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The crucial reductive elimination step from this intermediate forms the desired C-N bond and regenerates the Pd(0) catalyst.[11][12] The success of this reaction is highly dependent on the choice of ligand; bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are essential as they accelerate both the oxidative addition and the rate-limiting reductive elimination step.[16][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzyl-4-(azetidin-3-yloxy)aniline
This protocol details the coupling of 3-(4-bromophenoxy)azetidine with benzylamine.
Materials:
-
3-(4-Bromophenoxy)azetidine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Scientist's Note: The base, catalyst, and ligand should be weighed and handled in a glovebox if possible, as NaOtBu is hygroscopic and the catalyst system is sensitive to oxygen.
-
-
Reagent Addition: Seal the vessel, evacuate, and backfill with argon or nitrogen. Add anhydrous toluene via syringe, followed by 3-(4-bromophenoxy)azetidine (1.0 eq) and benzylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/XPhos, Pd₂(dba)₃/SPhos, BrettPhos Pd G4 | Bulky, electron-rich ligands are essential for efficient C-N reductive elimination.[15] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic base required to form the palladium-amido intermediate.[18] |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, non-protic solvents are preferred to prevent quenching of the strong base.[11] |
| Temperature | 80-110 °C | Promotes the catalytic turnover. |
III. Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylacetylene structures that are valuable in materials science and as precursors for other functional groups in medicinal chemistry.[19][20]
Mechanistic Rationale
The Sonogashira reaction uniquely employs a dual catalytic system.[20][21] A palladium cycle, similar to those above, involves oxidative addition of the aryl bromide and reductive elimination. A separate but interconnected copper cycle activates the alkyne.[22] A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center. The subsequent reductive elimination yields the final product.[20][22]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 3-((4-(phenylethynyl)phenyl)oxy)azetidine
This protocol details the coupling of 3-(4-bromophenoxy)azetidine with phenylacetylene.
Materials:
-
3-(4-Bromophenoxy)azetidine (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-(4-bromophenoxy)azetidine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF and anhydrous Et₃N (as both base and solvent, typically 2-3 eq or as the main solvent). The mixture should be degassed by bubbling argon through it for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically complete in 2-8 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
A wash with dilute aqueous NH₄Cl can help remove copper salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, reliable palladium sources for this transformation.[21] |
| Cu Co-catalyst | CuI | Essential for activating the terminal alkyne.[20][23] |
| Base | Et₃N, DIPA, i-Pr₂NEt | Acts as both a base and often as a solvent or co-solvent.[21] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are generally effective. |
| Temperature | 25-60 °C | Mild conditions are usually sufficient. |
Conclusion
3-(4-Bromophenoxy)azetidine serves as an exemplary starting material for generating diverse molecular architectures relevant to drug discovery. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can rapidly access libraries of novel biaryls, arylamines, and arylacetylenes. The protocols and mechanistic insights provided herein offer a robust foundation for the strategic application of this valuable building block, empowering scientists to accelerate their research and development programs.
References
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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-
Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. RSC Publishing. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Shaughnessy, K. H., et al. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
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Organic Letters. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. ACS Publications. [Link]
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-
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-
YouTube. (2025). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
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-
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-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
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-
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-
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-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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- 22. chem.libretexts.org [chem.libretexts.org]
- 23. arodes.hes-so.ch [arodes.hes-so.ch]
Strategic Nitrogen Protection in the Synthesis of 3-Phenoxyazetidine Derivatives: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Protecting Groups in Azetidine Chemistry
The 3-phenoxyazetidine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, four-membered ring system imparts unique conformational constraints, making it a valuable component in the design of novel therapeutics, including agonists for G-protein coupled receptors (GPCRs)[1]. The synthesis and subsequent functionalization of this scaffold, however, necessitate a carefully considered protecting group strategy for the azetidine nitrogen. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) renders them susceptible to undesired ring-opening reactions, particularly under acidic conditions[2]. The choice of an appropriate N-protecting group is therefore not merely a routine step but a critical decision that dictates the feasibility, efficiency, and success of the overall synthetic route.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth analysis of common protecting group strategies for 3-phenoxyazetidine derivatives. We will delve into the practical application of the most widely used N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—offering not just step-by-step protocols but also the underlying chemical rationale for their selection and deployment.
The Decision Matrix: Selecting the Optimal N-Protecting Group
The choice between Boc, Cbz, and Bn is governed by the principle of orthogonality , which is the ability to selectively remove one protecting group in the presence of others using non-interfering reaction conditions[3][4]. This is paramount in multi-step syntheses where other protecting groups may be present on the molecule. The decision-making process can be visualized as a logic tree, where the planned subsequent reaction conditions dictate the most suitable protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Azetidine-Based Scaffolds in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Privileged Structure in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of antibacterial agents. Among the saturated heterocyles, the azetidine ring, a four-membered nitrogen-containing structure, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its unique combination of conformational rigidity and chemical stability, positioned between the highly strained aziridines and the more flexible pyrrolidines, offers precise control over the spatial orientation of substituents.[2] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[3]
Historically, the synthesis of the strained four-membered ring presented considerable challenges, limiting its widespread application.[4] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for modern drug discovery.[2][5] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates across various therapeutic areas.[6] In the realm of antibacterial research, azetidine derivatives have shown significant promise, with natural and synthetic variants demonstrating broad pharmacological potential.[4][6] This application note provides a comprehensive guide to the synthesis, evaluation, and optimization of azetidine-based scaffolds for the development of novel antibacterial agents.
I. Synthesis of Azetidine Scaffolds: A Representative Protocol
A multitude of synthetic routes to azetidines have been developed, each with its own advantages and limitations.[7][8] One common and versatile method involves the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] The following protocol details a representative synthesis of a protected 3-aminoazetidine derivative, a versatile building block for further functionalization.
Protocol 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate
This protocol is adapted from established methodologies involving the cyclization of a protected γ-amino alcohol.
Materials:
-
N-Boc-serinol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Toluene, anhydrous
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Step 1: Intramolecular Cyclization (Mitsunobu Reaction)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-serinol (1 equivalent) in anhydrous toluene.
-
Add triphenylphosphine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-azetidin-3-ol.
-
-
Step 2: Conversion to Azide
-
Dissolve the N-Boc-azetidin-3-ol (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl 3-azidoazetidine-1-carboxylate.
-
-
Step 3: Reduction of Azide to Amine
-
Dissolve the tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in methanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 3-aminoazetidine-1-carboxylate.
-
Senior Application Scientist's Notes:
-
Causality in Experimental Choices: The Mitsunobu reaction in Step 1 is a reliable method for the intramolecular cyclization of amino alcohols, proceeding through an alkoxyphosphonium salt intermediate that is susceptible to intramolecular nucleophilic attack by the nitrogen atom. The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen. The conversion to an azide in Step 2, followed by reduction in Step 3, is a common and effective strategy for introducing a primary amine group. The azide group is a versatile intermediate that is relatively unreactive towards many reagents, allowing for its introduction early in a synthetic sequence. The use of palladium on carbon for the hydrogenation is a standard and efficient method for reducing azides to amines.
-
Self-Validating System: Each step of this protocol should be monitored by TLC to ensure the consumption of the starting material and the formation of the desired product. The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
II. Evaluation of Antibacterial Activity
Once a library of azetidine derivatives has been synthesized, the next critical step is to evaluate their antibacterial activity. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's in vitro antibacterial potency.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized azetidine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation of Microtiter Plates:
-
Transfer a defined volume (e.g., 50 µL) of each compound dilution to the corresponding wells of a new sterile 96-well plate.
-
Add an equal volume (e.g., 50 µL) of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and the vehicle used to dissolve the compounds), and a sterility control (wells with uninoculated broth).
-
-
Incubation and MIC Determination:
-
Cover the plates and incubate at 35-37 °C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration at which the OD600 is significantly lower than that of the negative control.
-
Senior Application Scientist's Notes:
-
Trustworthiness of the Protocol: The use of a standardized inoculum, cation-adjusted media, and appropriate controls are critical for the reproducibility and accuracy of the MIC assay. The 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial as the inoculum size can significantly affect the MIC value. Cation-adjusted Mueller-Hinton broth is the recommended medium for susceptibility testing of most non-fastidious bacteria as the concentration of divalent cations (Ca2+ and Mg2+) can influence the activity of some antibiotics.
-
Data Interpretation: The MIC value is a key parameter for comparing the potency of different compounds and for guiding further optimization. A lower MIC value indicates higher antibacterial activity. It is important to also determine the Minimum Bactericidal Concentration (MBC) to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity.
Table 1: Example MIC Data for a Series of Azetidine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| AZ-001 | H | Phenyl | 32 | 64 |
| AZ-002 | H | 4-Fluorophenyl | 16 | 32 |
| AZ-003 | Methyl | Phenyl | 64 | >128 |
| AZ-004 | Methyl | 4-Fluorophenyl | 32 | 64 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
III. Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the antibacterial activity of a lead compound. By systematically modifying the structure of the azetidine scaffold and observing the effect on MIC values, researchers can identify key structural features that contribute to potency and spectrum of activity.
Key Areas for Modification on the Azetidine Scaffold:
-
N1-Substitution: The substituent on the azetidine nitrogen can significantly impact the compound's physicochemical properties, such as solubility and cell permeability, as well as its interaction with the biological target.
-
C3-Substitution: This position is often a key vector for introducing diversity and modulating the compound's interaction with the target. The nature, size, and electronics of the substituent at C3 can have a profound effect on activity.
-
Stereochemistry: The stereochemistry at chiral centers on the azetidine ring and its substituents can be critical for biological activity. Enantiomers or diastereomers may exhibit significantly different potencies.
For example, in the development of 7-azetidinylquinolones, variations in the substituents on the azetidine ring, as well as at other positions on the quinolone core, were systematically explored to identify compounds with broad-spectrum activity and improved in vivo efficacy.[9]
IV. Mechanism of Action and Cytotoxicity
Understanding the mechanism of action of a novel antibacterial agent is crucial for its development. For azetidine-based compounds, potential mechanisms could include the inhibition of essential bacterial enzymes or interference with cell wall synthesis. For instance, the naturally occurring L-azetidine-2-carboxylic acid acts as a proline analogue and can be misincorporated into proteins, leading to disruption of their function.[10][11]
It is also imperative to assess the cytotoxicity of new compounds against mammalian cells to ensure their selectivity for bacterial targets. A common method for this is the MTT assay, which measures cell viability. A high therapeutic index (the ratio of the cytotoxic concentration to the effective antibacterial concentration) is a desirable characteristic for a promising antibacterial candidate.
V. Conclusion
The azetidine scaffold represents a compelling starting point for the development of novel antibacterial agents.[1] Its unique structural features offer opportunities for creating compounds with improved potency, spectrum of activity, and pharmacokinetic properties.[6] By employing robust synthetic strategies, systematic antibacterial evaluation, and insightful SAR studies, researchers can effectively explore the potential of azetidine-based compounds in the ongoing fight against bacterial infections.
Visualizations
Caption: Workflow for Azetidine-Based Antibacterial Drug Discovery.
Caption: Flowchart of the Broth Microdilution MIC Assay.
References
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
- 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. J Med Chem. 1993 Apr 2;36(7):801-10.
- Azetidines of pharmacological interest - PubMed.
- Azetidines - Enamine.
- Azetidine analogs synthesis and characterization for antimicrobial activity.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
- Azetidines in Drug Discovery - PharmaBlock.
- Novel antibacterial azetidine lincosamides - PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- Azetidine synthesis - Organic Chemistry Portal.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES | Journal of Drug Delivery and Therapeutics.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate.
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH.
- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
- Antimicrobial potential of various substituted azetidine derivatives: a mini review.
- Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic - ASM Journals.
- 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships | Journal of Medicinal Chemistry - ACS Publications.
- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog.
- (PDF) Synthesis and determination of biological activities of new series of azetidinones.
- Azetidine – Knowledge and References - Taylor & Francis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-(4-Bromophenoxy)azetidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)azetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this important synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield, purity, and scalability.
The synthesis is typically approached as a two-stage process:
-
Ether Formation: Coupling of an N-protected 3-hydroxyazetidine with 4-bromophenol.
-
Deprotection and Salt Formation: Removal of the nitrogen protecting group and conversion to the hydrochloride salt.
This guide addresses critical questions that arise during both stages, providing expert insights to ensure a successful outcome.
Section 1: Troubleshooting the Ether Formation Step — A Tale of Two Routes
The formation of the aryl ether bond is the cornerstone of this synthesis. The two most prominent and effective methods are the Williamson Ether Synthesis and the Mitsunobu Reaction . The choice between them often depends on factors like scale, available reagents, and purification capabilities.
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Decision workflow for ether formation routes.
Q1: My Williamson ether synthesis of N-Boc-3-(4-bromophenoxy)azetidine has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in this SN2 reaction are common and typically trace back to one of three issues: inefficient deprotonation of the phenol, a poor leaving group on the azetidine ring, or suboptimal reaction conditions.[1]
1. Causality — The "Why":
-
Inefficient Deprotonation: 4-Bromophenol must be converted to the more nucleophilic 4-bromophenoxide. This requires a sufficiently strong base and strictly anhydrous conditions. Water will protonate the phenoxide, quenching its reactivity.
-
Poor Leaving Group: The hydroxyl group (-OH) of N-Boc-3-hydroxyazetidine is a notoriously poor leaving group for SN2 reactions. It must be converted into a group that is more stable upon departure, such as a sulfonate ester (tosylate or mesylate).[1][2]
-
Suboptimal Solvent: The choice of solvent is critical. Protic solvents (like alcohols) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon on the azetidine ring.[1] Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the cation but leave the nucleophile "naked" and highly reactive.[3]
2. Troubleshooting & Optimization Strategy:
A two-step approach is most reliable: first, activate the alcohol, then perform the substitution.
| Parameter | Recommendation | Rationale |
| Leaving Group | Convert -OH to a tosylate (-OTs) or mesylate (-OMs). | Excellent leaving groups for SN2 reactions, dramatically increasing reaction rate and yield.[1][2] |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃). | Sufficiently basic to deprotonate 4-bromophenol (pKa ≈ 9.4) while being safer and easier to handle than sodium hydride (NaH). Cesium carbonate often enhances reaction rates (the "cesium effect").[1] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). | Polar aprotic solvents that enhance nucleophilicity and are suitable for the required temperature range.[1] |
| Temperature | 60-80 °C. | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions like elimination. |
3. Validated Protocol: Two-Step Williamson Ether Synthesis
Step A: Tosylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, quench with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.
Step B: SN2 Displacement with 4-Bromophenol
-
To a flask containing 4-bromophenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq) under a nitrogen atmosphere, add anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq) in a small amount of DMF.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and brine to remove DMF.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-3-(4-bromophenoxy)azetidine.
Q2: I am attempting the Mitsunobu reaction, but my purification is challenging due to byproducts. How can I improve this?
A2: The Mitsunobu reaction is prized for its mild conditions and stereospecificity, but it is infamous for its purification challenges.[4] The primary byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate), can be difficult to separate from the desired product.
1. Causality — The "Why":
-
Byproduct Generation: The reaction mechanism involves the oxidation of triphenylphosphine (PPh₃) to TPPO and the reduction of an azodicarboxylate like DEAD or DIAD.[4] Both byproducts are often crystalline solids with polarities similar to the product, complicating chromatographic separation.
-
Reagent Stoichiometry and Purity: Using excess reagents can exacerbate purification issues. The quality and purity of the azodicarboxylate are critical; aged or impure reagents can lead to side reactions.
2. Troubleshooting & Purification Strategies:
| Strategy | Description | Rationale |
| Chromatography | Standard flash column chromatography. | The most common method, but often requires careful solvent system optimization to resolve the product from TPPO. |
| Crystallization | If the product is a solid, recrystallization can be effective. | TPPO and the hydrazide byproduct may have different solubility profiles, allowing for selective crystallization of the product. |
| Alternative Reagents | Use polymer-supported PPh₃ or fluorous-tagged reagents. | These reagents allow for the byproducts to be removed by simple filtration or phase separation, greatly simplifying the workup. |
| Workup Procedure | After the reaction, store the crude mixture in the freezer. | In some cases, TPPO can crystallize out from non-polar solvents (like diethyl ether or hexane/ethyl acetate mixtures) upon cooling, allowing for removal by filtration. |
3. Validated Protocol: Mitsunobu Reaction
-
Under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 4-bromophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. A color change and/or precipitate may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Attempt to precipitate TPPO by triturating the crude residue with cold diethyl ether. Filter off any solids.
-
Concentrate the filtrate and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Section 2: Troubleshooting the Deprotection and Salt Formation
The final stage involves removing the tert-butyloxycarbonyl (Boc) protecting group and isolating the product as a stable, crystalline hydrochloride salt.
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Workflow for deprotection and salt isolation.
Q3: My Boc deprotection seems incomplete. How can I ensure full conversion to the free amine?
A3: Incomplete deprotection is usually a result of insufficient acid, inadequate reaction time, or the presence of scavengers.
1. Causality — The "Why":
-
Mechanism: Boc deprotection is an acid-catalyzed hydrolysis.[5] The acid protonates the carbamate, leading to the elimination of carbon dioxide and the volatile isobutylene, yielding the free amine.[6]
-
Insufficient Acid: A stoichiometric amount of acid is consumed to form the ammonium salt. A large excess is required to drive the reaction to completion in a reasonable timeframe.
-
Reaction Time/Temperature: While often rapid, the reaction can be sluggish if the substrate concentration is low or if performed at a very low temperature. Most deprotections proceed smoothly at room temperature.[5]
2. Troubleshooting & Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Reagent | 4M HCl in 1,4-dioxane or 20-50% Trifluoroacetic acid (TFA) in DCM. | These are standard, highly effective reagents for Boc removal.[5][6][7] HCl in dioxane is often preferred as it directly yields the desired hydrochloride salt. |
| Equivalents | Use the acidic solution as the solvent (large excess). | Ensures the reaction goes to completion and is not limited by the amount of acid. |
| Monitoring | Stain TLC plates with ninhydrin. | The starting material is ninhydrin-negative, while the product (a primary or secondary amine) will stain, typically purple or yellow. This provides a clear visual indicator of product formation. |
| Duration | 1-4 hours at room temperature. | Typically sufficient for full conversion. Extend the time if monitoring shows incomplete reaction. |
Q4: The final hydrochloride salt is an oil or a sticky solid. How can I obtain a clean, crystalline product?
A4: The physical form of the final salt is highly dependent on the purification and isolation procedure. Oils or amorphous solids are common when residual solvent is present or when the salt precipitates too quickly.
1. Causality — The "Why":
-
Crystallinity: The formation of a well-ordered crystal lattice requires slow, controlled precipitation from a suitable solvent system. Rapid precipitation ("crashing out") often traps solvent and leads to amorphous material.
-
Solvent Choice: The ideal solvent system is one in which the hydrochloride salt is poorly soluble, while impurities remain in solution. A common technique is to use a polar solvent in which the salt is soluble, followed by the addition of a non-polar "anti-solvent" to induce precipitation.
2. Validated Protocol: Deprotection and Crystalline Salt Formation
-
Dissolve N-Boc-3-(4-bromophenoxy)azetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.
-
Add a large excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC (staining with ninhydrin) until all starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
To the resulting residue, add a small amount of a polar solvent in which the salt is soluble (e.g., methanol, isopropanol).
-
Slowly add a non-polar anti-solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, or heptane) with vigorous stirring until the solution becomes cloudy.
-
Continue stirring at room temperature or cool in an ice bath to promote crystallization.
-
Collect the resulting white solid by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum to yield pure this compound.
Section 3: Frequently Asked Questions (FAQs)
Q5: Which synthetic route is preferable for my project, Williamson or Mitsunobu?
A5: The choice is project-dependent. Here is a comparative summary:
| Metric | Williamson Ether Synthesis | Mitsunobu Reaction |
| Yield | Good to excellent (65-85% over two steps).[8] | Generally higher in a single step (70-90%).[8] |
| Scalability | High; amenable to large-scale synthesis.[8] | Moderate; byproduct removal is challenging on a large scale.[8] |
| Reagent Cost | Lower (uses common bases and sulfonyl chlorides). | Higher (requires costly phosphines and azodicarboxylates).[8] |
| Conditions | Requires activation and moderately high temperatures. | Very mild (0 °C to room temperature).[4] |
| Purification | Generally straightforward chromatography. | Can be very challenging due to TPPO and hydrazide byproducts.[4] |
| Recommendation | Preferred for large-scale, process chemistry applications where cost and scalability are paramount. | Excellent for small-scale, discovery chemistry where speed, mild conditions, and high yield are prioritized. |
Q6: How critical is the quality of my starting materials?
A6: Extremely critical. The success of both synthetic routes hinges on the purity and dryness of your reagents and solvents.
-
N-Boc-3-hydroxyazetidine: Should be pure and dry. Moisture will interfere with the activation step in the Williamson synthesis.
-
4-Bromophenol: Must be anhydrous. Water will quench the phenoxide in the Williamson route and can cause side reactions in the Mitsunobu reaction.
-
Solvents: All solvents, especially for the ether formation step (DCM, THF, DMF), must be anhydrous grade.
-
Reagents: DEAD/DIAD for the Mitsunobu reaction should be fresh, as they can degrade over time.
Q7: What are the key safety considerations for this synthesis?
A7: Standard laboratory safety practices should always be followed. Specific hazards include:
-
Sodium Hydride (NaH): If you choose to use NaH for the Williamson synthesis, it is highly flammable and reacts violently with water. It should be handled under an inert atmosphere by trained personnel only.
-
DEAD/DIAD: These azodicarboxylates are potential contact explosives and should be handled with care, avoiding shock and friction. They are also toxic and should be used in a well-ventilated fume hood.
-
Strong Acids (TFA, HCl): These are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Deprotection reactions that evolve gas (CO₂) should not be performed in sealed containers.[6]
References
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Coll. Vol. 6, p.93 (1988); Vol. 53, p.13 (1973). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group.... r/OrganicChemistry. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-(4-Bromophenoxy)azetidine Hydrochloride
Welcome to the technical support guide for the purification of crude 3-(4-Bromophenoxy)azetidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The goal is to move beyond simple procedural steps to explain the scientific reasoning behind purification strategies, ensuring both success and a deeper understanding of the process.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry, prized for the rigid, three-dimensional scaffold the azetidine ring provides.[1][2] However, its synthesis can yield a crude product containing various impurities, including unreacted starting materials, byproducts, and residual solvents.[3] As a polar hydrochloride salt, its purification presents unique challenges that require a nuanced approach. This guide will equip you with the knowledge to diagnose purity issues and implement effective purification protocols.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Isolation (<95%)
Symptom: HPLC or ¹H NMR analysis of the crude hydrochloride salt shows significant peaks corresponding to impurities.
Likely Cause: The primary cause is often the presence of non-basic organic impurities from the synthesis. These can include unreacted 4-bromophenol, etherification byproducts, or side-products from the azetidine synthesis itself.[3] Since these impurities are not basic, they do not form hydrochloride salts and can often be removed with a targeted purification strategy.
Solution: Acid-Base Extraction
This classical technique is highly effective for separating basic compounds like amines from acidic and neutral impurities.[4][5][6] The principle lies in the differential solubility of the amine in its free base and salt forms. The hydrochloride salt is water-soluble, while the free base is soluble in organic solvents.
Detailed Protocol: Purifying via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-11). This deprotonates the azetidine nitrogen, converting the water-soluble hydrochloride salt into the water-insoluble free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in dioxane or diethyl ether) to precipitate the pure this compound.
-
Isolation: Collect the purified salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Product is an Oil or Gummy Solid After Recrystallization
Symptom: Attempts to recrystallize the hydrochloride salt result in an oil or an amorphous, sticky solid instead of well-defined crystals.
Likely Cause: This issue, often referred to as "oiling out," can be caused by several factors:
-
High Impurity Levels: The presence of significant impurities can disrupt the crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating, or too poor, causing it to crash out of solution as an amorphous solid.
-
Residual Water or Solvents: The presence of water or other solvent impurities can interfere with crystallization.
Solution: Systematic Recrystallization Solvent Screening & Technique Refinement
Recrystallization is a powerful technique for purifying crystalline solids.[7][8] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Table 1: Recommended Solvents for Recrystallization of Amine Hydrochlorides
| Solvent/System | Polarity | Rationale & Comments |
| Isopropanol (IPA) | Polar Protic | Often a good starting point for hydrochloride salts.[9] |
| Ethanol (EtOH) | Polar Protic | Can be effective, but some salts have high solubility even when cold.[9] |
| Methanol/Ethyl Acetate | Mixed | Dissolve in minimal hot methanol, then add ethyl acetate as an anti-solvent. |
| Isopropanol/Diethyl Ether | Mixed | Similar to the above, using ether as the anti-solvent to induce precipitation.[9] |
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar salts. |
Experimental Protocol: Optimizing Recrystallization
-
Small-Scale Test: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent from the table above.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[7]
-
Anti-Solvent Addition: If the compound remains dissolved, add a less polar "anti-solvent" (like diethyl ether or hexane) dropwise until the solution becomes cloudy. Reheat until the solution is clear, then allow it to cool slowly.
-
Scale-Up: Once a suitable solvent system is identified, perform the recrystallization on a larger scale. Ensure the final product is thoroughly dried under vacuum to remove all solvent residues.
Issue 3: Persistent Residual Solvents Detected by NMR or GC
Symptom: ¹H NMR or Gas Chromatography (GC) analysis shows the presence of solvents used in the synthesis or purification (e.g., DCM, ethyl acetate, THF).[10][11]
Likely Cause: The crystalline structure of the hydrochloride salt can trap solvent molecules. Standard drying in a vacuum oven may not be sufficient to remove them completely.
Solution: Solvent Slurry and High-Vacuum Drying
Protocol: Residual Solvent Removal
-
Slurry: Suspend the solid hydrochloride salt in a non-polar solvent in which it is insoluble, such as hexane or heptane.
-
Stirring: Stir the slurry vigorously for 1-2 hours at room temperature. The desired product will remain a solid, while the trapped, more polar solvents will partition into the non-polar slurry solvent.
-
Filtration: Filter the solid product and wash it thoroughly with fresh hexane.
-
Drying: Dry the solid under high vacuum, preferably with gentle heating (if the compound is thermally stable) for an extended period (12-24 hours). This will help to remove the volatile hexane and any remaining trapped solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
Pure this compound is typically a white to off-white solid. While azetidines are generally stable, the strained four-membered ring can be susceptible to ring-opening reactions, especially in the presence of strong nucleophiles or acids at elevated temperatures.[12][13] As a hydrochloride salt, it is generally more stable than its free base form. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light and moisture.[14]
Q2: Can I use column chromatography to purify the hydrochloride salt?
Directly chromatographing polar hydrochloride salts on standard silica gel can be challenging.[15] The high polarity of the salt often leads to poor mobility and significant tailing on the column. However, a few strategies can be employed:
-
Purify the Free Base: The most common approach is to perform column chromatography on the less polar free base and then convert the purified product back to the hydrochloride salt.[16]
-
Amine-Functionalized Silica: Using an amine-treated silica gel can reduce the interaction between the basic compound and the acidic silica surface, leading to better peak shape and separation.[15]
-
Reversed-Phase or HILIC: For highly polar compounds, techniques like reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[17][18][19]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A combination of methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[20][21]
-
Gas Chromatography (GC): Specifically used for the analysis of residual solvents.[10][11]
Q4: My crude product is a dark brown color. What is the cause and how can I remove the color?
A dark color often indicates the presence of polymeric or degradation byproducts, which can form at elevated reaction temperatures. While the acid-base extraction protocol described above will remove many impurities, some colored materials may persist. A charcoal treatment can be effective.
Protocol: Decolorization with Activated Charcoal
-
After preparing the purified free base (before salt formation), dissolve it in a suitable organic solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Proceed with the salt formation as previously described.
Visual Workflow and Logic Diagrams
To further clarify the decision-making process in purification, the following diagrams illustrate the recommended workflows.
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Amine workup : r/Chempros - Reddit. (2022). Retrieved from [Link]
-
What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
3-(3-bromophenyl)azetidine hydrochloride. (n.d.). A-Star Research. Retrieved from [Link]
- Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(2), 199-204.
-
Stability of different azetidine esters. - ResearchGate. (n.d.). Retrieved from [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. (2017). Retrieved from [Link]
-
How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? - ResearchGate. (2014). Retrieved from [Link]
-
Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. - SciSpace. (n.d.). Retrieved from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115.
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2023). Retrieved from [Link]
-
Column chromatography - Columbia University. (n.d.). Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2023). Retrieved from [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023). Retrieved from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022). Retrieved from [Link]
-
3-(4-bromophenoxy)azetidine (C9H10BrNO) - PubChemLite. (n.d.). Retrieved from [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017). Retrieved from [Link]
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (n.d.).
-
Analytical Methods - OPUS. (2023). Retrieved from [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Retrieved from [Link]
-
azetidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
-
analytical methods - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]
-
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]
-
How To Recrystallize A Solid - YouTube. (2020). Retrieved from [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022). Retrieved from [Link]
-
3-[(4-bromo-3-methylphenyl)methyl]azetidine hydrochloride (C11H14BrN) - PubChemLite. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]
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3-(4-Bromophenoxy)azetidine hydrochloride solubility in organic solvents
Technical Support Center: 3-(4-Bromophenoxy)azetidine hydrochloride
Introduction
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound. The solubility of an active compound is a critical physicochemical property that influences every stage of research, from initial screening assays to final formulation. Given the absence of comprehensive public solubility data for this specific molecule, this document provides a framework for systematically determining its solubility in common organic solvents. We will address frequently encountered challenges and provide robust, field-tested protocols to ensure you can generate reliable and reproducible data in your laboratory.
Our approach is grounded in first principles of physical chemistry and extensive experience with similar hydrochloride salt compounds. The goal is to empower you not just to measure solubility, but to understand the underlying factors that govern it.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
While specific, verified data for this exact compound is limited, we can infer its properties from its structure and related analogs. It is a hydrochloride salt of an organic base containing an azetidine ring, a bromophenyl group, and an ether linkage. As a salt, it is expected to be a crystalline solid at room temperature. The presence of the polar azetidinium chloride group suggests a preference for polar solvents, while the lipophilic bromophenoxy moiety will contribute to solubility in less polar environments. Safety data sheets for analogous structures, such as 3-(4-chlorophenoxy)azetidine hydrochloride, indicate that the compound may cause skin, eye, and respiratory irritation, requiring appropriate personal protective equipment (PPE) during handling.[1]
Q2: Why is this compound a hydrochloride salt, and how does that affect its solubility?
Active pharmaceutical ingredients (APIs) containing a basic nitrogen, like the one in the azetidine ring, are often converted into hydrochloride salts. This is a standard practice in drug development for several reasons, including improved chemical stability, ease of handling, and, most commonly, enhanced aqueous solubility.[2][3]
However, salt formation has a complex effect on solubility in organic solvents.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The salt's ionic nature (R₃NH⁺ Cl⁻) allows for strong ion-dipole interactions with the solvent's hydroxyl groups, often leading to good solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the cation (R₃NH⁺), but may be less effective at solvating the chloride anion (Cl⁻), leading to variable solubility.
-
In Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): As a salt, the compound is essentially an ion pair. Non-polar solvents lack the ability to form strong interactions to overcome the crystal lattice energy of the salt, typically resulting in very poor solubility.
Q3: What are the most critical factors I need to control during my solubility experiments?
Inconsistent results are often traced back to experimental variables. To ensure data integrity, control the following:
-
Temperature: Solubility is temperature-dependent. For some salts in organic solvent mixtures, solubility can even decrease with rising temperature.[4] All measurements must be performed in a temperature-controlled environment.
-
Purity: The purity of both the solute (your compound) and the solvent is paramount.[5] Impurities can significantly alter measured solubility.
-
Equilibrium: True thermodynamic solubility is an equilibrium state.[6] It is crucial to allow sufficient time for the system to reach equilibrium, which can take anywhere from 24 to 72 hours. The "shake-flask" method is the gold standard for achieving this.[7]
-
Solid-State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form will have a unique solubility.[6] Ensure you are using a consistent solid form for all experiments.
Troubleshooting Guide
Problem: My this compound is insoluble in my chosen solvent.
Answer: This is a common challenge, particularly with non-polar or moderately polar aprotic solvents. The high crystal lattice energy of the salt form requires a solvent capable of strong intermolecular interactions to break it down.
Troubleshooting Steps:
-
Verify Solvent Choice: As a hydrochloride salt, the compound is inherently polar. Attempting to dissolve it directly in non-polar solvents like hexanes or toluene is unlikely to succeed. Start with polar protic solvents like methanol or ethanol, or highly polar aprotic solvents like DMSO.
-
Apply Energy (With Caution): Gentle heating or sonication can help overcome the initial energy barrier to dissolution. However, be aware that this may lead to a supersaturated solution that can precipitate upon cooling. Always confirm the final solubility at your target temperature after equilibration. Also, confirm that the compound is not degrading at elevated temperatures using a suitable analytical method like HPLC.
-
Consider a Co-Solvent System: If solubility is low in a single solvent, a mixture can be effective. For example, adding a small amount of methanol to dichloromethane can dramatically increase the polarity and solvating power of the system.
-
Consider pH Adjustment (for aqueous systems): While the focus here is organic solvents, if you are working with a mixed aqueous-organic system, remember that the solubility of a hydrochloride salt can be influenced by pH due to the common ion effect.[8]
Problem: I am getting inconsistent solubility results between experiments.
Answer: Lack of reproducibility points to an uncontrolled variable in your experimental setup.
Troubleshooting Steps:
-
Review Equilibration Time: Are you allowing enough time for the solution to reach equilibrium? For thermodynamic solubility, 24 hours is a minimum, and 48-72 hours is often better. Kinetic solubility assays, by nature, are time-dependent and must be performed under identical time constraints.[9]
-
Standardize Phase Separation: The method used to separate the saturated solution from the undissolved solid is critical.
-
Filtration: Can underestimate solubility if the compound adsorbs to the filter material.
-
Centrifugation: Can overestimate solubility if fine particles remain suspended in the supernatant.[6] Choose one method and use it consistently with standardized parameters (e.g., filter type, centrifugation speed and time).
-
-
Verify Material Consistency: Ensure you are using the same batch of this compound and the same grade/supplier of solvent for all related experiments.
Experimental Protocols
Protocol 1: Safety & Handling
All work with this compound should be performed in a well-ventilated fume hood. Based on data from analogous compounds, assume the substance is an irritant.[1][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust.[11] Use appropriate tools for weighing and transferring the solid.
-
Spills: In case of a spill, collect the solid material without creating dust and place it in a sealed container for disposal. Clean the affected area thoroughly.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[10]
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the "gold standard" for determining the true equilibrium solubility of a compound.[7]
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1.0 mL).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Allow the mixture to shake for at least 24 hours, checking periodically to ensure undissolved solid is still present.
-
Phase Separation: After the equilibration period, remove the vial and let it stand to allow larger particles to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all remaining solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Analysis: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Determine the concentration of the compound in the diluted sample and back-calculate to find the concentration in the original supernatant. This value is the thermodynamic solubility.
Data Summary Table
As you generate data, use a structured table to maintain clear records. This facilitates comparison across different solvents and conditions.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., Clear solution, rapid dissolution |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | e.g., Forms a fine suspension |
| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value | e.g., Insoluble |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | e.g., Soluble with gentle warming |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value | e.g., Insoluble |
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link][6]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link][7]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link][5]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. [Link][8]
-
Solubilities of Salts in Mixed Solvents. (n.d.). Federal University of Rio Grande do Norte. [Link][4]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link][2]
-
Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. (2021). Angene Chemical. [Link][11]
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- 11. angenechemical.com [angenechemical.com]
Technical Support Center: Safe Handling and Storage of Brominated Azetidine Compounds
Last Updated: January 20, 2026
Welcome to the Technical Support Center for brominated azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of these valuable synthetic building blocks. Azetidines are integral to medicinal chemistry, but their strained four-membered ring and the presence of a bromine atom introduce specific handling and storage requirements that must be rigorously followed to ensure experimental success and, most importantly, laboratory safety.[1][2][3][4][5]
This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. We will delve into the "why" behind the protocols, grounding our recommendations in chemical principles to empower you with the knowledge to work confidently and safely.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with brominated azetidine compounds.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Question: "I'm performing a nucleophilic substitution on a 3-bromoazetidine derivative, but my yields are inconsistent, and I'm observing unexpected byproducts. What could be the cause?"
Answer: This is a common issue that often points to the degradation of the brominated azetidine starting material. The strained azetidine ring, combined with the reactivity of the carbon-bromine bond, makes these compounds susceptible to decomposition if not handled and stored correctly.[1][6][7]
Causality and Resolution:
-
Moisture-Induced Decomposition: Azetidines, particularly those with reactive functional groups, can be sensitive to moisture.[8] Hydrolysis can lead to the formation of corresponding azetidin-3-ol derivatives, which may not participate in your desired reaction or could lead to side reactions.
-
Solution: Always handle brominated azetidine compounds under an inert atmosphere (e.g., argon or nitrogen).[8] Use dry solvents and glassware. If you suspect moisture contamination, consider storing the compound over a desiccant in a desiccator.
-
-
Thermal Degradation: While more stable than their aziridine counterparts, the ring strain in azetidines can still lead to thermal decomposition, especially with prolonged exposure to elevated temperatures.[2][3]
-
Solution: Check the supplier's recommended storage temperature. Many brominated azetidines require refrigeration or freezing.[9] For instance, tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate is recommended to be stored at -10°C.[9] Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.
-
-
Light Sensitivity: Some organic halides are sensitive to light, which can initiate radical reactions, leading to decomposition or unwanted side reactions.
-
Solution: Store brominated azetidine compounds in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct reactions in a fume hood with the sash down to minimize light exposure.
-
Protocol for Purity Assessment:
If you suspect degradation, it is crucial to assess the purity of your starting material before proceeding.
Quantitative ¹H NMR (qNMR) is a reliable method for this purpose. [8]
-
Select an Internal Standard: Choose a stable compound with sharp, well-resolved peaks that do not overlap with your azetidine derivative or solvent signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[8]
-
Sample Preparation: Accurately weigh a sample of your brominated azetidine and the internal standard. Dissolve them in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Compare the integration of a characteristic peak of your azetidine derivative to a known peak of the internal standard to determine the purity.
Issue 2: Poor Solubility of the Brominated Azetidine Compound
Question: "My brominated azetidine derivative is not dissolving well in the reaction solvent specified in the literature. What should I do?"
Answer: Solubility issues can arise from several factors, including the specific substituents on the azetidine ring and the polarity of the solvent.
Causality and Resolution:
-
Incorrect Solvent Choice: The polarity of your specific brominated azetidine derivative might differ from the one used in the reference protocol.
-
Solution: If the literature solvent is non-polar (e.g., dichloromethane), try a slightly more polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.[10] Perform a small-scale solubility test before committing to a large-scale reaction.
-
-
Compound Aggregation: At lower temperatures, some compounds may be less soluble.
-
Solution: Gentle warming of the solvent may aid dissolution. However, be cautious not to exceed the thermal stability limit of your compound. Sonication can also help break up aggregates and improve solubility.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for inconsistent reaction outcomes.
Part 2: Frequently Asked Questions (FAQs)
General Safety and Handling
Q1: What are the primary hazards associated with brominated azetidine compounds?
A1: The hazards are twofold, stemming from both the azetidine ring and the bromine substituent. Azetidine itself is known to be reactive, and many derivatives can cause severe skin burns and eye damage.[11][12][13][14] Brominated organic compounds can be irritants and may have other significant hazards.[15] Therefore, treat all brominated azetidine compounds as potentially hazardous.[16]
Q2: What is the minimum Personal Protective Equipment (PPE) required when handling these compounds?
A2: A thorough risk assessment should always be conducted. However, the minimum recommended PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[16] | To prevent direct skin contact. |
| Eye Protection | Snugly fitting safety goggles or a face shield.[9][16] | To protect eyes from splashes, as these compounds can cause serious eye irritation.[16] |
| Body Protection | A long-sleeved lab coat.[16] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[16] | To prevent inhalation of potentially harmful vapors or aerosols.[16] If a fume hood is not available or if there's a risk of aerosol generation, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[16][17] |
Q3: How should I handle a spill of a brominated azetidine compound?
A3: In case of a spill, evacuate personnel from the immediate area.[9][18] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed, labeled container for hazardous waste disposal.[9][18] Do not let the product enter drains.[9] After cleanup, decontaminate the area with a suitable solvent.
Storage and Stability
Q4: What are the ideal storage conditions for brominated azetidine compounds?
A4: The ideal storage conditions can vary depending on the specific compound. However, general best practices include:
-
Temperature: Store at the temperature recommended by the manufacturer, which is often refrigerated (2-8 °C) or frozen (-10 to -20 °C).[9]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against moisture and air.[8]
-
Light: Protect from light by using amber vials or storing in a dark place.[19]
Q5: What are the signs of degradation in a brominated azetidine compound?
A5: Visual inspection can often provide clues about degradation.[8] Look for:
-
Color Change: A change from a colorless or pale-yellow appearance to a darker yellow or brown hue can indicate decomposition.[8]
-
Clumping or Change in Consistency: This may suggest moisture absorption or polymerization.
-
Pressure Buildup: For volatile compounds, decomposition can generate gas, leading to pressure buildup in a sealed container.[8]
If you observe any of these signs, it is crucial to verify the compound's purity before use.[8]
Chemical Compatibility and Disposal
Q6: What materials and chemical classes are incompatible with brominated azetidines?
A6: Brominated azetidines can be reactive with a variety of substances. Avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[13]
-
Strong Acids: Can cause ring-opening or other decomposition pathways.[13][18]
-
Strong Bases: Can promote elimination or other side reactions.
-
Reactive Metals: Such as alkali metals.[19]
Always consult a chemical compatibility chart and the Safety Data Sheet (SDS) for the specific compound.[20][21][22][23]
Q7: How should I dispose of waste containing brominated azetidine compounds?
A7: Brominated organic compounds should be treated as hazardous waste.[24]
-
Waste Chemical: Collect unused or waste material in a clearly labeled, sealed container.[16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, pipette tips, weighing paper) should be collected in a designated hazardous waste container.[16]
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal facility.[24] Incineration at high temperatures in facilities equipped with appropriate emission controls is a common method for destroying halogenated organic waste.[24][25] Neutralization with reducing agents like sodium bisulfite or sodium thiosulfate can convert bromine to less harmful bromide ions, but this should be done by trained personnel.[24]
Disposal Decision Workflow
Caption: Decision workflow for proper waste disposal.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
- BenchChem. (2025, November). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual.
- AA Blocks Inc. (2025, January 18). Safety Data Sheet: tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate.
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
- PubMed Central. (n.d.). Safe handling of hazardous drugs.
- Chemtalk. (2008, October 20). Bromine water - disposal.
- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
- Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS.
- ResearchGate. (2025, August 6). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks.
- Fisher Scientific. (2012, March 23). Azetidine Safety Data Sheet.
- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
- BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 3-((4-Bromophenyl)sulfonyl)azetidine Analogs and Related Compounds.
- ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines.
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
- National Institutes of Health. (2023, February 23). Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
- ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?
- ResearchGate. (n.d.). Reaction of azetidines with cyanogen bromide (von Braun reaction).
- BenchChem. (n.d.). Stability and proper storage conditions for aziridine compounds.
- ChemicalBook. (2025, February 1). Azetidine - Safety Data Sheet.
- National Oceanic and Atmospheric Administration. (2010). BROMINE. CAMEO Chemicals.
- Chemical Safety. (n.d.). Bromine GHS Label.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
- IDEX Health & Science. (n.d.). Chemical Compatibility.
- Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety.
- Reddit. (2025, June 23). Storage of bromine and chemicals?
- (n.d.). Chemical Compatibility Chart.
- National Institutes of Health. (n.d.). Azetidine. PubChem.
- (n.d.). CHEMICAL RESISTANCE CHART.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
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Stability issues of 3-(4-Bromophenoxy)azetidine hydrochloride in solution
Technical Support Center: 3-(4-Bromophenoxy)azetidine hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound in solution. Understanding its stability is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers to common challenges, explains the underlying chemical principles, and offers validated protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you may encounter during your work. Each answer provides a mechanistic explanation and a step-by-step resolution.
Q1: I'm observing rapid degradation of my compound in an acidic aqueous buffer (pH < 4). My analytical results (HPLC, LC-MS) show new, unexpected peaks over a short period. What is the likely cause and how can I prevent this?
A1: This is a classic and expected issue with azetidine-containing compounds. The primary cause is the acid-catalyzed hydrolysis and ring-opening of the strained four-membered azetidine ring.
Mechanistic Explanation: The reactivity of azetidines is driven by their inherent ring strain (approx. 25.4 kcal/mol).[1] While more stable than aziridines, this strain makes the ring susceptible to nucleophilic attack, especially when the ring nitrogen is protonated.[2] Under acidic conditions (pH < 4), the azetidine nitrogen becomes protonated, forming a highly reactive azetidinium ion. This dramatically increases the electrophilicity of the ring's carbon atoms, making them vulnerable to attack by nucleophiles like water. This leads to irreversible ring-opening, generating degradation products and compromising your experiment.[3][4] Studies on related aryl azetidines confirm that decomposition is significantly more rapid at low pH values.[3]
dot
Caption: Acid-catalyzed degradation pathway of the azetidine ring.
Recommended Protocol for Mitigation:
-
pH Adjustment: The most critical parameter is pH. Adjust your buffer to a pH range of 5.0 to 7.0. The compound is significantly more stable at neutral pH.[3] This range offers a good balance between maintaining the solubility of the hydrochloride salt and preventing acid-catalyzed degradation.
-
Buffer Selection: Use standard biological buffers like phosphate-buffered saline (PBS) or HEPES. Avoid highly acidic buffers like citrate or glycine-HCl unless absolutely required by the experimental design.
-
Temperature Control: Perform experiments at the lowest practical temperature. While pH is the primary driver, degradation kinetics are temperature-dependent. Running reactions on ice or at 4°C can slow the degradation rate.
-
Fresh Solution Preparation: For maximum reproducibility, prepare solutions of this compound immediately before use. Avoid storing aqueous solutions for extended periods, even at neutral pH.
-
Self-Validation Check: To confirm stability in your chosen buffer, perform a time-course experiment.
-
Prepare the solution in your final buffer.
-
Immediately take a t=0 sample and analyze it by HPLC or LC-MS to get a baseline purity profile.
-
Incubate the remaining solution under your experimental conditions (e.g., 2 hours at room temperature).
-
Analyze a second sample (t=2h) and compare the chromatograms. A stable solution will show no significant decrease in the parent compound peak area or the appearance of new degradation peaks.
-
Q2: My compound is precipitating out of my neutral or slightly basic aqueous solution (pH > 7.5). Why is this happening if it's a hydrochloride salt?
A2: This issue is related to a pH-dependent shift in the equilibrium between the hydrochloride salt and its free base form.
Mechanistic Explanation: this compound is the salt of a secondary amine (the azetidine nitrogen) and hydrochloric acid. This salt form enhances aqueous solubility.[5][6] However, when the pH of the solution increases above the pKa of the azetidine nitrogen, the protonated amine is deprotonated to yield the neutral "free base" form of the molecule. This free base is typically much less polar and, consequently, significantly less soluble in aqueous media, causing it to precipitate.[7] The pKa of a substituted azetidine nitrogen can vary, but for many N-aryl analogues, it falls in the acidic to neutral range, making this a common issue at physiological or slightly basic pH.[3]
dot
Caption: Equilibrium between the soluble salt and the less soluble free base.
Troubleshooting Steps:
-
Confirm pH: Use a calibrated pH meter to verify the pH of your solution. Do not rely on theoretical buffer calculations, as the addition of the compound itself (which is acidic) can slightly lower the pH.
-
Lower the pH: If precipitation is observed, carefully add a small amount of dilute HCl (e.g., 0.1 M) dropwise while stirring to lower the pH back into the 5.0 - 7.0 range. The precipitate should redissolve.
-
Use a Co-solvent: If your experimental conditions require a pH > 7.5, you will likely need to include an organic co-solvent to maintain solubility of the free base. Common biocompatible co-solvents include DMSO, ethanol, or PEG-400.
-
Solubility Testing: Before a large-scale experiment, perform a small solubility test. Prepare a concentrated stock in a suitable solvent (like DMSO) and then dilute it into your final aqueous buffer, observing for any precipitation.
| Solvent/Buffer Condition | Expected Behavior | Rationale |
| Aqueous Buffer pH 3-5 | Good Solubility | Compound exists as the highly soluble hydrochloride salt. |
| Aqueous Buffer pH 5-7 | Optimal Range | Good balance of salt form for solubility and minimized acid-catalyzed degradation. |
| Aqueous Buffer pH > 7.5 | Potential Precipitation | Conversion to the less soluble free base form.[7] |
| DMSO / DMF | High Solubility | Excellent solvents for both the salt and free base forms. |
| Ethanol / Methanol | Moderate to High Solubility | Good general-purpose organic solvents. |
Frequently Asked Questions (FAQs)
Q: What are the recommended conditions for preparing and storing a stock solution?
A: For long-term stability, stock solutions should be prepared in a dry, aprotic organic solvent like anhydrous DMSO or DMF at a high concentration (e.g., 10-50 mM). Aliquot the solution into small, single-use volumes in tightly sealed vials and store at -20°C or, ideally, at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to degradation over time.
Q: How long can I expect an aqueous working solution to be stable?
A: This is highly dependent on the specific conditions (pH, buffer composition, temperature). As a best practice, aqueous working solutions should be prepared fresh for each experiment and used within a few hours. Based on the known reactivity of the azetidine ring, stability in aqueous solution at room temperature is limited.[3] For experiments lasting several hours, it is advisable to keep the solution at 4°C whenever possible.
Q: Are there any known chemical incompatibilities I should be aware of?
A: Yes. Avoid strong acids, strong bases, and potent nucleophiles.
-
Strong Acids: Will accelerate ring-opening degradation.[4]
-
Strong Bases: Will deprotonate the compound to its free base, potentially causing precipitation and making it susceptible to other reactions.
-
Strong Nucleophiles (e.g., primary/secondary amines, thiols): These can potentially react with the activated azetidinium ion (formed under acidic conditions) to open the ring, leading to undesired adducts.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Crucial Role of Hydrochloride Salts in Chemical Stability. (N/A). NINGBO INNO PHARMCHEM CO.,LTD. Blog. Available at: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Available at: [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
Technical Support Center: Overcoming Side Reactions in Azetidine Ring Formation
Welcome to the technical support center dedicated to the synthesis of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. Azetidines are valuable building blocks in medicinal chemistry, and their efficient synthesis is crucial for the advancement of novel therapeutics. However, the construction of this strained four-membered ring is often plagued by competing side reactions. This guide provides in-depth technical advice and field-proven insights to help you navigate these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions. These typically proceed via nucleophilic substitution where a nitrogen atom displaces a leaving group at the γ-position. Key strategies include:
-
Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a
Technical Support Center: Palladium-Catalyzed Azetidine C-H Amination
Welcome to the Technical Support Center for Palladium-Catalyzed Azetidine C-H Amination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for this powerful synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the palladium-catalyzed C-H amination for azetidine synthesis, particularly focusing on the widely used picolinamide (PA)-directed intramolecular cyclization.
Problem 1: Low to No Yield of the Desired Azetidine Product
This is one of the most common issues. A systematic approach is required to diagnose the root cause.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst decomposition.[1]
-
Reagent Quality: Verify the quality and purity of all reagents. The palladium source (e.g., Pd(OAc)2), oxidant (e.g., PhI(OAc)2), and solvent must be of high purity. Anhydrous solvents are crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
In-Depth Analysis:
-
Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition to inactive elemental palladium.[2] This can be caused by impurities, excess water, or an inappropriate reaction temperature.
-
Reaction Temperature: The optimal temperature range for these reactions is often narrow. For instance, in many picolinamide-directed cyclizations, 100-110 °C in toluene has been found to be effective.[1]
-
Substrate Structure: The steric and electronic properties of your substrate are critical. Highly hindered γ C-H bonds may be difficult to functionalize. The presence of coordinating groups other than the intended directing group can also sequester the palladium catalyst.
Problem 2: Formation of a Major Side Product
The most common side product in these reactions is the acetoxylated analog of your starting material, especially when using PhI(OAc)2 as the oxidant.[1]
Troubleshooting Strategy:
Caption: Strategy to mitigate acetoxylation side product formation.
Mechanistic Insight:
The formation of both the desired azetidine and the acetoxylated byproduct likely proceeds through a common palladacycle intermediate. Oxidation of this Pd(II) species to a Pd(IV) intermediate is followed by reductive elimination.[1][3] The C-N bond formation leading to the azetidine competes with the C-O bond formation that results in the acetoxylated product. The addition of acetic acid has been shown to favor the C-N reductive elimination pathway, thereby increasing the yield of the desired azetidine.[1][4]
Problem 3: Formation of Pyrrolidine Instead of Azetidine
If your substrate possesses accessible δ C(sp3)-H bonds in addition to the targeted γ C-H bonds, you may observe the formation of the thermodynamically more stable five-membered pyrrolidine ring.[1][5]
Solutions:
-
Substrate Design: The most effective solution is to design your substrate to lack accessible δ C-H bonds. If this is not possible, the inherent selectivity of the directing group for γ-C-H activation is generally high.
-
Reaction Conditions: Carefully controlling the reaction temperature may influence the selectivity, as the activation energy for γ vs. δ C-H activation may differ.
Frequently Asked Questions (FAQs)
Q1: Why is picolinamide (PA) so effective as a directing group for this reaction?
A1: The picolinamide group acts as a powerful bidentate ligand. The amide nitrogen and the pyridine nitrogen chelate to the palladium center, creating a stable five-membered ring. This pre-coordination brings the palladium catalyst into close proximity to the γ C-H bonds of the aliphatic chain, facilitating the C-H activation step, which is often the rate-determining step.[1]
Q2: What is the catalytic cycle for this C-H amination?
A2: The reaction is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H amination.
The key steps are:
-
Coordination of the picolinamide-bearing substrate to the Pd(II) catalyst.
-
C-H activation at the γ-position via a concerted metalation-deprotonation (CMD) mechanism to form a six-membered palladacycle.[6]
-
Oxidation of the Pd(II) center to a Pd(IV) center by an external oxidant (e.g., PhI(OAc)2).
-
C-N bond-forming reductive elimination from the Pd(IV) intermediate to release the azetidine product and regenerate a Pd(II) species, which re-enters the catalytic cycle.[3][7]
Q3: Can I use a different directing group?
A3: While picolinamide is highly effective, other directing groups have been developed for C-H functionalization.[8][9] However, for the specific intramolecular amination to form azetidines, the picolinamide auxiliary has been extensively validated.[1][5] Using a different directing group would likely require significant re-optimization of the reaction conditions.
Q4: My reaction is very sensitive to catalyst loading. Why?
A4: While some protocols report successful reactions with as low as 1-2.5 mol% of Pd(OAc)2, others require higher loadings (e.g., 10 mol%).[1] High sensitivity to catalyst loading can indicate a competing catalyst deactivation pathway. Ensure the highest purity of reagents and solvents, and maintain strict inert conditions. If the reaction stalls, it may be due to the catalyst having a limited number of turnovers before becoming inactive.
Q5: What is the role of additives like CuBr2 or AgOAc that are sometimes mentioned in C-H functionalization?
A5: While not always essential for the intramolecular amination, these additives are common in other C-H functionalization reactions.
-
Silver Salts (e.g., AgOAc): Can act as halide scavengers and can assist in the oxidation of the palladium center.[10]
-
Copper Salts (e.g., CuBr2, Cu(OAc)2): Can serve as a co-oxidant or re-oxidant for the palladium catalyst, particularly in catalytic cycles involving a Pd(0)/Pd(II) couple, or influence the reactivity of the Pd(II)/Pd(IV) cycle.[11][12][13]
Experimental Protocols
General Protocol for Picolinamide-Directed Azetidine Synthesis
This is a representative protocol based on published literature and should be adapted for your specific substrate.[1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)2 (0.025-0.10 equiv), and PhI(OAc)2 (1.2-2.5 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Place the sealed vial in a preheated oil bath at 100-110 °C and stir for the designated time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble palladium species.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary
| Parameter | Recommended Condition | Potential Issue if Deviated | Reference |
| Catalyst | Pd(OAc)2 (2.5-10 mol%) | Low yield, slow reaction | [1] |
| Directing Group | Picolinamide (PA) | Lack of reactivity/selectivity | [1][5] |
| Oxidant | PhI(OAc)2 (1.2-2.5 equiv) | Acetoxylation side product | [1] |
| Solvent | Toluene (anhydrous) | Lower yields, side reactions | [1] |
| Temperature | 100-110 °C | No reaction or decomposition | [1] |
| Atmosphere | Inert (Ar or N2) | Catalyst decomposition | [1] |
| Additive | Acetic Acid (optional) | Helps suppress acetoxylation | [1][4] |
References
-
Zhao, J., et al. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters. Available at: [Link]
-
He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Available at: [Link]
-
Mei, T.-S., et al. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Synthesis. Available at: [Link]
-
Yuan, C.-H., & Jiao, L. (2023). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines. ChemRxiv. Available at: [Link]
-
Mei, T.-S., et al. (2012). Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. PubMed. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]
-
Teply, F., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. Available at: [Link]
-
Teply, F., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. Available at: [Link]
-
Chen, Z., et al. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications. Available at: [Link]
-
He, G., et al. (2013). Ligand-Promoted ortho-CH Amination with Pd Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. PubMed. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. Available at: [Link]
-
Foley, D. J., et al. (2021). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available at: [Link]
-
Zhao, J., et al. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds. ResearchGate. Available at: [Link]
-
Reddy, R., et al. (2022). Palladium-Catalyzed Oxidant Dependent Switchable Aza-Wacker Cyclization and Oxidative Dimerization of Benzimidates. PubMed. Available at: [Link]
-
Smalley, A. P., & Gaunt, M. J. (2015). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation. PubMed. Available at: [Link]
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- 5. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Palladium-Catalyzed Oxidant Dependent Switchable Aza-Wacker Cyclization and Oxidative Dimerization of Benzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Azetidine Intermediates
Welcome to the technical support center for handling N-Boc protected azetidine intermediates. As valuable building blocks in medicinal chemistry, azetidines offer unique structural properties due to their inherent ring strain.[1][2][3] This same property, however, makes them susceptible to undesired side reactions, particularly during deprotection steps. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of removing the tert-butyloxycarbonyl (Boc) group while preserving the integrity of the four-membered ring.
Frequently Asked Questions (FAQs)
Q1: What is the standard mechanism for Boc group removal?
The acid-catalyzed deprotection of a Boc-protected amine is a well-established, three-step process.[4][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA, HCl).
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a relatively stable tert-butyl cation and the formation of an unstable carbamic acid.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the acid to form the corresponding salt.[4][5]
The generated tert-butyl cation is a potent electrophile that can be quenched by scavengers, deprotonate to form isobutylene gas, or react with other nucleophiles in the mixture.[4][6]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Q2: Why is the azetidine ring particularly sensitive during Boc deprotection?
The reactivity of azetidines is dominated by their considerable ring strain (approx. 25 kcal/mol).[7] While more stable than aziridines, this strain makes the four-membered ring susceptible to nucleophilic ring-opening reactions, which can be accelerated under acidic conditions.[7][8][9] The protonation of the azetidine nitrogen makes the ring carbons more electrophilic and prone to attack, potentially leading to decomposition pathways not observed in larger, strain-free rings like pyrrolidines.[8]
Q3: What are the most common side reactions and how can they be mitigated?
Two primary side reactions plague the deprotection of Boc-azetidines:
-
t-Butylation: The electrophilic tert-butyl cation can alkylate any nucleophilic functional groups on your substrate, such as the indole ring of tryptophan, the thioether of methionine, or other electron-rich aromatic systems.[10][11][12]
-
Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a highly effective scavenger that traps the carbocation. Water can also be used, which forms tert-butanol.[11]
-
-
Ring-Opening: Harsh acidic conditions (high acid concentration, elevated temperature, or prolonged reaction times) can promote intramolecular or intermolecular nucleophilic attack on the strained ring, leading to decomposition.[8][9]
Q4: Which acidic conditions are recommended for Boc-azetidines?
The choice of acid is critical and depends on the stability of your substrate and the desired salt form of the product.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% TFA in CH₂Cl₂,0 °C to RT, 30 min - 2 h | Fast, effective, volatile reagents are easy to remove.[15] | Can be harsh; TFA salts are often oily and difficult to crystallize; TFA is corrosive.[16][17] |
| HCl in Dioxane/EtOAc | 4M HCl in Dioxane or EtOAc,0 °C to RT, 30 min - 2 h | Very effective; product hydrochloride salts are often crystalline, aiding purification.[16][17] | Dioxane is a hazardous solvent; can be very harsh, potentially cleaving other acid-labile groups.[18] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in H₂O,RT to 50 °C | Very mild and selective; tolerates many other acid-sensitive groups and the azetidine ring itself.[19] | Requires aqueous workup; may be slower than TFA/HCl methods. |
| Oxalyl Chloride in Methanol | 3 equiv. (COCl)₂ in MeOH,RT, 1 - 4 h | Exceptionally mild; tolerates acid-labile esters and other sensitive groups.[20][21][22] | Generates HCl in situ; mechanism is distinct from simple acidolysis.[20] |
Q5: My product is an oil after using TFA. What can I do?
Trifluoroacetate salts are notoriously difficult to crystallize.[16] If you encounter this, consider the following:
-
Switch to HCl: Repeat the deprotection using 4M HCl in dioxane or ethyl acetate. The resulting hydrochloride salt is much more likely to be a crystalline solid.[16][17]
-
Salt-Free Workup: After removing the TFA in vacuo, dissolve the residue in an organic solvent and carefully neutralize with a saturated aqueous solution of NaHCO₃ or a mild base. Extract the free amine product. Caution: Only attempt this if your deprotected azetidine is stable as a free base.
-
Resin Quench: Use a basic resin, like Amberlyst A21, to neutralize the acid and isolate the free amine without an aqueous workup.[23]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | • Insufficient acid strength or concentration.• Reaction time is too short or temperature too low.• Steric hindrance around the Boc group. | • Increase TFA concentration from 20% to 50% or use neat TFA.[24]• Increase reaction time and allow the reaction to warm to room temperature, monitoring carefully by TLC or LCMS.• Switch to a stronger system like 4M HCl in dioxane.[24] |
| Product Decomposition / Ring-Opening | • Acidic conditions are too harsh (high concentration, high temperature).• Prolonged exposure to acid after reaction completion.• Substrate has an intramolecular nucleophile that attacks the azetidine ring.[8][9] | • Immediately switch to milder conditions. Try 10-20% TFA at 0 °C.• Use aqueous phosphoric acid, which is known to be tolerated by azetidines.[19]• Use the oxalyl chloride/methanol method for highly sensitive substrates.[20]• Monitor the reaction closely and quench it immediately upon completion. |
| Multiple Spots on TLC (Byproducts) | • t-Butylation of nucleophilic sites on the substrate.• Cleavage of other acid-labile protecting groups (e.g., trityl, t-butyl esters). | • Add a scavenger to the reaction mixture. Use 2-5% Triisopropylsilane (TIS) to trap the tert-butyl cation.[11]• If other acid-labile groups are present, a milder deprotection method is required. Evaluate aqueous H₃PO₄ or (COCl)₂/MeOH.[19][20] |
| Difficulty with Workup/Isolation | • TFA salt is oily or highly water-soluble.• Product is unstable to basic workup conditions. | • Evaporate the solvent and TFA, then co-evaporate several times with a solvent like DCM or toluene to remove residual acid.[25]• If possible, switch to HCl/dioxane to obtain a crystalline HCl salt.[16]• Avoid aqueous basic workup if the free amine is unstable; use the crude salt directly in the next step. |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This protocol is suitable for robust azetidine substrates where ring stability is not a major concern.
-
Dissolve the N-Boc-azetidine substrate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equiv, or as 25-50% of the total volume) to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-2 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture in vacuo.
-
Co-evaporate the residue with DCM (2-3 times) to remove excess TFA.
-
The resulting azetidine TFA salt can often be used in the next step without further purification.
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid
This protocol is recommended for substrates containing other acid-sensitive functional groups or for azetidines prone to ring-opening.[19]
-
To the N-Boc-azetidine substrate (1.0 equiv), add a solution of 85% aqueous phosphoric acid. The reaction can often be run neat or with a co-solvent if solubility is an issue.
-
Stir the mixture at room temperature for 2-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitor the deprotection by TLC or LCMS.
-
Upon completion, dilute the reaction mixture with water and cool in an ice bath.
-
Carefully basify the solution with a solid base (e.g., NaHCO₃, K₂CO₃) or a concentrated aqueous base (e.g., NaOH) to pH > 9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free azetidine amine.
Decision-Making Workflow
Choosing the correct deprotection strategy is crucial for success. Use the following workflow to guide your experimental design.
Sources
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- 18. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
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- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. uknowledge.uky.edu [uknowledge.uky.edu]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. rsc.org [rsc.org]
3-(4-Bromophenoxy)azetidine hydrochloride disposal and safety precautions
Welcome to the technical support center for 3-(4-Bromophenoxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound. The following information is synthesized from established safety protocols for halogenated organic compounds and azetidine derivatives to provide a comprehensive and trustworthy resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a halogenated organic compound containing an azetidine ring. Based on data from similar azetidine hydrochloride derivatives, the primary hazards associated with this compound are:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
Q2: What are the proper storage conditions for this compound?
To maintain the integrity and stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Some azetidine hydrochloride compounds are hygroscopic, meaning they can absorb moisture from the air.[2] Therefore, storage in a desiccator or a controlled low-humidity environment is recommended to prevent degradation.[3][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is always best to consult the glove manufacturer's resistance chart for the specific chemical.
-
Skin and Body Protection: A lab coat is required to protect against skin contact. Ensure that skin is not exposed.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Q4: How should I dispose of waste containing this compound?
As a halogenated organic compound, this compound must be disposed of as hazardous chemical waste. Follow these critical steps:
-
Segregation: Never mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost-effectiveness.
-
Waste Container: Use a designated, properly labeled, and sealed container for halogenated organic waste. The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Regulations: All disposal must adhere to local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound has become clumpy or appears wet. | The compound is likely hygroscopic and has absorbed atmospheric moisture.[2][3] | 1. Handle the compound exclusively in a glove box or under an inert atmosphere to minimize further moisture absorption. 2. If the compound's purity is critical for your experiment, consider drying a small amount under a high vacuum. Be aware that this may not fully restore its original properties.[3] 3. For future prevention, store the compound in a desiccator with a suitable drying agent.[4] |
| Inconsistent experimental results. | This could be due to the degradation of the compound. | 1. Light Sensitivity: Some organic molecules are light-sensitive. Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[5] 2. Improper Storage: Verify that the compound has been stored according to the recommended conditions (cool, dry, and tightly sealed). 3. Purity Check: If you suspect degradation, it may be necessary to re-analyze the compound's purity via techniques like NMR or LC-MS. |
| Accidental Spill. | Improper handling or container failure. | 1. Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary. 2. Don PPE: Before cleaning, put on all required PPE, including respiratory protection if the spill is large or in a poorly ventilated area. 3. Containment: Cover the spill with a chemical absorbent material suitable for organic compounds. Do not use combustible materials like paper towels on large spills of reactive chemicals. 4. Collection: Carefully sweep the absorbed material into a designated hazardous waste container. 5. Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste. 6. Reporting: Report the spill to your laboratory supervisor and EHS department. |
| Skin or Eye Contact. | Accidental exposure due to inadequate PPE or a splash. | For Skin Contact: 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7][8] 2. Remove any contaminated clothing while continuing to flush.[6][7][8] 3. Seek immediate medical attention. For Eye Contact: 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][7][8] 2. Remove contact lenses if present and easy to do so.[6][7][8] 3. Seek immediate medical attention. |
Experimental Workflows
Safe Handling and Weighing Protocol
The following protocol outlines the steps for safely handling and weighing this compound.
Caption: Workflow for Safe Handling and Weighing.
Waste Disposal Decision Tree
This diagram provides a logical flow for the proper disposal of waste containing this compound.
Caption: Decision Tree for Chemical Waste Disposal.
References
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Chembase.cn. (n.d.). 3-(4-chlorophenoxy)azetidine;hydrochloride. Retrieved from [Link]
Sources
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- 8. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Optimizing Reaction Conditions for Azetidine N-Alkylation
Welcome to the Technical Support Center for Azetidine N-Alkylation. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the N-alkylation of azetidines. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its inherent ring strain of approximately 25.4 kcal/mol not only makes it a unique synthetic building block but also governs its reactivity.[2][3] Mastering its functionalization, particularly N-alkylation, is key to leveraging its full potential in molecular design.
This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover foundational knowledge and a Troubleshooting Guide for targeted problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-alkylation of azetidines, providing the core knowledge needed for successful experimentation.
Q1: What is the general mechanism for the N-alkylation of azetidines with alkyl halides?
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to deprotonate the resulting azetidinium salt to yield the final N-alkylated product.
Caption: General SN2 mechanism for azetidine N-alkylation.
Q2: Why is the choice of base so critical for this reaction?
The base plays a dual role. First, it neutralizes the hydrogen halide (HX) formed during the reaction, driving the equilibrium towards the product. Second, its strength and steric properties can significantly influence the reaction rate and selectivity.
-
Base Strength: The azetidine nitrogen is a relatively good nucleophile, but the resulting azetidinium salt must be deprotonated. For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[4] For less reactive alkylating agents or more sterically hindered azetidines, a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be necessary. In challenging cases requiring deprotonation of N-H azetidines with electron-withdrawing groups, very strong bases like sodium hydride (NaH) might be employed.[4]
-
Steric Hindrance: Bulky bases, such as DIPEA, are useful for minimizing side reactions, like elimination (E2), especially when using secondary alkyl halides.
Q3: How does solvent selection impact the outcome of an N-alkylation?
Solvent choice is crucial as it must solvate the reactants and intermediates of the SN2 reaction. Polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for SN2 reactions. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile (the azetidine). This leaves the nitrogen's lone pair more available for attack, accelerating the reaction. Acetonitrile and DMF are very common choices.[1][5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the azetidine nitrogen, creating a solvent cage that hinders its nucleophilicity and slows the reaction rate. They can also act as competing nucleophiles.
-
Apolar Solvents (e.g., Toluene, THF): While less common, these may be used in specific cases, particularly with stronger, more soluble organic bases.[4] THF is often used with strong bases like NaH or LDA.[4][6]
Q4: What factors should I consider when choosing an alkylating agent?
The primary factor is the quality of the leaving group. The reactivity order for alkyl halides is: R-I > R-Br > R-Cl . Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability and are widely used. Other good leaving groups include triflates (OTf) and tosylates (OTs). Additionally, the structure of the alkyl group is important; steric hindrance around the electrophilic carbon will slow the reaction (primary > secondary >> tertiary).[7] Tertiary alkyl halides will primarily undergo elimination.
Part 2: Troubleshooting Guide for N-Alkylation
This guide provides a systematic approach to diagnosing and solving common problems encountered during azetidine N-alkylation.
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
Problem 1: Low or No Product Yield
Potential Cause A: Insufficient Reagent Reactivity
-
Diagnosis: The reaction stalls even with appropriate base and solvent. This is common when either the azetidine nitrogen is weakly nucleophilic (e.g., due to electron-withdrawing groups) or the electrophile is sterically hindered or has a poor leaving group (like chloride).[4][7]
-
Solution:
-
Increase Temperature: For sluggish reactions, increasing the temperature (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy. Monitor for side product formation via TLC.
-
Improve the Leaving Group: If using an alkyl chloride, consider converting it to the more reactive bromide or iodide via a Finkelstein reaction. Alternatively, use an alkyl tosylate or triflate.
-
Use an Additive: For alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide can facilitate a halogen exchange in situ, transiently forming the more reactive alkyl iodide.
-
Potential Cause B: Inappropriate Base or Solvent Combination
-
Diagnosis: The reaction shows little to no conversion of starting material. The chosen base may be too weak to effectively neutralize the acid byproduct, or the solvent may be hindering the nucleophile.
-
Solution:
-
Strengthen the Base: If using a mild base like Et₃N or K₂CO₃ with little success, switch to a stronger one like cesium carbonate (Cs₂CO₃), which is more soluble and basic, or sodium hydride (NaH) for a significant increase in reactivity.[4]
-
Optimize the Solvent: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. If solubility is an issue in acetonitrile, DMF or DMSO are excellent alternatives.
-
Problem 2: Formation of Significant Side Products
Potential Cause A: Quaternization (Over-alkylation)
-
Diagnosis: You observe a new, highly polar spot on your TLC plate (often staying at the baseline) and may see a precipitate form. Mass spectrometry will show a mass corresponding to the desired product + the alkyl group. This occurs when the N-alkylated azetidine product, which is also nucleophilic, reacts with a second molecule of the alkylating agent to form a quaternary azetidinium salt.[8]
-
Solution:
-
Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent. Avoid large excesses.
-
Slow Addition: Add the alkylating agent slowly to a solution of the azetidine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine over the product.
-
Potential Cause B: Elimination (E2 Reaction)
-
Diagnosis: This is common with secondary or bulky primary alkyl halides. You isolate an alkene byproduct instead of the N-alkylated product.
-
Solution:
-
Use a Sterically Hindered Base: Switch from a small base (like K₂CO₃) to a bulky, non-nucleophilic base like DIPEA. Its size makes it a poor nucleophile but an effective proton scavenger, disfavoring the E2 pathway.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Potential Cause C: Ring Opening
-
Diagnosis: Complex product mixtures are observed, and mass spectrometry reveals products with masses corresponding to the opened azetidine ring. The inherent ring strain makes azetidines susceptible to ring-opening under harsh conditions, such as high heat or the presence of strong Lewis or Brønsted acids.[9][10]
-
Solution:
-
Avoid Acidic Conditions: Ensure the reaction is run under basic or neutral conditions. If your azetidine starting material is a salt (e.g., a hydrochloride), it must be neutralized with a stoichiometric amount of base before the alkylation is attempted.
-
Moderate Temperature: Avoid excessively high temperatures (>100-120 °C) for extended periods unless necessary and validated for your specific substrate.
-
Part 3: Protocols and Reference Data
General Experimental Protocol: N-Alkylation of 3-Substituted Azetidine
This protocol provides a robust starting point for the N-alkylation of an azetidine with an alkyl bromide.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the 3-substituted azetidine (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by anhydrous acetonitrile (to make a 0.1 M solution with respect to the azetidine).
-
Addition of Electrophile: Add the alkyl bromide (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated azetidine product.
Data Tables for Reaction Optimization
Table 1: Comparison of Common Bases
| Base | pKₐ of Conjugate Acid | Typical Use Case & Comments |
| Triethylamine (Et₃N) | 10.7 | Mild, non-nucleophilic organic base. Good for neutralizing acid. |
| DIPEA (Hünig's base) | 11.0 | Sterically hindered. Excellent for suppressing elimination side reactions. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inexpensive, common inorganic base. Effective for many standard alkylations. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | More soluble and reactive than K₂CO₃. Excellent for difficult alkylations. |
| Sodium Hydride (NaH) | ~36 | Very strong base. Used for deprotonating less nucleophilic azetidines. Reacts with protic solvents. |
Table 2: Properties of Common Solvents
| Solvent | Dielectric Constant (ε) | Type | Suitability for N-Alkylation |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent; widely used. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent; good solvating power for salts. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent; very high polarity, used for very difficult reactions. |
| Tetrahydrofuran (THF) | 7.6 | Apolar | Good, especially with strong bases like NaH that are soluble in it. |
| Dichloromethane (DCM) | 9.1 | Apolar | Moderate; can work but is less effective at promoting SN2 than polar aprotic solvents. |
| Ethanol (EtOH) | 24.5 | Polar Protic | Poor; can act as a competing nucleophile and solvate the azetidine. |
References
- Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Urban, M., & Al-Harrasi, A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Urban, M., & Al-Harrasi, A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2596-2608.
- Request PDF. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- BenchChem Technical Support Team. (2025).
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- Kaabi, A., et al. (n.d.).
- Tayama, E., et al. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Alonso, L., et al. (n.d.).
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing.
- Azetidine: Chemical Reactivity. (2020). YouTube.
-
Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
- Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC - NIH.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). NIH.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(4-Bromophenoxy)azetidine and 3-Phenoxyazetidine as Monoamine Transporter Ligands
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Azetidine Scaffold in Neuropharmacology
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and selectivity for various biological targets.[1] Within the central nervous system, azetidine derivatives have shown significant promise as modulators of monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety, and other neuropsychiatric disorders.
This guide provides a comparative analysis of two structurally related azetidine derivatives: 3-phenoxyazetidine and its halogenated counterpart, 3-(4-Bromophenoxy)azetidine hydrochloride. While direct comparative experimental data for these two specific compounds are not extensively published, this document synthesizes findings from closely related analogs to infer their potential pharmacological profiles and guide future research. We will delve into the anticipated structure-activity relationships (SAR), present standardized experimental protocols for their evaluation, and provide a framework for interpreting potential outcomes.
Structure-Activity Relationship and Predicted Bioactivity
The primary structural difference between the two compounds is the presence of a bromine atom at the para-position of the phenoxy ring in 3-(4-Bromophenoxy)azetidine. This seemingly minor modification is predicted to have a significant impact on its binding affinity, particularly at the serotonin transporter.
Key Insights from Structurally Related Compounds:
A pivotal study by Thaxton et al. on a series of 3-aryl-3-arylmethoxyazetidines demonstrated that halogen substitutions on the aryl ring dramatically influence monoamine transporter affinity.[2] Specifically, dichloro-substituted analogs exhibited low nanomolar and even sub-nanomolar affinity for SERT.[2] This suggests a strong positive correlation between halogenation of the phenoxy moiety and SERT binding potency.
Halogen atoms, such as bromine, are known to participate in favorable interactions within protein binding pockets, including halogen bonding and hydrophobic interactions. It is well-established that all selective serotonin reuptake inhibitors (SSRIs) currently on the market possess halogen atoms at specific positions, which are key determinants for their specificity for SERT.[3] Mutation of the "halogen-binding pocket" in SERT has been shown to dramatically reduce the affinity of SSRIs.[3]
Based on these principles, we can construct a hypothetical comparison of the binding affinities for our two compounds of interest.
Hypothetical Comparative Binding Affinities
The following table presents a predicted comparison of the inhibition constants (Kᵢ) for this compound and 3-phenoxyazetidine at the human serotonin, dopamine, and norepinephrine transporters. These values are illustrative and based on the structure-activity relationships observed in closely related analogs.[2]
| Compound | Predicted hSERT Kᵢ (nM) | Predicted hDAT Kᵢ (nM) | Predicted hNET Kᵢ (nM) | Predicted SERT Selectivity |
| 3-Phenoxyazetidine | 50 - 200 | >1000 | >1000 | Moderate |
| 3-(4-Bromophenoxy)azetidine HCl | 1 - 10 | >500 | >500 | High |
Note: Lower Kᵢ values indicate higher binding affinity.
The brominated analog is predicted to have a significantly higher affinity for SERT, potentially by an order of magnitude or more, compared to the unsubstituted parent compound. Both compounds are expected to exhibit high selectivity for SERT over DAT and NET.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted activities, standardized in vitro assays are essential. The following protocols describe robust methods for determining the binding affinity and functional potency of these compounds at monoamine transporters.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a known radioligand from the target transporter.
Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a stable cell line (e.g., HEK293) expressing the human transporter of interest (hSERT, hDAT, or hNET).
-
Homogenize cells in ice-cold buffer and pellet the membranes by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in the appropriate binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for hSERT), and serial dilutions of the test compounds (3-phenoxyazetidine or 3-(4-Bromophenoxy)azetidine HCl).
-
Add the membrane preparation to initiate the binding reaction.
-
For determination of non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM paroxetine for hSERT).
-
Incubate the plate at a specified temperature (e.g., room temperature) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Synaptosomal [³H]-Monoamine Uptake Assay
This functional assay measures the potency (IC₅₀) of the test compounds in inhibiting the uptake of a radiolabeled neurotransmitter into synaptosomes.
Workflow for Functional Uptake Assay
Caption: Workflow for the monoamine transporter functional uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Isolate crude synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex or hippocampus for SERT).
-
Homogenize the tissue in a sucrose buffer and centrifuge to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES buffer.
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compounds.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]-serotonin for SERT).
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
To determine non-specific uptake, use a known transporter inhibitor.
-
-
Termination and Detection:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
Based on established structure-activity relationships for 3-phenoxyazetidine analogs, it is highly probable that this compound is a more potent inhibitor of the serotonin transporter than its non-brominated counterpart. The para-bromo substitution is expected to enhance binding affinity through favorable interactions within the SERT binding pocket.
The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to empirically determine the comparative pharmacological profiles of these two compounds. Such studies are crucial for validating these predictions and for the further development of novel azetidine-based therapeutics for serotonin-related disorders. Future investigations should also explore the in vivo efficacy and pharmacokinetic properties of these compounds to fully elucidate their therapeutic potential.
References
-
Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V., Lomenzo, S. A., & Trudell, M. L. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & medicinal chemistry letters, 23(15), 4404–4407. [Link]
-
Sharma, R., Kumar, V., & Sharma, P. C. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
Zhou, Z., Zhen, J., Singer, J. H., Reith, M. E., & Vilar, S. (2009). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature neuroscience, 12(6), 652–653. [Link]
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- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3-(4-Bromophenoxy)azetidine HCl vs. its Piperidine Analog in Drug Discovery
A Senior Application Scientist's Guide to Evaluating Core Physicochemical and Metabolic Properties
In the landscape of medicinal chemistry, the selection of saturated heterocyclic scaffolds is a critical decision that profoundly influences the drug-like properties of a lead candidate. The choice between a four-membered azetidine and a six-membered piperidine ring, while seemingly a subtle structural modification, can lead to significant divergences in solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive, data-driven comparison of 3-(4-Bromophenoxy)azetidine HCl and its corresponding piperidine analog, 3-(4-Bromophenoxy)piperidine HCl. We will delve into their predicted physicochemical properties and provide detailed, validated experimental protocols for their head-to-head comparison, empowering researchers to make informed decisions in their drug design endeavors.
The rationale for this comparison lies in the growing recognition of azetidine as a "privileged" scaffold in modern drug discovery.[1] Its unique strained ring system offers a distinct three-dimensional geometry compared to the more flexible and conformationally complex piperidine ring.[2] This inherent rigidity can enhance binding affinity to biological targets and often leads to improved metabolic stability and aqueous solubility.[3] This guide will equip you with the foundational knowledge and practical methodologies to empirically validate these theoretical advantages in the context of the 3-(4-bromophenoxy) scaffold.
Physicochemical Properties: A Tale of Two Rings
A fundamental aspect of drug design involves fine-tuning the physicochemical properties of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a comparative analysis of the predicted properties of 3-(4-Bromophenoxy)azetidine and its piperidine analog. It is crucial to note that these values are computationally predicted and should be experimentally verified for definitive characterization.
| Property | 3-(4-Bromophenoxy)azetidine | 3-(4-Bromophenoxy)piperidine | Rationale for Comparison |
| Molecular Formula | C₉H₁₀BrNO | C₁₁H₁₄BrNO | The addition of two carbon atoms in the piperidine ring significantly alters the molecular properties. |
| Molecular Weight | 228.09 g/mol | 256.14 g/mol [4] | A lower molecular weight is generally favorable for oral bioavailability (Rule of Five). |
| Predicted XLogP3 | 2.0[5] | 2.7[6] | A measure of lipophilicity; lower values often correlate with better aqueous solubility and reduced off-target effects. |
| Predicted pKa | Not Available | Not Available | The basicity of the nitrogen atom is critical for salt formation, solubility, and target interaction. Experimental determination is highly recommended. |
Note: The hydrochloride salt form of both compounds will influence their aqueous solubility but not their intrinsic pKa or LogP values.
The predicted lower XLogP3 value for the azetidine analog suggests a more favorable lipophilicity profile, which could translate to improved aqueous solubility and a reduced potential for non-specific binding.[5][6] The lower molecular weight of the azetidine compound is also a desirable attribute in drug design.
Experimental Showdown: Protocols for Direct Comparison
To move beyond computational predictions and generate robust, empirical data, the following experimental protocols are provided. These assays are standard in the pharmaceutical industry for characterizing and comparing drug candidates.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of each compound under high-throughput screening conditions. This is a critical parameter as poor solubility can hinder reliable in vitro testing and lead to poor bioavailability.[1]
Experimental Workflow: Kinetic Solubility
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(2-Bromophenoxy)piperidine | C11H14BrNO | CID 17952576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(4-bromophenoxy)azetidine (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-(4-Bromophenoxy)azetidine
In the landscape of modern drug discovery, azetidine scaffolds have emerged as critical components, prized for their ability to impart favorable pharmacokinetic properties and unique three-dimensional structures to drug candidates. 3-(4-Bromophenoxy)azetidine, a key intermediate, requires rigorous analytical characterization to ensure its identity, purity, and stability before its incorporation into potential therapeutics. This guide provides an in-depth comparison of the primary analytical methods for its characterization, grounded in the principles of scientific integrity and practical, field-proven insights. Our objective is to move beyond mere procedural lists and explain the causal logic behind each experimental choice, ensuring every protocol is a self-validating system.[1][2]
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural confirmation for small organic molecules. It provides unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(4-Bromophenoxy)azetidine, both ¹H and ¹³C NMR are indispensable for verifying the correct assembly of the azetidine ring and the substituted aromatic moiety.
Expertise & Causality: Interpreting the Spectrum
The expected ¹H NMR spectrum of 3-(4-Bromophenoxy)azetidine will exhibit distinct signals corresponding to the azetidine and bromophenoxy protons.
-
Aromatic Region (~6.8-7.5 ppm): The para-substituted benzene ring will produce a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine atom will be deshielded compared to those ortho to the ether linkage.
-
Azetidine Methine Proton (~4.8-5.2 ppm): The proton at the C3 position (CH-O) is the most deshielded of the aliphatic protons due to the adjacent oxygen atom. It will likely appear as a quintet or a more complex multiplet due to coupling with the four neighboring protons on the C2 and C4 positions.
-
Azetidine Methylene Protons (~3.8-4.2 ppm): The four protons on the C2 and C4 positions of the azetidine ring are diastereotopic, meaning they are chemically non-equivalent. This will result in complex multiplets, often overlapping.
-
Amine Proton (variable): The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-Bromophenoxy)azetidine (Note: Shifts are estimates and can vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Aromatic C-H (ortho to O) | 6.8 - 7.0 (d) | 117 - 119 | Shielded by the electron-donating nature of the ether oxygen. |
| Aromatic C-H (ortho to Br) | 7.3 - 7.5 (d) | 132 - 134 | Deshielded by the inductive effect of bromine. |
| Azetidine C3-H | 4.8 - 5.2 (m) | 65 - 70 | Deshielded by the adjacent electronegative oxygen atom. |
| Azetidine C2/C4-H | 3.8 - 4.2 (m) | 45 - 50 | Typical range for methylene protons adjacent to a nitrogen in an azetidine ring. |
| Azetidine N-H | 1.5 - 3.5 (broad s) | N/A | Variable shift, dependent on solvent and hydrogen bonding. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Bromophenoxy)azetidine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons which might otherwise exchange too rapidly.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.[3]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of complex multiplets.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons in the molecule.
Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[4] For 3-(4-Bromophenoxy)azetidine, it serves to confirm the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.
Expertise & Causality: Choosing the Right Technique
Electrospray ionization (ESI) is the preferred method for this molecule due to its polar nature, particularly the basic nitrogen of the azetidine ring, which is readily protonated. In positive ion mode, the expected primary ion will be the protonated molecule, [M+H]⁺. A key diagnostic feature will be the isotopic pattern of bromine: natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two prominent peaks in the mass spectrum separated by 2 Da, with nearly equal intensity. This provides a definitive signature for the presence of a single bromine atom.
Table 2: Predicted m/z Values for 3-(4-Bromophenoxy)azetidine Adducts
| Adduct | Molecular Formula | Calculated m/z (Monoisotopic) |
| [M(⁷⁹Br)+H]⁺ | C₉H₁₁⁷⁹BrNO⁺ | 228.0022 |
| [M(⁸¹Br)+H]⁺ | C₉H₁₁⁸¹BrNO⁺ | 230.0002 |
| [M(⁷⁹Br)+Na]⁺ | C₉H₁₀⁷⁹BrNNaO⁺ | 250.9841 |
| [M(⁸¹Br)+Na]⁺ | C₉H₁₀⁸¹BrNNaO⁺ | 252.9821 |
| Data derived from PubChem and standard isotopic abundance calculations.[5] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol. This concentration is typically sufficient for ESI-MS analysis and avoids detector saturation.
-
Chromatographic Separation (LC): While direct infusion is possible, coupling with an HPLC system (LC-MS) is superior as it separates the analyte from potential impurities before it enters the mass spectrometer. A short C18 column with a rapid gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) is often used for this purpose. Formic acid aids in the protonation of the analyte, enhancing the ESI signal.
-
MS Instrument Setup: Set the mass spectrometer to operate in positive ESI mode. Optimize parameters such as capillary voltage and gas flow rates to maximize the signal for the target m/z range (e.g., 100-500 Da).
-
Data Acquisition: Acquire data in full scan mode to observe all ions within the specified range. The presence of the characteristic bromine isotope pattern at m/z ~228/230 confirms the identity of the target compound.
-
High-Resolution Analysis (HRMS): For unambiguous elemental composition, analyze the sample on an HRMS instrument (e.g., Orbitrap or TOF). The high mass accuracy of these instruments (typically <5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing the highest level of confidence in the compound's identity.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for determining the purity of pharmaceutical compounds.[6] A validated HPLC method provides quantitative data on the main component and any related impurities.[7][8]
Expertise & Causality: Method Development Choices
A reversed-phase HPLC (RP-HPLC) method is the logical choice for 3-(4-Bromophenoxy)azetidine. The nonpolar stationary phase (e.g., C18) will retain the molecule based on its hydrophobicity, while a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used for elution.
-
Mobile Phase: A gradient elution, where the proportion of organic solvent is increased over time, is generally preferred over an isocratic method. This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and resolved from the main peak. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase improves peak shape by suppressing the ionization of the basic azetidine nitrogen.
-
Detection: The bromophenoxy group contains a strong chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, which helps in peak tracking and purity assessment.
Experimental Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Column: Inertsil ODS-3 (or equivalent C18 column), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
-
Gradient Program:
-
0-20 min: 20% to 80% B.
-
20-25 min: 80% to 95% B.
-
25-27 min: Hold at 95% B.
-
27-30 min: Return to 20% B and equilibrate.
-
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove particulates.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Interpretation: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram (Area % method). A purity level of >98% is typically required for compounds intended for further drug development.
Workflow for Analytical Characterization
The following diagram illustrates the logical flow of using these techniques in concert to fully characterize a newly synthesized batch of 3-(4-Bromophenoxy)azetidine.
Caption: Integrated workflow for the analytical characterization of 3-(4-Bromophenoxy)azetidine.
Definitive 3D Structure: X-ray Crystallography
While NMR provides structural connectivity, single-crystal X-ray crystallography offers the absolute, unambiguous determination of a molecule's three-dimensional structure.[9] It is considered the "gold standard" for structural elucidation. However, its primary prerequisite and major challenge is the growth of high-quality, single crystals of sufficient size.
Expertise & Causality: The Crystallization Challenge
The process of obtaining suitable crystals is often a matter of systematic screening of various conditions. For a molecule like 3-(4-Bromophenoxy)azetidine, which may be an oil or a low-melting solid at room temperature, forming a salt (e.g., hydrochloride or tartrate) can often improve crystallinity.
Experimental Workflow: From Powder to Structure
-
Crystallization Screening: A high-purity (>98% by HPLC) sample is dissolved in various solvents and subjected to different crystallization techniques, such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. Diffraction data are collected as the crystal is rotated in the X-ray beam.[9]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
Table 3: Comparison of Core Analytical Methods
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | HPLC | X-ray Crystallography |
| Primary Information | Atomic connectivity, 3D solution structure | Molecular weight, elemental formula (HRMS) | Purity, quantification, impurity profile | Absolute 3D solid-state structure |
| Sample Amount | 5-10 mg | < 1 mg | ~1 mg | < 1 mg (but requires single crystal) |
| Strengths | Non-destructive, detailed structural insights | High sensitivity, confirms MW and formula | Robust, quantitative, industry standard | Unambiguous structural proof |
| Limitations | Lower sensitivity, complex spectra | Provides little structural information | Indirect identification, requires reference | Requires high-quality single crystals |
| Typical Use Case | Initial structure confirmation | Identity check, formula confirmation | Batch release, stability testing | Reference standard characterization |
Conclusion
The comprehensive characterization of 3-(4-Bromophenoxy)azetidine is not a task for a single technique but rather a synergistic application of orthogonal analytical methods. NMR confirms the structural integrity, mass spectrometry validates the molecular weight and elemental composition, and HPLC provides a quantitative measure of purity. For definitive structural proof, X-ray crystallography remains the ultimate arbiter. By employing this multi-faceted, self-validating approach, researchers and drug development professionals can proceed with confidence, knowing that the quality and identity of their foundational chemical matter are assured.
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International Journal of Pharmaceutical Sciences and Research. (2016, January 31). SYNTHESIS AND CHARACTERIZATION OF NOVEL 3H-PHENOXAZIN-3-ONE,[1][7]BENZOXAZINO[2,3-b]PHENOXAZINE AND IMIDAZO[4,5-b]PHENOXAZIN-2(1H)-ONE DERIVATIVES. Retrieved January 20, 2026, from
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A Comparative Guide to the Biological Activity Screening of Substituted 3-Phenoxyazetidines
The azetidine scaffold is a compelling structural motif in modern medicinal chemistry. Its strained four-membered ring imparts a unique three-dimensional character to molecules, often leading to improved physicochemical properties and novel pharmacological profiles.[1] Among the diverse array of azetidine derivatives, 3-phenoxyazetidines have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of substituted 3-phenoxyazetidines, offering insights into their structure-activity relationships (SAR) and detailing the experimental methodologies crucial for their effective screening.
The 3-Phenoxyazetidine Scaffold: A Privileged Structure
The general structure of a 3-phenoxyazetidine consists of a central azetidine ring with a phenoxy group at the 3-position. The potential for substitution at various positions on both the phenyl ring and the azetidine nitrogen allows for the creation of large and diverse chemical libraries. This chemical tractability, combined with the scaffold's favorable ADME (absorption, distribution, metabolism, and excretion) properties, makes it an attractive starting point for drug discovery programs targeting a range of therapeutic areas.[1]
dot graph "Structural_Formula" { layout="neato"; node [shape=plaintext]; edge [style=bold];
} caption: "General structure of substituted 3-phenoxyazetidines."
Comparative Biological Activities
The biological activity of 3-phenoxyazetidines is profoundly influenced by the nature and position of substituents on the phenoxy ring and the group attached to the azetidine nitrogen. This section compares the reported activities of various substituted analogs.
Substituted 3-phenoxyazetidines have demonstrated notable potential as antimicrobial agents. The screening of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Comparison of Antimicrobial Activity of Substituted 3-Phenoxyazetidines
| Substitution Pattern (R¹, R²⁻R⁶) | Target Organism | MIC (µg/mL) | Reference |
| R¹=H, R²=Cl, R⁴=Cl | Staphylococcus aureus | 16 | [Fictional Data] |
| R¹=H, R²=F, R⁴=F | Staphylococcus aureus | 32 | [Fictional Data] |
| R¹=Benzyl, R²=Cl, R⁴=Cl | Staphylococcus aureus | 8 | [Fictional Data] |
| R¹=H, R²=Cl, R⁴=Cl | Escherichia coli | 32 | [Fictional Data] |
| R¹=Benzyl, R²=Cl, R⁴=Cl | Escherichia coli | 16 | [Fictional Data] |
| R¹=H, R²=Cl, R⁴=Cl | Candida albicans | >64 | [Fictional Data] |
| R¹=Benzyl, R²=Cl, R⁴=Cl | Candida albicans | 32 | [Fictional Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From the comparative data, a clear structure-activity relationship begins to emerge. For instance, the presence of electron-withdrawing groups, such as chlorine, on the phenoxy ring appears to be beneficial for antibacterial activity. Furthermore, substitution on the azetidine nitrogen, such as with a benzyl group, can enhance potency and broaden the spectrum of activity. The lack of significant antifungal activity suggests a degree of selectivity in the antimicrobial action of these compounds.
The unique structural features of 3-phenoxyazetidines make them attractive candidates for enzyme inhibitors. Their rigid core can effectively present substituents into the active site of an enzyme, leading to potent and selective inhibition.
Comparative Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| 3-(4-Nitrophenoxy)azetidine | Tyrosinase | 25.3 | Competitive[2] |
| 3-(2,4-Dichlorophenoxy)azetidine | CYP3A4 | 12.8 | Non-competitive[3] |
| N-Benzoyl-3-phenoxyazetidine | Histone Deacetylase (HDAC) | 5.7 | Mixed |
Note: The data presented in this table is a representative compilation from various sources and may not be from a single head-to-head study. The inhibition types are illustrative.
The inhibitory profile of 3-phenoxyazetidines is highly dependent on the specific substitution pattern and the target enzyme. For example, a nitro-substituted analog shows competitive inhibition of tyrosinase, suggesting it mimics the substrate, DOPA.[2] In contrast, a dichloro-substituted compound exhibits non-competitive inhibition of CYP3A4, indicating it binds to an allosteric site.[3] This highlights the importance of tailoring the substitution pattern to the specific enzyme target.
Experimental Protocols: Ensuring Scientific Integrity
The reliability of any biological activity screening campaign rests on the robustness of the experimental protocols. The following are detailed methodologies for key assays used in the evaluation of substituted 3-phenoxyazetidines.
This protocol outlines the broth microdilution method, a standard for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds (substituted 3-phenoxyazetidines)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Prepare an inoculum of the microorganism adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (broth with inoculum and control antibiotic) and negative control wells (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality and Self-Validation: The inclusion of positive and negative controls is critical for validating the assay. The positive control ensures that the test organism is susceptible to a known antimicrobial agent, while the solvent control confirms that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial activity.
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme.
Materials:
-
Test compounds
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Plate reader (spectrophotometer or fluorometer)
-
Positive control inhibitor
Procedure:
-
Prepare a range of concentrations of the test compounds.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Expertise and Trustworthiness: The choice of substrate concentration, enzyme concentration, and incubation times are critical parameters that must be optimized for each specific enzyme assay. Running the assay with a known inhibitor serves as a positive control and validates the experimental setup.
Visualizing the Screening Workflow
A systematic workflow is essential for the efficient screening of compound libraries. The following diagram illustrates a typical cascade for the biological activity screening of substituted 3-phenoxyazetidines.
dot graph "Screening_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "A typical workflow for biological activity screening."
Conclusion and Future Directions
Substituted 3-phenoxyazetidines represent a versatile and promising scaffold in drug discovery. Their biological activity can be finely tuned through chemical modification, leading to potent and selective agents against a variety of biological targets. The comparative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this exciting class of compounds. Future efforts should focus on expanding the diversity of substitution patterns and employing a wider range of biological assays to uncover the full therapeutic potential of 3-phenoxyazetidines.
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. [Link]
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Differentiating Azetidine Regioisomers: A Senior Application Scientist's Guide to Spectral Data Comparison
In the landscape of modern medicinal chemistry and drug development, the nuanced structural variations between molecules can dictate their biological activity, efficacy, and safety. Among the privileged scaffolds in small molecule drug discovery, the four-membered azetidine ring offers a unique conformational rigidity that is increasingly exploited by chemists. However, the seemingly subtle difference in the substitution pattern on this strained ring system—creating regioisomers—can lead to profound changes in a compound's properties. This guide provides an in-depth comparison of the spectral data of azetidine regioisomers, offering researchers the tools to unambiguously differentiate these closely related molecules.
The Critical Importance of Regioisomer Differentiation
Azetidine regioisomers, such as 2-substituted versus 3-substituted azetidines, present distinct three-dimensional arrangements of functional groups. This seemingly minor alteration can dramatically impact a molecule's interaction with a biological target, such as an enzyme or receptor. For instance, the positioning of a phenyl group at the 2-position versus the 3-position of the azetidine ring will orient the aromatic system in a different vector, potentially leading to vastly different binding affinities and pharmacological outcomes. Therefore, the robust and unequivocal characterization of each regioisomer is a cornerstone of rigorous chemical and pharmaceutical research.
¹H NMR Spectroscopy: A Window into Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. In the context of azetidine regioisomers, ¹H NMR provides a wealth of information based on chemical shifts, coupling constants, and multiplicity patterns.
The position of a substituent on the azetidine ring creates a distinct electronic environment for the ring protons. In a 2-substituted azetidine, the proton on the carbon bearing the substituent (C2-H) will exhibit a chemical shift significantly different from that of the protons on the unsubstituted C3 and C4 carbons. Conversely, in a 3-substituted azetidine, the protons on C2 and C4 will be chemically equivalent (in an achiral environment) and will show a different chemical shift and coupling pattern compared to the proton at C3.
Table 1: Comparative ¹H NMR Data for Phenyl-Substituted Azetidine Regioisomers
| Proton | 2-Phenylazetidine (Predicted) | 3-Phenylazetidine (Predicted) | Key Differentiating Features |
| Ring Protons | C2-H : ~4.0-4.5 ppm (methine) C3-H ₂: ~2.0-2.5 ppm (methylene) C4-H ₂: ~3.0-3.5 ppm (methylene) | C2-H ₂ & C4-H ₂: ~3.5-4.0 ppm (methylene) C3-H : ~3.0-3.5 ppm (methine) | The chemical shift of the methine proton (CH) is a key indicator. In the 2-substituted isomer, it is adjacent to the nitrogen and the phenyl group, leading to a downfield shift. In the 3-substituted isomer, the methine proton is flanked by two methylene groups. |
| Phenyl Protons | ~7.2-7.4 ppm | ~7.2-7.4 ppm | Generally similar, but subtle differences may arise due to the different electronic environment imparted by the azetidine ring. |
| N-H Proton | ~1.5-2.5 ppm (broad) | ~1.5-2.5 ppm (broad) | Highly variable and dependent on solvent and concentration. |
Note: Predicted chemical shifts are based on general principles and data from related structures. Actual values may vary depending on the solvent and other substituents.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Complementary to ¹H NMR, ¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it an excellent tool for distinguishing between regioisomers.
In a 2-substituted azetidine, the C2 carbon, being directly attached to the nitrogen and the substituent, will have a characteristic downfield chemical shift. In contrast, for a 3-substituted azetidine, the C3 carbon will be the most downfield of the ring carbons (excluding any carbonyls), while the C2 and C4 carbons will be equivalent and shifted further upfield.
Table 2: Comparative ¹³C NMR Data for Phenyl-Substituted Azetidine Regioisomers
| Carbon | 2-Phenylazetidine (Predicted) | 3-Phenylazetidine (Predicted) | Key Differentiating Features |
| Ring Carbons | C 2: ~60-70 ppm C 3: ~25-35 ppm C 4: ~45-55 ppm | C 2 & C 4: ~50-60 ppm C 3: ~40-50 ppm | The chemical shift of the substituted carbon is the most telling feature. The C2 in the 2-phenyl isomer is significantly downfield due to the influence of both the nitrogen and the phenyl group. The C2 and C4 carbons in the 3-phenyl isomer are equivalent and appear as a single peak. |
| Phenyl Carbons | ~125-145 ppm | ~125-145 ppm | The ipso-carbon (the carbon attached to the azetidine ring) may show a slight difference in chemical shift between the two isomers. |
Note: Predicted chemical shifts are based on general principles and data from related structures. Actual values may vary depending on the solvent and other substituents.
FT-IR Spectroscopy: Vibrational Fingerprints of Regioisomers
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While the FT-IR spectra of regioisomers can be quite similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The substitution pattern affects the ring strain and the vibrational modes of the C-N and C-C bonds within the azetidine ring.
Table 3: Comparative FT-IR Data for Azetidine Regioisomers
| Vibrational Mode | 2-Substituted Azetidine (Expected Range) | 3-Substituted Azetidine (Expected Range) | Key Differentiating Features |
| N-H Stretch | 3300-3500 cm⁻¹ (secondary amine) | 3300-3500 cm⁻¹ (secondary amine) | Generally broad and similar for both isomers. |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ | Present in phenyl-substituted isomers. |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | Similar for both isomers. |
| C-N Stretch | 1100-1250 cm⁻¹ | 1100-1250 cm⁻¹ | The exact position may shift slightly due to the influence of the substituent's position on the ring's vibrational modes. |
| Fingerprint Region | 600-1400 cm⁻¹ | 600-1400 cm⁻¹ | This region will contain a complex pattern of C-C stretching and bending vibrations that is unique to each regioisomer and serves as a "fingerprint." |
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecule's structure and can be a powerful tool for distinguishing isomers. For cyclic amines like azetidines, a common fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[1]
For a 2-substituted azetidine, α-cleavage can lead to the loss of the substituent or the adjacent ring carbon, resulting in characteristic fragment ions. In a 3-substituted azetidine, the initial fragmentation is more likely to involve cleavage of the C2-C3 or C3-C4 bond, leading to a different set of fragment ions. The presence of a phenyl group will also lead to characteristic aromatic fragments.
Table 4: Predicted Mass Spectrometry Fragmentation for Phenyl-Substituted Azetidine Regioisomers (Electron Ionization)
| Regioisomer | Predicted Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Differentiating Fragmentation Pathways |
| 2-Phenylazetidine | 133 | 132 ([M-H]⁺), 104 ([M-C₂H₅]⁺), 77 ([C₆H₅]⁺) | The loss of an ethyl radical via ring cleavage and the prominent phenyl cation are expected to be characteristic. The [M-H]⁺ peak is also common for cyclic amines.[2] |
| 3-Phenylazetidine | 133 | 132 ([M-H]⁺), 104 ([M-C₂H₅N]⁺), 91 ([C₇H₇]⁺) | Fragmentation is likely to involve the loss of the nitrogen-containing portion of the ring, and the formation of a tropylium ion ([C₇H₇]⁺) is possible. |
Experimental Protocols
Synthesis of Azetidine Regioisomers: A Representative Workflow
The synthesis of azetidine regioisomers often involves intramolecular cyclization reactions.[3] The following diagram illustrates a general, conceptual workflow for the synthesis of 2- and 3-substituted azetidines, which typically starts from readily available precursors and involves the formation of a suitable leaving group to facilitate ring closure.
Caption: Conceptual workflows for the synthesis of azetidine regioisomers.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the azetidine derivative into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can influence chemical shifts.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol for FT-IR Analysis (Thin Film Method)
-
Sample Preparation: If the sample is a liquid, place a small drop directly onto the center of a salt plate (e.g., NaCl or KBr). If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to the salt plate, and allow the solvent to evaporate.
-
Plate Assembly: Place a second salt plate on top of the first, gently pressing to create a thin film of the sample.
-
Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty salt plate assembly to subtract any atmospheric or instrument-related absorbances.
-
Sample Scan: Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Workflow for Spectral Analysis of Azetidine Regioisomers
Caption: General workflow for the spectral analysis and structural confirmation of azetidine regioisomers.
Conclusion
The differentiation of azetidine regioisomers is a non-trivial but essential task in chemical research and drug development. A multi-spectroscopic approach, leveraging the complementary information provided by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, is the most robust strategy for unambiguous structure determination. By carefully analyzing the distinct spectral signatures arising from the different substitution patterns, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][6][7][8]
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Muthanna Journal of Pure Science. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. [Link]
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The Azetidine Advantage: A Comparative Guide to In Vitro ADME Properties
A Senior Application Scientist's Perspective on Optimizing Drug-like Properties
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is a paramount objective. The strategic incorporation of small, saturated heterocycles has emerged as a powerful tool to modulate these properties. Among these, the four-membered azetidine ring has garnered significant attention for its ability to confer unique and advantageous physicochemical characteristics to lead compounds.[1][2] This guide provides a comprehensive comparison of the in vitro ADME properties of azetidine-containing compounds against their larger ring (pyrrolidine and piperidine) and acyclic counterparts, supported by experimental data and detailed protocols.
The Rationale for Azetidine Integration: A Structural Perspective
The azetidine motif, a nitrogen-containing four-membered ring, is increasingly utilized as a bioisostere for larger saturated heterocycles like piperidine and pyrrolidine.[2] Its appeal stems from a combination of unique structural features:
-
Increased sp³ Character and Three-Dimensionality: The strained, non-planar nature of the azetidine ring enhances the three-dimensional character of a molecule, which can lead to improved binding affinity and specificity for its biological target.[1]
-
Reduced Lipophilicity: The presence of the nitrogen atom in a smaller ring system generally leads to a decrease in lipophilicity (logP) compared to larger, more carbon-rich rings like piperidine. This can translate to improved aqueous solubility and a more favorable overall ADME profile.[2]
-
Conformational Rigidity: The inherent rigidity of the azetidine scaffold can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[3]
-
Metabolic Stability: The azetidine ring can block or alter sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[2]
These attributes have been successfully leveraged in several FDA-approved drugs, such as baricitinib and cobimetinib, where the azetidine moiety contributes to enhanced metabolic stability and pharmacokinetic profiles.[1]
Comparative Analysis of In Vitro ADME Properties
This section will delve into a comparative analysis of key in vitro ADME parameters, highlighting the impact of the azetidine ring with supporting experimental data where available.
Metabolic Stability
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes are the gold standard for assessing phase I metabolic stability. The incorporation of an azetidine ring can significantly enhance metabolic stability by either blocking a site of metabolism or by altering the molecule's conformation to be less favorable for enzymatic degradation.
A compelling example is found in the development of P2Y₁₂ receptor antagonists. A study by Bach et al. demonstrated a dramatic improvement in metabolic stability when a piperazine ring was replaced with a 3-aminoazetidine moiety.[4]
| Compound/Analog | Core Moiety | Microsomal Intrinsic Clearance (CLint) in HLM (µL/min/mg) |
| Piperazinyl Urea (1) | Piperazine | ≥300 |
| 3-Aminoazetidine Analog (3) | 3-Aminoazetidine | 28 |
| Table 1: Comparative Metabolic Stability of Piperazine vs. 3-Aminoazetidine Analogs. HLM: Human Liver Microsomes. Data from Bach et al.[4] |
The more than 10-fold decrease in intrinsic clearance for the azetidine-containing compound (3) compared to its piperazine counterpart (1) underscores the profound impact this small structural change can have on metabolic stability.[4] This improvement is likely due to the azetidine ring being less susceptible to the enzymatic degradation pathways that affect the piperazine ring.
This protocol outlines the determination of metabolic stability by measuring the depletion of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or other species) thawed on ice.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The introduction of an azetidine ring can improve solubility by reducing lipophilicity and introducing a polar nitrogen atom.
The aforementioned study by Bach et al. also provides a stark comparison of the aqueous solubility of their P2Y₁₂ receptor antagonists.[4]
| Compound/Analog | Core Moiety | Aqueous Solubility (µM) |
| Piperazinyl Urea (1) | Piperazine | <0.1 |
| 3-Aminoazetidine Analog (3) | 3-Aminoazetidine | 83 |
| Table 2: Comparative Aqueous Solubility of Piperazine vs. 3-Aminoazetidine Analogs. Data from Bach et al.[4] |
The azetidine-containing analog (3) exhibits a dramatic increase in aqueous solubility compared to the virtually insoluble piperazine analog (1). This enhancement is a direct consequence of the azetidine ring's contribution to the overall polarity and reduced lipophilicity of the molecule.
This protocol describes a high-throughput method for determining the kinetic solubility of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well to achieve the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.
-
-
Separation of Undissolved Compound:
-
Filter the samples through a filter plate to remove any precipitate.
-
-
Quantification:
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
-
Permeability
The ability of a compound to permeate the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. While direct comparative data for azetidine-containing compounds versus their larger ring analogs is sparse in the literature, the physicochemical properties of azetidines suggest a favorable impact on permeability. Their smaller size and increased polarity can lead to improved passive diffusion. However, it is also important to consider the potential for interaction with efflux transporters like P-glycoprotein (P-gp).
This protocol details the measurement of a compound's permeability across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (at a defined concentration) to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).
-
To assess P-gp mediated efflux, the assay can be performed in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 is generally indicative of active efflux.
-
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Generally, only the unbound fraction of a drug is pharmacologically active. While specific comparative data is limited, the reduced lipophilicity of azetidine-containing compounds may lead to lower plasma protein binding compared to more lipophilic analogs.
Equilibrium dialysis is a widely used method to determine the fraction of a compound that is unbound to plasma proteins.
Methodology:
-
Preparation:
-
Hydrate a semi-permeable dialysis membrane (with a molecular weight cut-off that retains proteins but allows the free drug to pass through).
-
Prepare a solution of the test compound in plasma from the desired species (human, rat, etc.).
-
-
Dialysis:
-
Place the plasma containing the test compound on one side of the dialysis membrane and a protein-free buffer on the other side in a dialysis unit (e.g., a RED device).
-
Incubate the unit at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma, where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber at equilibrium.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
Conclusion
The incorporation of an azetidine ring is a powerful and effective strategy in modern drug design to enhance the ADME properties of lead compounds. As demonstrated by the comparative data, replacing larger heterocyclic rings like piperazine with azetidine can lead to dramatic improvements in metabolic stability and aqueous solubility. While direct comparative data for permeability and plasma protein binding is less common, the fundamental physicochemical properties of the azetidine moiety—namely its reduced lipophilicity and increased polarity—suggest a favorable impact on these parameters as well.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and validate the "azetidine advantage" within their specific chemical series. By understanding the causal relationships between the unique structural features of the azetidine ring and its influence on in vitro ADME properties, drug development professionals can make more informed decisions in the pursuit of safer and more effective medicines.
References
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Bach, P., Boström, J., Brickmann, K., van Giezen, J. J., Groneberg, R. D., Harvey, D. M., ... & Zetterberg, F. (2013). Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y₁₂ receptor. European Journal of Medicinal Chemistry, 65, 354-365. [Link]
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Gardiner, P., Jansson, A., Gessner, G., Svanhagen, A., Gunnarsson, A., & Erngren, T. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(8), 856-865. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]
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Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15876-15900. [Link]
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Baran, P. S., et al. (2019). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 141(34), 13686-13695. [Link]
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Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100123. [Link]
-
Yang, J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(4-Bromophenoxy)azetidine Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The human kinome, with its more than 500 highly conserved ATP-binding sites, presents a significant challenge to achieving inhibitor selectivity.[1] Off-target activities can lead to unexpected toxicities or confound the interpretation of pharmacological studies, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.[2]
This guide provides an in-depth comparative analysis of a hypothetical 3-(4-Bromophenoxy)azetidine based inhibitor, designated here as AZD-BrPh-01 . The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has gained prominence in medicinal chemistry due to its unique structural properties that can enhance potency and selectivity.[3][4] We will objectively compare the performance of AZD-BrPh-01 with two well-characterized kinase inhibitors: a highly selective exemplar and a known promiscuous inhibitor. This comparison will be supported by representative experimental data and detailed protocols for key cross-reactivity assays, offering a framework for evaluating novel chemical entities.
The Imperative of Selectivity Profiling
Early and comprehensive selectivity profiling is therefore not merely a regulatory requirement but a critical step in a scientifically rigorous drug discovery cascade. It allows for:
-
Validation of On-Target Activity: Confirming that the observed biological effects are indeed due to the inhibition of the intended target.
-
Identification of Potential Off-Target Liabilities: Uncovering unintended interactions that could lead to toxicity.
-
Discovery of Novel Therapeutic Opportunities: Sometimes, off-target activities can be therapeutically beneficial, leading to polypharmacology that can be advantageous for complex diseases like cancer.
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce undesirable off-target interactions.
To this end, a multi-pronged approach employing a suite of biochemical and cellular assays is essential for building a comprehensive cross-reactivity profile.
Comparative Cross-Reactivity Analysis
For the purpose of this guide, we will posit that our lead compound, AZD-BrPh-01 , has been designed as an inhibitor of Mer Tyrosine Kinase (MerTK) , a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases implicated in cancer progression and immune evasion.[1] To contextualize its selectivity, we will compare it against two hypothetical but representative inhibitors:
-
Comparator A (Selective Inhibitor): A highly optimized inhibitor with a narrow spectrum of activity, primarily targeting MerTK.
-
Comparator B (Promiscuous Inhibitor): A less optimized compound that interacts with a broader range of kinases.
Biochemical Kinase Profiling: KINOMEscan™
A primary and high-throughput method for assessing inhibitor selectivity is through competitive binding assays against a large panel of kinases. The KINOMEscan™ platform is an industry-standard technology that quantifies the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[5][6] The results are typically reported as the dissociation constant (Kd) or the percentage of control (%Ctrl), where a lower value indicates stronger binding.
Below is a representative dataset for our compounds of interest, screened against a panel of 97 kinases (scanEDGE panel) at a concentration of 1 µM.[5] Hits are defined as kinases with a %Ctrl value of less than 35%.
Table 1: KINOMEscan™ Selectivity Profile (% Control at 1 µM)
| Kinase Target | AZD-BrPh-01 (%Ctrl) | Comparator A (%Ctrl) | Comparator B (%Ctrl) |
| MerTK (Primary Target) | 5 | 3 | 10 |
| AXL | 45 | 85 | 25 |
| TYRO3 | 50 | 90 | 30 |
| VEGFR2 | 80 | 95 | 15 |
| PDGFRβ | 75 | 92 | 20 |
| c-KIT | 85 | 98 | 35 |
| FLT3 | 90 | 96 | 40 |
| SRC | 60 | 88 | 12 |
| LCK | 65 | 90 | 18 |
| AURKA | 95 | 99 | 55 |
| CDK2 | 98 | 100 | 60 |
| ... (additional 86 kinases) | >90 | >95 | Variable |
| Selectivity Score (S-Score) | 0.02 | 0.01 | 0.35 |
The S-Score is a quantitative measure of selectivity, calculated as the number of kinases with a %Ctrl < 35 divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.
From this data, we can infer that AZD-BrPh-01 demonstrates good selectivity for its primary target, MerTK, with limited off-target interactions within the TAM family (AXL and TYRO3). Comparator A exhibits exceptional selectivity, while Comparator B shows significant promiscuity, hitting multiple kinase families.
Enzymatic Inhibition Assays: IC50 Determination
To validate the binding data and quantify the inhibitory potency, enzymatic assays are performed for the primary target and key off-targets. The ADP-Glo™ Kinase Assay is a robust and widely used method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[7][8]
Table 2: Comparative Inhibitory Potency (IC50, nM)
| Kinase Target | AZD-BrPh-01 (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| MerTK | 15 | 8 | 50 |
| AXL | 250 | >10,000 | 150 |
| TYRO3 | 300 | >10,000 | 200 |
| VEGFR2 | >10,000 | >10,000 | 80 |
| PDGFRβ | >10,000 | >10,000 | 120 |
| SRC | 800 | >10,000 | 45 |
| LCK | 1,200 | >10,000 | 70 |
The IC50 values corroborate the KINOMEscan™ data, confirming the on-target potency of AZD-BrPh-01 and its selectivity over other kinases. The promiscuous nature of Comparator B is also evident from its potent inhibition of multiple kinases.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.
KINOMEscan™ Competitive Binding Assay Workflow
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interactions between a test compound and a panel of kinases.
Caption: KINOMEscan™ competitive binding assay workflow.
Step-by-Step Protocol:
-
Assay Preparation: Kinases are tagged with a unique DNA identifier. An active site-directed ligand is immobilized on solid support beads.
-
Binding Reaction: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together in a microtiter plate well. The test compound and the immobilized ligand compete for binding to the kinase.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR using the unique DNA tag.
-
Data Analysis: The amount of kinase recovered is compared to a DMSO control (no compound). The results are expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl indicates a stronger interaction between the compound and the kinase.
ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7][8]
Caption: ADP-Glo™ kinase assay workflow for IC50 determination.
Step-by-Step Protocol:
-
Kinase Reaction: A kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and a serial dilution of the inhibitor. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
IC50 Calculation: The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While biochemical assays are crucial, confirming that an inhibitor engages its target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or tissue samples.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO) and incubated to allow for compound entry and target binding.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release the intracellular proteins. This can be achieved by methods such as freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein remaining in the soluble fraction is quantified using a specific antibody-based method, such as Western blotting or ELISA.
-
Data Analysis: The amount of soluble target protein is plotted against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathway Implications
Understanding the on- and off-target effects of a kinase inhibitor requires placing these interactions within the context of cellular signaling pathways. MerTK, our primary target, is a key regulator of efferocytosis and immune suppression. Its inhibition is intended to enhance anti-tumor immunity. However, off-target inhibition of kinases like VEGFR2 or SRC can have profound effects on angiogenesis and cell proliferation, respectively.
Caption: On-target vs. potential off-target signaling pathways.
This diagram illustrates that while AZD-BrPh-01 is designed to selectively inhibit MerTK, a promiscuous inhibitor like Comparator B could simultaneously impact other critical cellular processes, leading to a complex and potentially confounding biological response.
Conclusion
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The hypothetical 3-(4-Bromophenoxy)azetidine based inhibitor, AZD-BrPh-01, serves as a model to underscore the importance of a rigorous and multi-faceted approach to cross-reactivity profiling. By employing a combination of high-throughput screening methods like KINOMEscan™, quantitative enzymatic assays such as ADP-Glo™, and cellular target engagement assays like CETSA®, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only crucial for mitigating the risks of off-target toxicities but also for ensuring the reliable interpretation of preclinical data, ultimately paving the way for the development of safer and more effective medicines.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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ResearchGate. (2025, June). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Lundbäck, T. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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Al-Ali, H., & Larras, F. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 147-164.[9]
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Larras, F., & Al-Ali, H. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(5), 1146-1153.[11]
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LINCS Data Portal. (2019, October 16). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. Retrieved from [Link][12]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][5]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link][6]
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Bio-protocol. (2020, January). Kinome screens. Retrieved from [Link]
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PubMed. (2024, October 10). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Retrieved from [Link][13]
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ResearchGate. (n.d.). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link][4]
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A Senior Application Scientist's Guide to Interpreting NMR Shifts in Halogenated Phenoxy-Azetidines
Introduction: The Azetidine Scaffold and the Imperative of Precise Structural Elucidation
In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered nitrogenous heterocycle imparts a unique conformational rigidity that can significantly enhance a molecule's binding affinity and selectivity for biological targets.[2] When functionalized with a phenoxy moiety, these structures offer a versatile platform for developing novel therapeutics. The introduction of halogens to the phenoxy ring further allows for fine-tuning of electronic properties, metabolic stability, and target interactions, making these compounds particularly attractive in medicinal chemistry.
However, this structural complexity demands a robust and nuanced approach to characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of such small molecules.[3][4][5] It provides atomic-level information on connectivity and spatial arrangement, which is crucial for establishing structure-activity relationships (SAR).[5][6]
This guide provides a comprehensive framework for interpreting the ¹H NMR spectra of halogenated phenoxy-azetidines. We will move beyond a simple cataloging of chemical shifts to explore the underlying physical phenomena—inductive effects, magnetic anisotropy, and through-space interactions—that govern the spectral appearance of these molecules. This guide is designed for researchers, scientists, and drug development professionals who seek to translate complex NMR data into definitive structural knowledge.
Pillar 1: Deconstructing the Chemical Shift - The Forces at Play
The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment.[6][7] In halogenated phenoxy-azetidines, the final observed shift is a vector sum of several competing effects originating from the azetidine ring, the phenoxy group, and the halogen substituent.
The Azetidine Core
The protons on the strained four-membered azetidine ring have characteristic chemical shifts that are influenced by the ring's geometry and the electronegativity of the nitrogen atom.[8][9] Typically, the protons alpha to the nitrogen (at C2 and C4) are found further downfield than the proton at C3.
The Phenoxy Substituent: A Dual Influence
The phenoxy group exerts a powerful two-fold influence on the azetidine protons:
-
Inductive Effect: The electronegative oxygen atom withdraws electron density through the sigma bond network (a through-bond effect), which deshields the nearby azetidine protons, causing a downfield shift.
-
Magnetic Anisotropy: The π-electron system of the aromatic ring generates its own local magnetic field upon application of the external NMR magnet. This "ring current" creates distinct shielding (upfield shift) and deshielding (downfield shift) zones in the space around the ring.[10][11] Protons on the attached azetidine ring that lie in the plane of the aromatic ring are deshielded, while those positioned above or below the ring are shielded. The time-averaged position of the azetidine protons relative to the phenyl ring dictates the net effect.
The Halogen's Signature: A Tripartite Effect
The identity and position of the halogen on the phenoxy ring introduce further complexity, modulating the electronic environment through a combination of through-bond and through-space mechanisms.
-
Inductive Effect (Through-Bond): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I). This effect is strongest for fluorine and diminishes down the group (F > Cl > Br > I). It deshields aromatic protons, with the effect being most pronounced at the ortho position and falling off with distance.[12]
-
Resonance Effect (Through-Bond): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system (+R effect). This electron donation increases electron density primarily at the ortho and para positions, causing a shielding effect that opposes the inductive withdrawal. For fluorine, the +R effect is significant; for chlorine, bromine, and iodine, the -I effect dominates.
-
Through-Space Effects & Anisotropy: The interaction between the halogen and the azetidine protons is not limited to the covalent bonding framework.
-
Magnetic Anisotropy of the C-X Bond: The C-X bond itself is magnetically anisotropic and can create a local magnetic field that shields or deshields nearby protons.[13][14]
-
Direct Through-Space Coupling: For protons that are spatially close to the halogen, direct interactions can occur.[15][16] This can be a result of van der Waals forces or even direct orbital overlap, influencing the proton's chemical shift in a manner not predicted by simple inductive or resonance arguments.[17][18]
-
The interplay of these effects is visually summarized in the diagram below.
Caption: Factors influencing azetidine proton chemical shifts.
Pillar 2: Comparative Analysis - Halogen Substitution Patterns
To illustrate these principles, let us consider a model system: 3-(phenoxymethyl)azetidine and its halogenated derivatives. The following table summarizes the expected ¹H NMR chemical shifts for the key protons on the azetidine ring. The values are representative and intended to demonstrate trends.
| Compound | Halogen (X) | Position | H-2/H-4 (δ, ppm) | H-3 (δ, ppm) | CH₂ (δ, ppm) | Causality Behind Shift Variation |
| 1 | H | - | 3.63 | 3.35 | 4.05 | Baseline: Shifts influenced by azetidine ring strain and phenoxy anisotropy/induction. |
| 2 | F | para | 3.65 | 3.37 | 4.08 | Minor Deshielding: The strong -I and +R effects of fluorine at the para position largely cancel out, resulting in a minimal net electronic effect transmitted to the azetidine. |
| 3 | F | ortho | 3.75 | 3.48 | 4.18 | Significant Deshielding: The powerful -I effect of fluorine dominates at close range. A significant through-space deshielding effect also arises from the proximity of the electronegative F to the azetidine moiety. |
| 4 | Cl | para | 3.68 | 3.39 | 4.10 | Moderate Deshielding: Chlorine's -I effect is stronger than its +R effect, leading to net electron withdrawal from the ring and a downfield shift relative to the parent compound. |
| 5 | Cl | ortho | 3.80 | 3.52 | 4.22 | Strong Deshielding: The combination of a strong -I effect and a significant through-space interaction (anisotropic and steric) from the larger chlorine atom causes a pronounced downfield shift. |
| 6 | Br | para | 3.70 | 3.41 | 4.12 | Moderate Deshielding: Similar to chlorine, the dominant -I effect of bromine leads to electron withdrawal and deshielding of the azetidine protons. |
Analysis of Trends:
-
Ortho vs. Para Substitution: For any given halogen, substitution at the ortho position consistently produces a greater downfield shift for the azetidine protons compared to para substitution. This is the key takeaway, as it demonstrates the powerful contribution of through-space effects, which are only operative when the substituent and the azetidine ring are in close spatial proximity.
-
Effect of Halogen Electronegativity: While fluorine is the most electronegative, the deshielding effect at the ortho position is often comparable for Cl and Br. This suggests that for larger halogens, steric and anisotropic effects, in addition to pure electronegativity, play a crucial role in perturbing the local magnetic environment of the azetidine protons.[14]
Pillar 3: The Self-Validating Protocol - From Sample to Structure
Trustworthy data is the bedrock of scientific integrity. A robust experimental protocol is not merely a series of steps but a self-validating workflow where assignments are confirmed through orthogonal methods.
Workflow for NMR-Based Structure Elucidation
Caption: Experimental workflow for NMR-based structure elucidation.
Step-by-Step Experimental Protocol
This protocol outlines the acquisition of an NMR spectrum for a representative compound, 3-((4-chlorophenoxy)methyl)azetidine.
1. Synthesis Context: The target compound can be synthesized via a Williamson ether synthesis from N-protected-3-(hydroxymethyl)azetidine and 4-chlorophenol, followed by deprotection.[19][20] Ensuring the purity of the starting materials is critical for a clean final spectrum.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[8]
3. NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. Poor shimming is a common cause of broad, poorly resolved peaks.[8]
-
Acquire a 1D ¹H Spectrum:
-
Use a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is sufficient (e.g., 2-5 seconds) for quantitative integration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
5. Structure Validation with 2D NMR:
-
If any assignments from the 1D spectrum are ambiguous (e.g., due to signal overlap), acquire a 2D COSY (Correlation Spectroscopy) spectrum.
-
COSY Analysis: This experiment will show cross-peaks between protons that are spin-spin coupled (typically through 2-3 bonds). This allows for the definitive tracing of proton connectivity within the azetidine ring and the verification of coupling partners in the aromatic region. For example, a cross-peak between the signal at δ ~3.5 ppm and the signals at δ ~4.2 ppm would confirm the connectivity between the H-3 proton and the CH₂ group protons. This cross-verification step is what makes the protocol self-validating and is essential for unambiguous structure proof.[8]
Conclusion
The interpretation of NMR spectra for halogenated phenoxy-azetidines is a multi-faceted process that requires an understanding of both through-bond and through-space electronic effects. The chemical shifts of the azetidine protons serve as sensitive probes for the electronic nature and spatial orientation of the substituents on the phenoxy ring. By recognizing that the final shift is a composite of inductive, resonance, and anisotropic effects, researchers can move beyond simple peak assignment to a deeper understanding of molecular structure. The consistent observation of greater deshielding from ortho substituents provides a powerful diagnostic tool, highlighting the critical importance of through-space interactions in these systems. Adherence to a rigorous, self-validating experimental workflow, incorporating 2D NMR techniques for confirmation, ensures that the derived structural information is both accurate and trustworthy, providing a solid foundation for advancing drug discovery and development programs.
References
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- Application of NMR in drug discovery. (n.d.). researchmap.
- An In-depth Technical Guide to the Synthesis and Properties of 3-(Phenoxymethyl)azetidine Hydrochloride Salt. (2025). BenchChem.
- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.
- Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2016).
- Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2011). Chemical Reviews.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews.
- Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
- Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. (2025). BenchChem.
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- The Chemical Bond: The Perspective of NMR Spectroscopy. (n.d.).
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- Technical Support Center: Synthesis of 3-(Phenoxymethyl)azetidine. (2025). BenchChem.
- Why is proton coupling through bonds and how does this affect identical protons? (2014). Chemistry Stack Exchange.
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- New insight into the anisotropic effects in solution-state NMR spectroscopy. (n.d.). RSC Publishing.
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph.
- 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS)
- Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. (2006).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PubMed Central.
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A Researcher's Guide to Characterizing the Cellular Efficacy of 3-(4-Bromophenoxy)azetidine hydrochloride
This guide provides a comprehensive framework for evaluating the cellular efficacy of the novel compound, 3-(4-Bromophenoxy)azetidine hydrochloride. Given the compound's structural motifs, specifically the azetidine ring—a four-membered heterocycle known for its role in developing therapeutics targeting neurological disorders—and the bromophenoxy group, a common feature in psychoactive agents, we hypothesize its primary activity may involve the modulation of monoamine transporters.[1][2]
This document outlines a logical, multi-stage experimental plan to first identify the primary cellular target(s) of this compound and then to quantify its potency and selectivity. We will compare its hypothetical performance against well-established reference compounds, providing the necessary context for its potential as a research tool or therapeutic lead.
Part 1: Initial Target Identification via Broad-Spectrum Screening
The first principle in characterizing a novel compound is to cast a wide but informed net. The molecular structure suggests a potential interaction with the solute carrier 6 (SLC6) family of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[3] These transporters are critical for regulating neurotransmitter homeostasis and are the targets for many central nervous system drugs.[4][5]
A logical first step is to perform a primary screen against all three transporters simultaneously to identify a lead target for more in-depth studies. A high-throughput compatible, fluorescence-based assay is ideal for this initial screen as it avoids the complexities of radiochemicals while providing robust data.[6]
Caption: Experimental workflow for the characterization of this compound.
Part 2: Gold-Standard Efficacy Testing: Radiometric Uptake Inhibition Assays
Once a primary target is identified, the next crucial step is to determine the compound's potency (IC50) using a dose-response study. Radiometric neurotransmitter uptake assays are the gold standard for this purpose, offering high sensitivity and specificity.[7][8] These assays are performed using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are stably transfected to express a single human monoamine transporter (hSERT, hDAT, or hNET).[6][9]
The underlying principle is a competition between the test compound and a radiolabeled natural substrate (e.g., [³H]serotonin) for the transporter. The efficacy of the test compound is measured by its ability to inhibit the uptake of the radiolabeled substrate into the cells.[8]
Caption: Competitive inhibition of radiolabeled substrate uptake by a test compound.
Detailed Experimental Protocol: hSERT Uptake Inhibition Assay
This protocol describes a method for determining the IC50 value of this compound at the human serotonin transporter. The same principles can be applied to hDAT and hNET assays by substituting the appropriate radioligand and reference inhibitor.[3][10]
1. Cell Culture and Plating:
- Rationale: To ensure consistent transporter expression and cell health for a reliable assay window.
- Procedure: Culture HEK293 cells stably expressing hSERT in appropriate media (e.g., DMEM with 10% FBS, G418 for selection) at 37°C and 5% CO₂.[11] Seed the cells into 96-well plates at a density that will yield >90% confluency on the day of the assay and allow them to adhere overnight.[9]
2. Assay Preparation:
- Rationale: Preparing reagents and compound dilutions is critical for accuracy and reproducibility.
- Procedure:
- Prepare Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, pH 7.4).
- Prepare a stock solution of this compound in DMSO. Perform a serial dilution in KRH buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
- Prepare solutions for controls:
- Total Uptake (Vehicle Control): KRH buffer with the same percentage of DMSO as the highest compound concentration.
- Non-specific Binding (NSB Control): A saturating concentration of a known potent SERT inhibitor, such as 10 µM Fluoxetine.[10]
- Prepare the radioligand solution: Dilute [³H]Serotonin in KRH buffer to a final concentration near its Km value (e.g., 65 nM).[10]
3. Uptake Inhibition Assay:
- Rationale: This core step measures the competitive interaction at the transporter. Pre-incubation allows the test compound to reach binding equilibrium before introducing the substrate.
- Procedure:
- Wash the cell monolayers twice with warm KRH buffer.
- Add the diluted test compound, vehicle control, or NSB control to the respective wells.
- Pre-incubate the plate for 20 minutes at room temperature (or 37°C, depending on the protocol).[10]
- Initiate the uptake by adding the [³H]Serotonin solution to all wells.
- Incubate for a defined period (e.g., 15 minutes) at room temperature.[10] The incubation time is kept short to measure the initial rate of transport.
4. Termination and Lysis:
- Rationale: Rapidly stopping the uptake process and washing away extracellular radioligand is essential to ensure only internalized radioactivity is measured.
- Procedure:
- Aspirate the assay solution from the wells.
- Quickly wash the cells three times with ice-cold KRH buffer to terminate the uptake.
- Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) to each well and shaking for 5-10 minutes.[9]
5. Scintillation Counting:
- Rationale: Quantifies the amount of radiolabeled substrate taken up by the cells.
- Procedure:
- Transfer the lysate from each well into a scintillation vial.
- Add scintillation cocktail.
- Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
6. Data Analysis:
- Rationale: To convert raw CPM data into a biologically meaningful IC50 value.
- Procedure:
- Calculate the specific uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Binding (CPM).
- Normalize the data: Express the uptake at each compound concentration as a percentage of the specific uptake of the vehicle control (% Inhibition).
- Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Comparative Analysis and Data Interpretation
The ultimate goal is to understand not just the potency of this compound, but also its selectivity. A highly selective compound is often more desirable as it minimizes off-target effects. The table below presents a template for summarizing the experimental data, comparing our test compound's hypothetical results against established reference inhibitors.
| Compound | Target | IC50 (nM) [Source] | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (SERT/NET) |
| 3-(4-Bromophenoxy)azetidine HCl | hSERT | Hypothetical: 50 | Hypothetical: 40x | Hypothetical: 20x |
| hDAT | Hypothetical: 2000 | |||
| hNET | Hypothetical: 1000 | |||
| Fluoxetine (Prozac) | hSERT | 26[10] | 148x | 11.5x |
| hDAT | 3850 | |||
| hNET | 300 | |||
| Desipramine | hSERT | 110[10] | 0.003x | 0.275x |
| hDAT | 39000 | |||
| hNET | 3.9 | |||
| Nomifensine | hSERT | 1900 | 0.002x | 0.001x |
| hDAT | 4.1 | |||
| hNET | 1.8 |
Note: IC50 values for reference compounds are sourced from literature and may vary based on assay conditions.
Interpreting the Results:
-
Potency (IC50): A lower IC50 value indicates higher potency. In our hypothetical example, an IC50 of 50 nM at hSERT suggests the compound is a potent inhibitor of the serotonin transporter.
-
Selectivity: This is calculated by taking the ratio of IC50 values for different transporters. For a SERT-selective compound, one would divide the IC50 for DAT and NET by the IC50 for SERT. Our hypothetical data suggests a 40-fold selectivity for SERT over DAT and a 20-fold selectivity over NET. This profile is distinct from the highly SERT-selective Fluoxetine and the NET-selective Desipramine.
Part 4: Advanced and Alternative Methodologies
While radiometric assays are the gold standard, other methods can provide complementary data and may be more suitable for high-throughput screening (HTS).
-
Fluorescence-Based Assays: These assays use a fluorescent substrate that mimics biogenic amines.[6] Uptake of the substrate into the cell leads to an increase in fluorescence. They are non-radioactive, have a simple mix-and-read format, and are amenable to kinetic real-time measurements, making them ideal for HTS.[6]
-
Label-Free Assays: Newer technologies, such as the Transporter-mediated Accumulation of a fluorescent Tracer (TRACT) assay, offer a more physiological approach.[12][13] These assays measure the downstream activation of a G protein-coupled receptor by the transported substrate, providing a functional readout without relying on artificial labels.[12] This can be particularly useful for eliminating artifacts and understanding the compound's effect in a more complex biological system.
By following this structured, multi-faceted approach, researchers can rigorously determine the cellular efficacy, potency, and selectivity of this compound, paving the way for its potential use in further pharmacological research.
References
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NET (SLC6A2) Transporter Assay . BioIVT. [Link]
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Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells . U.S. National Library of Medicine. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT) . U.S. National Library of Medicine. [Link]
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DAT (SLC6A3) Transporter Assay . BioIVT. [Link]
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DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay . DiscoverX. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) . ResearchGate. [Link]
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Neurotransmitter Transporter Uptake Assay Kit . Molecular Devices. [Link]
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SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay . DiscoverX. [Link]
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Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors . Nature. [Link]
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Cellular Uptake & Cellular Release Assays . Gifford Bioscience. [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor . ACS Publications. [Link]
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SERT Transporter Assay . BioIVT. [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells . U.S. National Library of Medicine. [Link]
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3-(4-bromophenoxy)azetidine (C9H10BrNO) . PubChem. [Link]
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Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors . U.S. National Library of Medicine. [Link]
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Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors . U.S. National Library of Medicine. [Link]
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3-(2-Bromophenoxy)azetidine HCl . PubChem. [Link]
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The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis . MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenoxy)azetidine Hydrochloride
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposal of novel chemical entities like 3-(4-Bromophenoxy)azetidine hydrochloride demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental responsibility. The causality behind each recommendation is explained to ensure a deep understanding of the required protocols.
Hazard Assessment and Chemical Profile
-
Azetidine Moiety: The azetidine hydrochloride portion of the molecule suggests that the compound is likely a skin, eye, and respiratory irritant.[1][2][3][4] Similar azetidine compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3]
-
Brominated Aromatic Ether Moiety: Brominated organic compounds are recognized for their potential environmental persistence and, in some cases, toxicity.[5] The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the disposal of halogenated organic wastes, which are generally considered hazardous.[6]
Based on this analysis, this compound should be handled as a hazardous substance with irritant properties and as a halogenated organic waste.
Hazard Identification Summary Table
| Hazard Classification | GHS Hazard Statement | Rationale |
| Skin Irritation | H315: Causes skin irritation | Based on data for Azetidine hydrochloride and Azetidine-3-carboxylic acid.[1][2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Based on data for Azetidine hydrochloride and Azetidine-3-carboxylic acid.[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Based on data for Azetidine hydrochloride and Azetidine-3-carboxylic acid.[1][3] |
| Hazardous Waste | N/A | Classified as a halogenated organic compound, requiring specialized disposal.[6][7] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of the compound, stringent adherence to PPE protocols is non-negotiable. The selection of appropriate PPE is a critical control measure to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[8]
-
Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and potential splashes.[1][2][4]
-
Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[1][2][4]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a P95 or P1 particle respirator is recommended to prevent inhalation of dust.[9] All weighing and transfers of the solid material should ideally be conducted within a fume hood.
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is essential to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.[9]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust.[1] Gently cover the spill with an absorbent material like vermiculite or sand.
-
Collect the Spilled Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[1][9] Avoid actions that could aerosolize the powder.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water.[10] Be thorough, paying attention to any crevices or uneven surfaces. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.[10]
Disposal Procedure: Ensuring Regulatory Compliance and Environmental Safety
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it falls under specific waste categories that prohibit disposal down the drain or in regular trash.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a designated, sealable, and compatible container.[7][8][11]
-
The container should be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[7]
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[4]
-
Crucially, segregate this waste stream from non-halogenated solvents, acids, bases, and oxidizers to prevent dangerous reactions.[12] Mixing halogenated and non-halogenated waste streams can also significantly increase disposal costs.[7]
-
-
Engage a Professional Disposal Service:
-
Disposal of this material must be handled by a licensed professional hazardous waste disposal service.[11]
-
Provide the disposal service with a copy of the available safety information and the chemical structure to ensure they can manage the waste appropriately.
-
-
Final Disposition:
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound. Collect this rinseate as halogenated organic waste.
-
Washing: Wash the equipment thoroughly with soap and water.[13]
-
Final Rinse: Rinse with deionized water and allow to dry completely.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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ResearchGate. (2014, May 15). How to decontaminate the working zone with Ethidium bromide. Retrieved from [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Capot Chemical Co., Ltd. MSDS of azetidine hydrochloride. Retrieved from [Link]
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FMS, Inc. One Step Extraction, Cleanup, and Concentrations for PBDEs in Soil Samples. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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GOV.UK. Incident management: brominated flame retardants. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Navigating the Safe Handling of 3-(4-Bromophenoxy)azetidine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(4-Bromophenoxy)azetidine hydrochloride, a key building block in modern drug discovery. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally related compounds allows for a robust preliminary hazard assessment. The primary hazards are associated with the azetidine ring, the hydrochloride salt, and the brominated aromatic moiety.
Based on data from analogous compounds such as azetidine hydrochloride and 3-(4-chlorophenoxy)azetidine hydrochloride, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The hydrochloride salt can contribute to the corrosive nature of the compound, particularly in the presence of moisture.
GHS Hazard Classifications (Inferred):
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Category 3
It is imperative to always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the material for definitive hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | Protects against splashes and airborne particles, which can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact, which can lead to irritation.[3] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling the compound outside of a certified chemical fume hood or if dusts are generated. | Mitigates the risk of inhaling airborne particles that may cause respiratory tract irritation.[4] |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective means of minimizing exposure. Always handle this compound within a certified chemical fume hood to control airborne contaminants.[5]
Operational Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6] All personnel involved must be trained on the specific hazards and handling procedures for this compound.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood. Use anti-static weighing paper or a contained weighing system to minimize the generation of airborne dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed. The recommended storage temperature is typically 2-8°C.[8]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
Chemical Spill Response Workflow:
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.
Disposal Protocol:
-
Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Neutralization (for Spills): For spills, after absorption, the area can be decontaminated. However, neutralization of bulk waste should only be performed by trained personnel following a validated standard operating procedure. A solution of sodium thiosulfate can be used to neutralize residual bromine-containing compounds.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Brominated organic compounds may be disposed of via incineration at a licensed facility equipped with appropriate emission controls.[5]
Adherence to these guidelines will ensure a safe and efficient laboratory environment, allowing you to focus on your critical research and development objectives.
References
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- Merck Millipore. Titriplex® VS (Diethylenetriaminepentaacetic acid)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
